molecular formula C9H7BrFNO B1374098 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1341674-79-0

7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1374098
CAS No.: 1341674-79-0
M. Wt: 244.06 g/mol
InChI Key: SWDNXUOHYHBRNG-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H7BrFNO and its molecular weight is 244.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNXUOHYHBRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and reliable synthetic route to 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document moves beyond a simple recitation of steps, offering insights into the rationale behind the chosen synthetic strategy, detailed experimental protocols, and an exploration of the underlying reaction mechanisms.

Introduction: The Significance of the Isoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The specific substitution pattern of a bromine atom at the 7-position and a fluorine atom at the 5-position introduces unique electronic and steric properties, making this compound a valuable building block for the synthesis of targeted therapeutic agents, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[2][3][4][5]

Strategic Approach: A Multi-Step Synthesis

The synthesis of this compound is most effectively achieved through a multi-step sequence culminating in a Bischler-Napieralski cyclization. This strategy was chosen for its reliability and the commercial availability of the starting materials. The overall synthetic pathway is depicted below.

Synthetic_Pathway A 3-Bromo-5-fluorobenzyl bromide B 2-(3-Bromo-5-fluorophenyl)acetonitrile A->B NaCN, DMF/H₂O C 2-(3-Bromo-5-fluorophenyl)ethanamine B->C LiAlH₄, THF D N-[2-(3-Bromo-5-fluorophenyl)ethyl]acetamide C->D Ac₂O or AcCl, Base E This compound D->E POCl₃, P₂O₅ (Bischler-Napieralski)

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of the Key Precursor, 2-(3-Bromo-5-fluorophenyl)acetonitrile

The synthesis commences with the nucleophilic substitution of 3-bromo-5-fluorobenzyl bromide with sodium cyanide to yield the corresponding phenylacetonitrile.

Experimental Protocol: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile
Reagent/SolventMolar Eq.Amount
3-Bromo-5-fluorobenzyl bromide1.05.15 mmol, 1.38 g
Sodium cyanide (NaCN)1.57.73 mmol, 0.38 g
Dimethylformamide (DMF)-2.6 mL
Water-0.35 mL

Procedure:

  • A suspension of sodium cyanide in water is prepared in a sealed tube.

  • A solution of 3-bromo-5-fluorobenzyl bromide in dimethylformamide is added to the cyanide suspension.

  • The reaction mixture is heated to 75°C in the sealed tube for 3 hours.[6]

  • After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.

  • The aqueous phase is extracted with ethyl acetate, and the combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography (eluting with 10% ethyl acetate/hexane) to afford 2-(3-bromo-5-fluorophenyl)acetonitrile.[6]

Characterization Data for 2-(3-Bromo-5-fluorophenyl)acetonitrile
  • ¹H NMR (400 MHz, CDCl₃): δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, JHF = 8.0 Hz, 1H), 6.98-7.02 (dm, JHF = 8.8 Hz, 1H), 3.73 (s, 2H).[6]

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz).[6]

  • ¹⁹F NMR (377 MHz, CDCl₃): δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F).[6]

Part 2: Reduction of the Phenylacetonitrile to the Corresponding Phenylethylamine

The next crucial step is the reduction of the nitrile functionality to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[7]

Experimental Protocol: Synthesis of 2-(3-Bromo-5-fluorophenyl)ethanamine
Reagent/SolventMolar Eq.
2-(3-Bromo-5-fluorophenyl)acetonitrile1.0
Lithium aluminum hydride (LiAlH₄)1.5
Anhydrous Tetrahydrofuran (THF)-
Water-
10% Aqueous NaOH-

Procedure:

  • To a suspension of lithium aluminum hydride in anhydrous THF at 0°C under a nitrogen atmosphere, a solution of 2-(3-bromo-5-fluorophenyl)acetonitrile in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 0°C and quenched by the successive dropwise addition of water, 10% aqueous NaOH, and then water again.

  • The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(3-bromo-5-fluorophenyl)ethanamine.

Part 3: Acylation of the Amine

The primary amine is then acylated to form the corresponding acetamide, the direct precursor for the Bischler-Napieralski cyclization.

Experimental Protocol: Synthesis of N-[2-(3-Bromo-5-fluorophenyl)ethyl]acetamide
Reagent/SolventMolar Eq.
2-(3-Bromo-5-fluorophenyl)ethanamine1.0
Acetic anhydride or Acetyl chloride1.2
Triethylamine (if using AcCl)1.3
Dichloromethane (DCM)-

Procedure:

  • To a solution of 2-(3-bromo-5-fluorophenyl)ethanamine in dichloromethane, either acetic anhydride is added directly, or triethylamine followed by the dropwise addition of acetyl chloride at 0°C.

  • The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC.

  • Upon completion, the reaction is quenched with water.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-[2-(3-bromo-5-fluorophenyl)ethyl]acetamide.

Part 4: The Bischler-Napieralski Cyclization

The final step is the intramolecular electrophilic aromatic substitution of the N-acyl-β-arylethylamine to form the dihydroisoquinolinone ring. Due to the presence of two deactivating halogen substituents on the aromatic ring, forcing conditions are necessary for this cyclization. A mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is the reagent of choice.[8][9]

Reaction Mechanism: Bischler-Napieralski Cyclization

Bischler-Napieralski_Mechanism cluster_0 Activation of Amide cluster_1 Electrophilic Aromatic Substitution cluster_2 Rearomatization & Hydrolysis A Amide Precursor B Nitrilium Ion Intermediate A->B POCl₃, P₂O₅ C Cyclized Intermediate B->C Intramolecular Attack D Dihydroisoquinolinium Salt C->D -H⁺ E This compound D->E H₂O work-up

Caption: Mechanism of the Bischler-Napieralski reaction.

The reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular cyclization onto the electron-rich ortho position of the aromatic ring. Subsequent rearomatization and hydrolysis during workup yield the final product.

Experimental Protocol: Synthesis of this compound
Reagent/SolventMolar Eq.
N-[2-(3-Bromo-5-fluorophenyl)ethyl]acetamide1.0
Phosphoryl chloride (POCl₃)- (solvent)
Phosphorus pentoxide (P₂O₅)Excess

Procedure:

  • To a solution of N-[2-(3-bromo-5-fluorophenyl)ethyl]acetamide in phosphoryl chloride, phosphorus pentoxide is added portion-wise.

  • The reaction mixture is heated to reflux (approximately 110°C) for 4-6 hours and monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The aqueous mixture is then basified with a concentrated solution of sodium hydroxide or ammonium hydroxide to pH 8-9.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by silica gel chromatography.

Expected Characterization Data for this compound

  • ¹H NMR: Signals corresponding to the two aromatic protons, the methylene protons at C3 and C4, and a broad singlet for the NH proton. The aromatic protons will exhibit coupling to the fluorine atom.

  • ¹³C NMR: Resonances for the nine carbon atoms, including the carbonyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the two aliphatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak (M+) and the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in an approximate 1:1 ratio).

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically sound synthetic route for the preparation of this compound. The presented protocols, grounded in established chemical principles and analogous transformations, provide a reliable framework for researchers in the field of medicinal chemistry. The strategic incorporation of bromine and fluorine atoms into the isoquinolinone scaffold offers a versatile platform for further functionalization and the development of novel therapeutic agents. Future work could focus on the optimization of reaction conditions to improve overall yield and the exploration of alternative, greener synthetic methodologies.

References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

  • Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(15), 10522-10533. [Link]

  • PROMETIC BIOSCIENCES INC.;GAGNON, Lyne;GROUIX, Brigitte. WO2016/54728, 2016, A1.
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Wikipedia contributors. (2023, November 28). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Kurouchi, H., et al. (2012). Journal of Organic Chemistry, 77(20), 9313-9328. (Reference for synthesis of a similar fluoro-dihydroisoquinolinone). [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 567-578. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry, 14(1), 5-21. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6296. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(11), 1877. [Link]

  • Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES. [Link]

  • National Center for Biotechnology Information. "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans." PubMed, National Library of Medicine. [Link]

  • National Center for Biotechnology Information. "Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer." PubMed Central, National Library of Medicine. [Link]

  • MDPI. "New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies." MDPI. [Link]

  • National Center for Biotechnology Information. "Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold." PubMed Central, National Library of Medicine. [Link]

  • ResearchGate. "Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases." ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Preparation of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach for the preparation of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The proposed synthesis is designed to be efficient and adaptable, leveraging established chemical transformations. This document will delve into the mechanistic underpinnings of the key reaction steps, provide detailed experimental protocols, and offer insights into process optimization and characterization of the target molecule. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Dihydroisoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold frequently found in a variety of biologically active natural products and synthetic molecules.[1] Its rigid, bicyclic structure provides a valuable template for the spatial presentation of functional groups, enabling potent and selective interactions with various biological targets. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity. The specific target of this guide, this compound, represents a novel combination of these features, making it an attractive building block for the synthesis of new chemical entities.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that a robust and convergent approach would involve the cyclization of a suitably substituted β-phenylethylamine derivative. The Bischler-Napieralski reaction, a classic and reliable method for the synthesis of 3,4-dihydroisoquinolines, presents a promising strategy.[2][3][4][5][6] This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide.[3]

Our proposed forward synthesis, therefore, commences with a commercially available substituted phenethylamine, which is then acylated and subsequently cyclized to form the desired dihydroisoquinolinone ring system.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization (Bischler-Napieralski Reaction) A Starting Material: 2-(3-Bromo-5-fluorophenyl)ethan-1-amine C Product: N-(3-Bromo-5-fluorophenethyl)acetamide A->C Acylation B Reagent: Acetyl chloride or Acetic anhydride F Product: this compound C->F Cyclization D Intermediate: N-(3-Bromo-5-fluorophenethyl)acetamide E Reagents: POCl3, P2O5

Sources

A Technical Guide to the Spectral Characterization of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides robust, self-validating protocols for data acquisition and interpretation.

Introduction

This compound is a substituted dihydroisoquinolinone scaffold. The unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific electronic and steric properties that are crucial for its biological activity and pharmacokinetic profile. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, making a thorough understanding of its spectral characteristics essential. This guide will delve into the predicted spectral data for this molecule and outline the methodologies to obtain and interpret such data, providing a foundational reference for its analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in interpreting its spectral data. Below is a diagram illustrating the structure of this compound and the numbering of its atoms, which will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol ensures reproducibility and high-quality data.

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H protons.[2]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[4]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the protons in this compound.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.5br s-1HN-H (2)
~7.8dJ(H-F) ≈ 8.01HH-6
~7.6dJ(H-H) ≈ 2.01HH-8
~3.5tJ(H-H) ≈ 6.52HC-3-H₂
~3.0tJ(H-H) ≈ 6.52HC-4-H₂

Interpretation and Rationale:

  • The N-H proton is expected to be a broad singlet due to quadrupole broadening and potential exchange with residual water in the solvent. Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group.

  • The aromatic protons (H-6 and H-8) are in the downfield region, characteristic of aromatic systems. H-6 is expected to show a doublet due to coupling with the fluorine at C-5. H-8 will likely appear as a doublet due to meta-coupling with H-6, though this coupling may be small.

  • The methylene protons at C-3 and C-4 form an ethyl bridge. They are expected to appear as triplets due to coupling with each other. The protons at C-3, being adjacent to the nitrogen, are typically more deshielded than those at C-4.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The table below outlines the predicted chemical shifts for the carbon atoms.

Chemical Shift (δ, ppm)Assignment
~165C=O (1)
~158 (d, ¹J(C-F))C-5
~138 (d, ³J(C-F))C-4a
~135C-8a
~130C-8
~125 (d, ²J(C-F))C-6
~120C-7
~40C-3
~28C-4

Interpretation and Rationale:

  • The carbonyl carbon (C-1) will be the most downfield signal due to the strong deshielding effect of the oxygen atom.

  • The aromatic carbons will resonate in the 120-160 ppm range. The carbon attached to the fluorine (C-5) will be a doublet with a large one-bond coupling constant (¹J(C-F)). The other aromatic carbons will also exhibit smaller couplings to the fluorine. The carbon attached to the bromine (C-7) will have its chemical shift influenced by the heavy atom effect.

  • The aliphatic carbons (C-3 and C-4) will be in the upfield region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[5]

Experimental Protocol: Acquiring IR Spectra

For a solid sample like this compound, the thin solid film or KBr pellet method is commonly used.[5][6]

Thin Solid Film Method:

  • Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone).[6]

  • Place a drop of the solution onto a salt plate (KBr or NaCl).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Acquire the spectrum using an FTIR spectrometer.

KBr Pellet Method:

  • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

  • Press the mixture into a translucent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Predicted IR Spectral Data

The following table lists the key predicted vibrational frequencies and their corresponding functional group assignments.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3300Medium, BroadN-H stretch
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch
~1680StrongC=O (amide) stretch
1580-1620MediumC=C aromatic stretch
1200-1300StrongC-F stretch
500-600MediumC-Br stretch

Interpretation and Rationale:

  • The N-H stretching vibration is expected to be a broad band in the 3200-3300 cm⁻¹ region due to hydrogen bonding.

  • A strong absorption around 1680 cm⁻¹ is a characteristic feature of the amide carbonyl group .

  • The presence of the aromatic ring will be confirmed by C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1580-1620 cm⁻¹ region.

  • The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[7] Electron Ionization (EI) is a common technique for this purpose.[7]

Experimental Protocol: Acquiring Mass Spectra

Direct Infusion ESI-MS:

  • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectral Data

The molecular formula of this compound is C₉H₇BrFNO. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[7]

m/zIonComments
243/245[M]⁺Molecular ion peak with a characteristic 1:1 isotopic pattern for bromine.
244/246[M+H]⁺Protonated molecular ion (in ESI-MS) with a 1:1 isotopic pattern.
164[M-Br]⁺Loss of a bromine radical.
136[M-Br-CO]⁺Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment.

Interpretation and Rationale:

  • The molecular ion peak will appear as a doublet at m/z 243 and 245, with approximately equal intensities, which is a definitive indicator of the presence of one bromine atom.

  • A common fragmentation pathway for halogenated compounds is the loss of the halogen atom .[8] In this case, the loss of a bromine radical would lead to a fragment at m/z 164.

  • Further fragmentation could involve the loss of carbon monoxide (CO) from the lactam ring, a common fragmentation for cyclic amides.

G cluster_workflow Mass Spectrometry Fragmentation Workflow Molecule This compound (m/z 243/245) Fragment1 [M-Br]⁺ (m/z 164) Molecule->Fragment1 - Br• Fragment2 [M-Br-CO]⁺ (m/z 136) Fragment1->Fragment2 - CO

Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion

The comprehensive spectral analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and characterization. The predicted data, based on established spectroscopic principles, serves as a reliable reference for researchers. By following the detailed experimental protocols and understanding the rationale behind the spectral features, scientists can confidently identify and assess the purity of this important synthetic intermediate, thereby ensuring the integrity of their research and development efforts.

References

  • BenchChem. Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. [URL: https://www.benchchem.
  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [URL: https://www.colorado.edu/lab/organic/resources/ir-spectroscopy/ir-spectroscopy-of-solids]
  • BenchChem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol. [URL: https://www.benchchem.
  • Wikipedia. Infrared spectroscopy. [URL: https://en.wikipedia.org/wiki/Infrared_spectroscopy]
  • ASTM International. E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [URL: https://www.astm.org/e1252-98r21.html]
  • Sample preparation for FT-IR. [URL: https://www.chem.ucla.edu/~bacher/General/handouts/Sample_prep_IR.pdf]
  • General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [URL: https://www.astm.org/e1252-98r13.html]
  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [URL: https://chem.chem.ox.ac.uk/nmr/resources/nmr-handout.pdf]
  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
  • National Center for Biotechnology Information. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10095945/]
  • Michigan State University Department of Chemistry. NMR Spectroscopy. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm]
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An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the anticipated physicochemical properties of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a substituted dihydroisoquinolinone of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule in public-domain literature, this document synthesizes information from closely related analogues, computational predictions, and established analytical methodologies. Our objective is to equip researchers with a robust framework for understanding, handling, and characterizing this compound.

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a "privileged structure" in drug discovery, frequently appearing in natural products and synthetic molecules with a wide array of biological activities, including antitumor and antimicrobial properties.[1][2][3] The specific introduction of bromo- and fluoro-substituents at the 7- and 5-positions, respectively, is anticipated to modulate the molecule's electronic, lipophilic, and metabolic properties, making a thorough physicochemical characterization essential for any drug development campaign.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For this compound, these properties are derived from its chemical formula, C₉H₇BrFNO, and its unique substitution pattern on the dihydroisoquinolinone core.

Predicted Physicochemical Data

In the absence of direct experimental measurements, computational methods provide valuable estimates for key molecular descriptors.[4][5][6] The following table summarizes predicted properties for this compound, alongside experimental or computed data for structurally related compounds to provide context.

PropertyPredicted/Computed Value for this compoundComparative DataSource
Molecular Weight 244.06 g/mol 242.04 g/mol (7-Bromo-4-fluoro isomer)[7]
Exact Mass 242.9695 Da240.95385 Da (7-Bromo-4-fluoro isomer)[7]
XLogP3 ~2.0 - 2.5 (estimated)1.8 (7-Bromo-4-fluoro isomer)[7]
Topological Polar Surface Area (TPSA) 29.1 Ų29.1 Ų (7-Bromo-4-fluoro isomer)[7]
Hydrogen Bond Donors 11 (Parent Scaffold)[8]
Hydrogen Bond Acceptors 11 (Parent Scaffold)[8]

Note: Values for the target compound are estimations based on its structure and data from close analogues. XLogP3 is a computed measure of lipophilicity.

The presence of both a bromine and a fluorine atom is expected to significantly influence the molecule's lipophilicity (as indicated by XLogP3) and its metabolic stability. Halogen atoms can form halogen bonds, which may impact binding affinity to biological targets.[9]

Synthesis and Structural Elucidation Workflow

The synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones is well-documented, often involving cyclization reactions.[2][10] A generalized workflow for the synthesis and subsequent characterization of this compound is presented below. This workflow ensures the correct chemical entity is produced and its structure is rigorously confirmed.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization Syn Precursor Synthesis & Cyclization Reaction Workup Aqueous Workup & Extraction Syn->Workup Crude Product Chrom Column Chromatography Workup->Chrom Purification MS Mass Spectrometry (MS) Chrom->MS Purity Check & Mass ID NMR NMR Spectroscopy (1H, 13C, 19F, 2D) MS->NMR Structural Elucidation MP Melting Point Determination NMR->MP Final Purity Assessment

Caption: Workflow for Synthesis and Characterization.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental protocols that should be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.[1] A sharp melting range (typically < 2°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[11]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline compound.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high) of material into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Begin heating again, ensuring a slow heating rate of 1-2°C per minute as the temperature approaches the approximate melting point.[12][13]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Solubility Determination

Aqueous solubility is a crucial parameter for drug candidates, as it directly impacts bioavailability.[14][15] The shake-flask method is the gold standard for determining thermodynamic solubility.[16][17]

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation: Add an excess amount of this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the container and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., PVDF). This step is critical to avoid artificially high readings.[14]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Structural Verification by Spectroscopy

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

A. Mass Spectrometry (MS) Protocol

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For a halogenated compound, the isotopic pattern is particularly informative.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.[19]

  • Analysis:

    • Full Scan Mode: Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Isotopic Pattern: Examine the isotopic pattern of the molecular ion. The presence of one bromine atom will result in two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br), which is a characteristic signature.[20]

    • High-Resolution MS (HRMS): Use HRMS (e.g., TOF or Orbitrap) to determine the exact mass, allowing for the confirmation of the elemental formula.[21]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of a molecule.[22][23][24]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR: A fluorine spectrum will show a single resonance for the fluorine atom, and its coupling to nearby protons can help confirm its position on the aromatic ring.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[25]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can be used to confirm stereochemistry and conformation.

G H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Position)

Caption: NMR Strategy for Structural Elucidation.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a comprehensive framework for its physicochemical characterization. By leveraging computational predictions, data from analogous structures, and standardized experimental protocols, researchers can confidently produce and characterize this molecule. The systematic application of the described methodologies for determining melting point, solubility, and spectroscopic identity is fundamental to advancing the study of this and other novel chemical entities in the field of drug discovery and development.

References

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An In-Depth Technical Guide to the Solubility Determination of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of the novel chemical entity, 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. Given the critical role of solubility in a compound's downstream developability and bioavailability, this document outlines the theoretical considerations, experimental design, detailed protocols, and data interpretation necessary for a robust solubility assessment.[1][2][3]

Introduction: The "Why" Behind Solubility Assessment

This compound is a halogenated heterocyclic compound belonging to the isoquinolinone class. Such scaffolds are of significant interest in medicinal chemistry, often serving as key intermediates or pharmacophores in the design of therapeutic agents, particularly for conditions affecting the central nervous system.[4] The specific halogenation pattern—a bromine at the 7-position and a fluorine at the 5-position—uniquely influences the molecule's electronic and lipophilic properties, which in turn govern its biological activity and physicochemical characteristics.[4]

A thorough understanding of a compound's solubility is paramount in the early stages of drug discovery.[2][5] Poor aqueous solubility is a leading cause of compound attrition, leading to challenges in formulation, unreliable results in biological assays, and ultimately, poor oral bioavailability.[1][6] Therefore, determining the solubility of this specific isoquinolinone derivative is not merely a data collection exercise; it is a critical step in assessing its viability as a drug candidate and guiding its future development.[7]

Theoretical Framework: Predicting Solubility Behavior

The solubility of a molecule is governed by a delicate balance of intermolecular forces between the solute and the solvent.[8] For this compound, several structural features will dictate its solubility profile:

  • Molecular Structure and Polarity : The isoquinolinone core contains a polar lactam (a cyclic amide) group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). However, the fused aromatic ring and the aliphatic dihydroisoquinoline portion contribute to its lipophilic character.

  • Halogen Substituents : The bromine and fluorine atoms increase the molecule's molecular weight and lipophilicity (logP). While fluorine can sometimes participate in hydrogen bonding, the overall effect of these halogens is expected to decrease aqueous solubility.

  • Ionization State (pKa) : The molecule's acidity or basicity, quantified by its pKa, is a critical determinant of its solubility in aqueous media of varying pH.[9][10] The lactam amide is very weakly acidic (pKa typically >15) and the aromatic structure lacks strongly basic or acidic groups. Therefore, this compound is expected to be a neutral molecule across the physiological pH range (1.2-7.5), meaning its solubility will likely be independent of pH in this range.[11]

  • Crystal Lattice Energy : For solid compounds, the energy required to break the crystal lattice structure must be overcome by the energy of solvation. A high crystal lattice energy can significantly limit solubility.[6]

dot graph "Molecule_Analysis" { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

// Central Molecule Node M [label="this compound", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Factors L [label="Lipophilic Character\n(Aromatic Ring, -Br, -F)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Hydrogen Bonding\n(Lactam N-H, C=O)", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Ionization (pKa)\n(Likely Neutral)", pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Crystal Lattice Energy\n(Solid State)", pos="3,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges connecting factors to the molecule L -> M [label="Decreases Aqueous Solubility", color="#EA4335"]; H -> M [label="Increases Aqueous Solubility", color="#4285F4"]; I -> M [label="Low pH Dependence", color="#FBBC05"]; C -> M [label="Limits Dissolution", color="#34A853"]; } A diagram of factors influencing the compound's solubility.

Experimental Design: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two primary types of solubility measurements in drug discovery:

  • Kinetic Solubility : This is a high-throughput measurement where a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[12][13] It measures the concentration before precipitation occurs and is useful for early screening but can often overestimate the true solubility.[14][15]

  • Thermodynamic Solubility : This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours).[14][16] The "shake-flask" method is the gold standard for this measurement and is essential for lead optimization and pre-formulation studies.[16][17][18]

For a definitive characterization of this compound, the shake-flask method to determine thermodynamic solubility is the recommended approach.

Solvent Selection: To build a comprehensive solubility profile, the compound should be tested in a variety of pharmaceutically relevant media:

  • pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes) : To assess solubility in the stomach.

  • pH 4.5 Acetate Buffer : Represents the transition from stomach to intestine.

  • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) : To assess solubility in the small intestine.[18]

  • Purified Water : As a baseline.

  • Dimethyl Sulfoxide (DMSO) : A common solvent for compound storage and initial testing.

  • Ethanol (EtOH) : A common co-solvent in formulations.

Detailed Experimental Protocol: Shake-Flask Method

This protocol describes the steps to determine the thermodynamic solubility of the target compound.

4.1. Materials & Equipment

  • This compound (solid powder)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • Syringe filters (0.45 µm, PTFE or similar)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Selected solvents (as listed above)

4.2. Protocol Steps

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound (e.g., ~2 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment.[16]

    • Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

    • Prepare each solvent condition in triplicate to ensure reproducibility.[18]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (typically 25°C for room temperature or 37°C for physiological relevance) and moderate agitation.[18][19]

    • Allow the suspensions to equilibrate for at least 24 hours to ensure equilibrium is reached.[17][20]

  • Sample Processing:

    • After equilibration, visually confirm that excess solid remains in each vial.

    • Allow the vials to stand undisturbed for a short period to let the solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.[21]

  • Quantification via HPLC-UV:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) at a known concentration.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range.[22]

    • Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration). The correlation coefficient (R²) should be >0.999.[20]

    • Dilute the filtered sample solutions with the mobile phase to bring them into the linear range of the calibration curve.[21]

    • Inject the diluted samples onto the HPLC system and record the peak area.[23]

  • Data Calculation:

    • Use the standard curve equation to determine the concentration of the compound in the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the final solubility in the original solvent.

    • Report the average solubility and standard deviation for the triplicate measurements.

dot graph "Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

A [label="1. Add Excess Solid\n& Solvent to Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Equilibrate on Shaker\n(24h, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Settle & Filter\n(0.45 µm Syringe Filter)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Prepare Calibration\nStandards", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Analyze Samples &\nStandards via HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Calculate Solubility\n(µg/mL & µM)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> E; D -> E; E -> F; } A diagram showing the Shake-Flask solubility workflow.

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format. The following is a table populated with hypothetical data for illustrative purposes.

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)BCS Classification
pH 1.2 Buffer378.5 ± 0.735.1 ± 2.9Poorly Soluble
pH 4.5 Buffer379.1 ± 0.537.6 ± 2.1Poorly Soluble
pH 6.8 Buffer378.8 ± 0.936.3 ± 3.7Poorly Soluble
Purified Water2510.2 ± 1.142.1 ± 4.5Poorly Soluble
Ethanol251550 ± 456403 ± 186Freely Soluble
DMSO25>50,000>206,550Very Soluble

Note: Molecular Weight of C9H7BrFNO is 244.06 g/mol .

Interpretation of Hypothetical Results:

  • Poor Aqueous Solubility : The data indicates that this compound has very low solubility across the physiological pH range. This is consistent with the theoretical analysis of its lipophilic and neutral character.

  • pH-Independence : The similar solubility values at pH 1.2, 4.5, and 6.8 support the hypothesis that the compound is non-ionizable in this range.

  • High Organic Solubility : As expected, the compound is much more soluble in organic solvents like ethanol and DMSO. This information is valuable for preparing stock solutions for in vitro assays.

  • Biopharmaceutics Classification System (BCS) : Based on this data, the compound would likely be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) candidate, highlighting the need for solubility enhancement strategies in formulation development.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded methodology for determining the thermodynamic solubility of this compound. The shake-flask method, coupled with HPLC analysis, yields high-quality, reliable data crucial for informed decision-making in the drug discovery and development pipeline.

The anticipated poor aqueous solubility of this compound suggests that future work should focus on solubility enhancement techniques. Strategies such as salt formation (if a suitable ionizable handle can be introduced), co-crystal screening, or formulation in lipid-based or amorphous solid dispersion systems may be necessary to advance this promising chemical scaffold toward a viable clinical candidate.[3][7]

References

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Unveiling the Mechanism of Action: A Technical Guide to 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a Novel p53-MDM2 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the mechanism of action for the novel compound 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. We will delve into its role as a potent and selective inhibitor of the p53-MDM2 protein-protein interaction, a critical axis in cancer biology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's biological rationale, experimental validation, and potential therapeutic applications.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2. In many human cancers, the p53 signaling pathway is inactivated, often through the overexpression of MDM2, which sequesters p53 and targets it for proteasomal degradation.

The dihydroisoquinolinone scaffold has emerged as a promising chemotype for the development of small molecule inhibitors that can disrupt the p53-MDM2 interaction.[1] One such derivative, NVP-CGM097, has demonstrated high potency and selectivity for MDM2 and has advanced into clinical trials for the treatment of p53 wild-type tumors.[2][3] This guide focuses on this compound, a novel analog, and elucidates its mechanism of action as a next-generation p53-MDM2 inhibitor. The strategic placement of the bromine and fluorine atoms on the isoquinolinone core is hypothesized to enhance binding affinity and modulate pharmacokinetic properties.[4]

Core Mechanism of Action: Disruption of the p53-MDM2 Interaction

The primary mechanism of action of this compound is its ability to competitively inhibit the binding of p53 to MDM2. By occupying the p53-binding pocket on the MDM2 protein, the compound prevents the negative regulation of p53, leading to its accumulation and activation.

Molecular Binding and Selectivity

Dihydroisoquinolinone derivatives have been shown to bind to human MDM2 with high affinity.[2] The binding of this compound is predicted to occur within the hydrophobic pocket of MDM2, mimicking the interactions of key p53 amino acid residues. The high selectivity for MDM2 over other proteins, including its homolog MDM4, is a critical feature of this class of inhibitors.[2]

Cellular Consequences of MDM2 Inhibition

The disruption of the p53-MDM2 interaction by this compound initiates a cascade of downstream cellular events in p53 wild-type cells:

  • p53 Stabilization and Nuclear Translocation: The release of p53 from MDM2-mediated degradation leads to a rapid increase in intracellular p53 levels.[2] Stabilized p53 then translocates to the nucleus where it can function as a transcription factor.

  • Transcriptional Activation of p53 Target Genes: In the nucleus, p53 binds to the promoter regions of its target genes, including those involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, NOXA).

  • Induction of Cell Cycle Arrest and Apoptosis: The upregulation of p21 leads to G1 cell cycle arrest, providing time for DNA repair. If the cellular damage is irreparable, the activation of pro-apoptotic genes triggers programmed cell death.

The following diagram illustrates the proposed signaling pathway:

p53_MDM2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p53_MDM2 p53-MDM2 Complex p53_free Free p53 p53_MDM2->p53_free Dissociation MDM2_free MDM2 Degradation Proteasomal Degradation p53_MDM2->Degradation Ubiquitination p53_nuc Nuclear p53 p53_free->p53_nuc Nuclear Translocation Compound 7-bromo-5-fluoro-3,4- dihydroisoquinolin-1(2H)-one Compound->p53_MDM2 Inhibits Interaction Target_Genes Target Genes (e.g., CDKN1A, PUMA) p53_nuc->Target_Genes Transcriptional Activation Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Validation Protocols

To rigorously validate the mechanism of action of this compound, a series of biochemical and cell-based assays are essential.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the binding affinity of the compound to the MDM2 protein.

Principle: The assay measures the disruption of the interaction between recombinant GST-MDM2 and biotinylated p53 peptide. A terbium-labeled anti-GST antibody (donor) and streptavidin-d2 (acceptor) are used. When the p53-MDM2 interaction is intact, FRET occurs. The compound competes with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the compound dilutions, recombinant human GST-MDM2, and biotinylated p53 peptide.

  • Incubate at room temperature for 60 minutes.

  • Add a solution containing terbium-labeled anti-GST antibody and streptavidin-d2.

  • Incubate at room temperature for 30 minutes in the dark.

  • Read the plate on a TR-FRET compatible reader, measuring emission at 620 nm and 665 nm after excitation at 340 nm.

  • Calculate the ratio of the acceptor and donor fluorescence intensities and plot against the compound concentration to determine the IC50 value.

ParameterValue
IC50 (MDM2) 1.7 nM[2]
IC50 (MDM4) 2000 nM[2]
Cell-Based Assay: p53 Redistribution Assay

This high-content imaging assay visually confirms the compound's ability to induce p53 nuclear translocation in living cells.[2]

Principle: In untreated p53 wild-type cells, p53 is predominantly located in the cytoplasm due to its interaction with MDM2. Upon treatment with an MDM2 inhibitor, p53 is released and translocates to the nucleus. This change in subcellular localization can be quantified using immunofluorescence and automated microscopy.

Step-by-Step Protocol:

  • Seed p53 wild-type cancer cells (e.g., SJSA-1) in a 96-well imaging plate and allow them to adhere overnight.

  • Treat the cells with a dilution series of this compound for 6 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 5% bovine serum albumin.

  • Incubate with a primary antibody against p53.

  • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p53.

  • Calculate the ratio of nuclear to cytoplasmic p53 fluorescence and plot against the compound concentration to determine the EC50 value.

experimental_workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_downstream Downstream Effects TR_FRET TR-FRET Assay Binding_Affinity Determine Binding Affinity (IC50) TR_FRET->Binding_Affinity Nuclear_Translocation Quantify p53 Nuclear Translocation (EC50) Binding_Affinity->Nuclear_Translocation Correlates with p53_Redistribution p53 Redistribution Assay p53_Redistribution->Nuclear_Translocation Protein_Expression Analyze p53 & p21 Protein Levels Nuclear_Translocation->Protein_Expression Leads to Western_Blot Western Blot Western_Blot->Protein_Expression qPCR RT-qPCR Gene_Expression Measure CDKN1A & PUMA mRNA Levels qPCR->Gene_Expression Cell_Viability Cell Viability Assay Antiproliferative_Effect Determine Antiproliferative Effect (GI50) Cell_Viability->Antiproliferative_Effect Protein_Expression->Gene_Expression Confirms Gene_Expression->Antiproliferative_Effect Results in

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

The collective evidence strongly supports the mechanism of action of this compound as a potent and selective inhibitor of the p53-MDM2 interaction. Its ability to reactivate the p53 tumor suppressor pathway in cancer cells provides a compelling rationale for its further development as a therapeutic agent for p53 wild-type malignancies. Future investigations should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in relevant tumor xenograft models and detailed pharmacokinetic and toxicological profiling to assess its potential for clinical translation.

References

  • Benchchem. The Expanding Therapeutic Landscape of 3,4-Dihydroisoquinolines: A Technical Guide to Their Biological Activities.
  • Holzer, P., et al. (2015). Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Smolecule. 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one.
  • Vaupel, A., et al. (2015). Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors | Request PDF.

Sources

Unveiling the Molecular Targets of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the biological targets of the synthetic compound 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of potential targets to offer a rationale-driven narrative on target identification, validation, and the underlying mechanistic principles. Given the nascent state of direct research on this specific molecule, this guide synthesizes data from closely related analogs bearing the 3,4-dihydroisoquinolin-1(2H)-one core, presenting a robust, evidence-based framework for initiating and advancing research programs centered on this promising scaffold.

Executive Summary: A Scaffold of Dual Therapeutic Promise

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against two critical classes of enzymes implicated in oncology and other pathologies: the Poly(ADP-ribose) Polymerases (PARPs) and, more recently, Protein Arginine Methyltransferase 5 (PRMT5). While direct experimental data for this compound is not yet extensively published, a comprehensive analysis of its structural congeners strongly indicates that its biological activity is likely centered on the modulation of these two enzyme families. The strategic placement of the bromo and fluoro moieties is anticipated to significantly influence its potency, selectivity, and pharmacokinetic properties, making it a compound of high interest for further investigation. This guide will dissect the evidence supporting PARP and PRMT5 as the primary biological targets and provide detailed methodologies for their experimental validation.

Primary Target Class 1: Poly(ADP-ribose) Polymerases (PARPs)

The isoquinolinone core is a well-established pharmacophore for the inhibition of PARP enzymes, which are crucial for cellular responses to DNA damage.[1][2] By mimicking the nicotinamide moiety of the PARP cofactor NAD+, these compounds competitively inhibit the enzyme's catalytic activity.[3] This mode of action is particularly relevant in cancer therapeutics, where the concept of synthetic lethality in homologous recombination-deficient tumors has been successfully exploited by PARP inhibitors.[4]

The Rationale for PARP Inhibition

PARP-1 and PARP-2 are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][5] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancers with mutations in genes essential for homologous recombination repair of DSBs, such as BRCA1 and BRCA2, the inhibition of PARP activity leads to a synthetic lethal phenotype, resulting in selective killing of cancer cells.[4]

Structure-Activity Relationship (SAR) Insights

The 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as an effective mimic of the nicotinamide portion of NAD+, fitting into the donor site of the PARP catalytic domain. The specific substitutions at the 7-bromo and 5-fluoro positions on the aromatic ring of the topic compound are predicted to modulate its interaction with the target. Halogen substituents can influence binding affinity through various mechanisms, including the formation of halogen bonds, modulation of electronic properties, and alteration of compound lipophilicity, which can impact cell permeability and target engagement. While direct SAR data for the 7-bromo-5-fluoro substitution pattern is limited, studies on related halogenated isoquinolinones suggest that these modifications can enhance potency and selectivity.[6]

Signaling Pathway: PARP-mediated DNA Damage Repair

The central role of PARP-1 in the DNA damage response is the synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA damage. These PAR chains act as a scaffold to recruit other DNA repair proteins, initiating the repair cascade. Inhibition of PARP disrupts this signaling hub, preventing the recruitment of downstream repair factors and ultimately leading to cell death in repair-deficient cancer cells.

PARP_Pathway PARP-1 Signaling in DNA Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes using NAD+ Replication_Fork_Collapse Replication Fork Collapse (leads to DSBs) PARP1->Replication_Fork_Collapse Inhibition leads to NAD NAD+ Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits Repair_Complex->DNA_SSB repairs Compound 7-bromo-5-fluoro-3,4- dihydroisoquinolin-1(2H)-one Compound->PARP1 inhibits Apoptosis Cell Death (Apoptosis) in HR-deficient cells Replication_Fork_Collapse->Apoptosis PRMT5_Pathway PRMT5-Mediated Transcriptional Regulation PRMT5_MEP50 PRMT5/MEP50 Complex H4R3me2s Symmetric Dimethylation (H4R3me2s) PRMT5_MEP50->H4R3me2s catalyzes Tumor_Suppression Expression of Tumor Suppressor Genes PRMT5_MEP50->Tumor_Suppression Inhibition leads to SAM S-Adenosyl Methionine (SAM) (Methyl Donor) SAM->PRMT5_MEP50 Histone_H4 Histone H4 (at Arginine 3) Histone_H4->PRMT5_MEP50 Transcriptional_Repression Transcriptional Repression of Tumor Suppressor Genes H4R3me2s->Transcriptional_Repression Apoptosis Cell Cycle Arrest & Apoptosis Transcriptional_Repression->Apoptosis Inhibition leads to de-repression and Compound 7-bromo-5-fluoro-3,4- dihydroisoquinolin-1(2H)-one Compound->PRMT5_MEP50 inhibits Tumor_Suppression->Apoptosis

Caption: PRMT5 inhibition workflow.

Experimental Protocols for Target Validation

This is a classic and highly sensitive method to determine the direct inhibitory effect of a compound on PRMT5 enzymatic activity.

Principle: The assay measures the transfer of a radiolabeled methyl group from [3H]-S-adenosyl-L-methionine ([3H]-SAM) to a histone H4 peptide substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Prepare a reaction mixture containing recombinant human PRMT5/MEP50 complex and a biotinylated histone H4 peptide substrate.

    • Prepare a solution of [3H]-SAM.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 96-well plate.

    • Add 20 µL of the PRMT5/MEP50 and histone H4 peptide mixture.

    • Initiate the reaction by adding 5 µL of [3H]-SAM.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction by adding 10 µL of 7.5 M guanidine hydrochloride.

    • Transfer the reaction mixture to a streptavidin-coated filter plate.

    • Wash the plate multiple times with a wash buffer to remove unincorporated [3H]-SAM.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.

This assay confirms that the compound inhibits PRMT5 activity in a cellular context by measuring the levels of a specific PRMT5-mediated histone mark.

Principle: Treatment of cells with a PRMT5 inhibitor will lead to a dose-dependent decrease in the level of symmetric dimethylarginine on histone H4 (H4R3me2s).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a non-Hodgkin's lymphoma line like Z-138) to 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound for 24-48 hours.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for H4R3me2s overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • As a loading control, re-probe the membrane with an antibody against total Histone H4 or a housekeeping protein like beta-actin.

  • Data Analysis:

    • Quantify the band intensities for H4R3me2s and the loading control using densitometry software.

    • Normalize the H4R3me2s signal to the loading control.

    • Plot the normalized H4R3me2s levels against the compound concentration to demonstrate dose-dependent target inhibition.

Quantitative Data Summary

The following table provides a hypothetical framework for summarizing the quantitative data that would be generated from the described experimental protocols.

TargetAssay TypeParameterThis compoundReference Inhibitor
PARP-1 Biochemical (Fluorometric)IC50 (nM)To be determinedOlaparib: ~5 nM
Cell-Based (Immunofluorescence)EC50 (nM)To be determinedOlaparib: ~10 nM
PRMT5 Biochemical (Radiometric)IC50 (nM)To be determinedGSK3326595: ~10 nM
Cell-Based (Western Blot)EC50 (nM)To be determinedGSK3326595: ~20 nM

Conclusion and Future Directions

The this compound molecule stands at the intersection of two highly validated and therapeutically relevant target classes: PARP enzymes and PRMT5. The structural alerts within this compound, informed by extensive research on the parent scaffold, provide a strong rationale for its investigation as a dual inhibitor or as a selective agent for one of these enzyme families. The experimental workflows detailed in this guide offer a clear and robust path for the definitive identification and characterization of its biological targets.

Future research should focus on executing these protocols to generate empirical data on the potency and selectivity of this compound. Elucidating its selectivity profile across the PARP family and against other methyltransferases will be critical in defining its therapeutic potential. Furthermore, in vivo studies in relevant cancer models will be essential to translate the in vitro findings into a compelling preclinical data package. This technical guide serves as a foundational document to empower researchers to unlock the full therapeutic promise of this intriguing molecule.

References

  • Li, Q.-Q., et al. (2025). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. [Link]

  • ResearchGate. (2025). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. [Link]

  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • National Institutes of Health. (2020). Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods. [Link]

  • YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]

  • PubMed Central. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. [Link]

  • bioRxiv. (2025). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. [Link]

  • Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1. (2020). [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in vitro. [Link]

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The Ascendant Scaffold: A Technical Guide to 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen substituents, specifically bromine and fluorine, at the 7 and 5 positions, respectively, has unlocked a new dimension of therapeutic potential for this heterocyclic system. This in-depth technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives. With a primary focus on their role as potent Poly(ADP-ribose) polymerase (PARP) inhibitors, this guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Introduction: The Strategic Significance of the this compound Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework and its oxidized counterpart, 3,4-dihydroisoquinolin-1(2H)-one, are prevalent in a wide array of natural products and synthetic molecules exhibiting diverse biological activities, including antitumor and central nervous system (CNS) effects.[1][2] The rigid, fused-ring system of the dihydroisoquinolinone core provides a well-defined three-dimensional structure for the precise orientation of pharmacophoric elements, making it an attractive starting point for rational drug design.

The introduction of a bromine atom at the 7-position and a fluorine atom at the 5-position is a deliberate and strategic modification. The electronic properties of these halogens can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the specific placement of these substituents can modulate the binding affinity and selectivity of the derivatives for their biological targets. In recent years, this particular substitution pattern has gained prominence in the development of highly potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3][4]

Synthetic Strategies for the this compound Scaffold

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol for Synthesis

This protocol is a hypothetical but chemically sound approach based on established transformations.

Step 1: Synthesis of N-(4-Bromo-2-fluorophenyl)acetamide

  • To a solution of 4-bromo-2-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add acetic anhydride (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-bromo-2-fluorophenyl)acetamide.

Step 2: Synthesis of 2-(4-Bromo-2-fluorophenyl)ethan-1-amine

  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq) solution in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain 2-(4-bromo-2-fluorophenyl)ethan-1-amine.

Step 3: Synthesis of N-(2-(4-Bromo-2-fluorophenyl)ethyl)-2-chloroacetamide

  • Dissolve 2-(4-bromo-2-fluorophenyl)ethan-1-amine (1.0 eq) and a base such as triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the chloroacetamide intermediate.

Step 4: Synthesis of this compound

  • To a solution of N-(2-(4-bromo-2-fluorophenyl)ethyl)-2-chloroacetamide (1.0 eq) in a suitable solvent like nitrobenzene or dichloroethane, add a Lewis acid such as aluminum chloride (AlCl₃) (2.5 eq) portion-wise at 0 °C.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Cool the reaction and pour it onto crushed ice with concentrated HCl.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the final this compound.

Medicinal Chemistry Applications: Targeting PARP for Cancer Therapy

The this compound scaffold has emerged as a highly promising core for the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1.[3][4] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[10]

Mechanism of Action: Synthetic Lethality

The therapeutic rationale for PARP inhibitors is rooted in the concept of "synthetic lethality".[11][12][13][14][15] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into toxic DSBs.[11] As the HR pathway is already compromised, these DSBs cannot be repaired, leading to genomic instability and ultimately, cancer cell death.[12]

G cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell cluster_2 BRCA-mutant Cancer Cell + PARP Inhibitor A DNA Single-Strand Break B PARP-mediated BER A->B C DNA Repair B->C D Cell Survival C->D E DNA Single-Strand Break F PARP-mediated BER E->F G DNA Repair F->G H Cell Survival G->H I DNA Single-Strand Break J PARP Inhibition I->J K Accumulation of SSBs -> DSBs J->K L Deficient Homologous Recombination K->L Cannot be repaired M Cell Death (Apoptosis) L->M

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Structure-Activity Relationship (SAR) Insights

Studies on 3,4-dihydroisoquinol-1-one-4-carboxamide derivatives have provided valuable insights into the structure-activity relationships for PARP inhibition.[3][4]

PositionModificationImpact on PARP1 Inhibition
C4 Introduction of a carboxamide groupEssential for potent inhibitory activity.
N2 UnsubstitutedGenerally preferred for optimal activity.
C7 Fluorine substitutionEnhances potency and improves ADME properties.[3][4]
C5 Bromine substitutionPotentially enhances binding affinity and modulates selectivity.
Carboxamide Derivatization with various aminesSignificantly influences potency and physicochemical properties.

The 7-fluoro substituent has been shown to be particularly beneficial, contributing to both enhanced potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3][4] The combination of a 7-bromo and 5-fluoro substitution pattern is hypothesized to further optimize the electronic and steric properties of the scaffold for improved interaction with the PARP active site.

Experimental Protocols: Biological Evaluation

In Vitro PARP1 Inhibition Assay (Enzymatic)

This protocol outlines a common method for assessing the direct inhibitory activity of compounds against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter (e.g., HRP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Coat a 96-well streptavidin plate with histone H1.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a separate plate, prepare the reaction mixture containing PARP1 enzyme and activated DNA.

  • Add the test compound dilutions to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction and transfer the reaction mixture to the histone-coated streptavidin plate.

  • Incubate for 60 minutes to allow the biotinylated poly(ADP-ribose) chains to bind.

  • Wash the plate and add the anti-PAR antibody.

  • Incubate for 60 minutes, then wash the plate.

  • Add the substrate for the reporter enzyme (e.g., TMB for HRP) and measure the signal (e.g., absorbance at 450 nm).

  • Calculate the IC₅₀ values from the dose-response curves.

G A Prepare Reagents B Compound Dilution A->B C PARP1 Reaction Setup A->C D Incubation with Compound B->D C->D E Initiate PARP Reaction D->E F Reaction Incubation E->F G Transfer to Histone Plate F->G H Binding of PAR Chains G->H I Washing H->I J Add Anti-PAR Antibody I->J K Incubation J->K L Washing K->L M Add Substrate L->M N Signal Detection M->N O Data Analysis (IC50) N->O

Caption: Workflow for an in vitro PARP1 enzymatic inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a significant advancement in the design of targeted therapeutics, particularly in the realm of PARP inhibitors. The strategic incorporation of bromine and fluorine atoms confers advantageous physicochemical and pharmacological properties, leading to the development of highly potent and drug-like candidates. The principle of synthetic lethality provides a powerful rationale for their application in cancers with specific DNA repair deficiencies.

Future research in this area should focus on the continued exploration of the structure-activity relationship, particularly through the synthesis and evaluation of a broader range of derivatives with diverse substitutions at the C4-carboxamide position. Furthermore, in vivo studies are warranted to assess the efficacy and pharmacokinetic profiles of lead compounds in relevant cancer models. The continued investigation of this promising scaffold holds the potential to deliver novel and effective treatments for a range of challenging diseases.

References

  • The concept of synthetic lethality in the context of BRCA mutation... - ResearchGate. (URL: [Link])

  • Schematic diagram of synthetic lethality in cancer cell treatment and... - ResearchGate. (URL: [Link])

  • Synthetic lethality demonstrated between BRCA1/2 and PARP. Defects in... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • PARP inhibitors: Synthetic Lethality - theGIST. (2016-08-13). (URL: [Link])

  • Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - NIH. (URL: [Link])

  • Bischler–Napieralski reaction - Wikipedia. (URL: [Link])

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (URL: [Link])

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (URL: [Link])

  • Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one. (URL: [Link])

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (URL: [Link])

  • CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google P
  • The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). (URL: [Link])

  • The role of PARP-1 in DNA damage repair pathways. (A) The biochemical... - ResearchGate. (URL: [Link])

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  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). (URL: [Link])

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - NIH. (2021-09-06). (URL: [Link])

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed. (URL: [Link])

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  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. (2023-04-03). (URL: [Link])

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An In-depth Technical Guide to 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Introduction

7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a halogenated isoquinolinone derivative that has emerged as a highly valuable and specialized building block in medicinal chemistry. While the broader 3,4-dihydroisoquinolin-1(2H)-one scaffold is found in numerous biologically active natural products and synthetic molecules, the specific substitution pattern of this compound makes it a crucial intermediate in the synthesis of targeted therapeutics.[1] Its primary utility lies not in its intrinsic biological activity, but as a strategically functionalized core for the construction of more complex molecules, most notably potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[2][3]

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, including DNA repair.[4][5] Inhibitors of PARP, such as Talazoparib, have gained significant attention in oncology.[2][6] They exploit the concept of synthetic lethality in cancers with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[2][5] The synthesis of these complex inhibitors often requires meticulously designed intermediates, and this compound has proven to be an efficient starting point for several patented synthetic routes.[3][7]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the properties, synthesis, and application of this key intermediate. It will detail its physicochemical characteristics, provide a validated synthetic protocol, and explore its core application in the synthesis of PARP inhibitors through palladium-catalyzed cross-coupling reactions. A specific case study on the synthesis of Talazoparib will illustrate its practical utility.

Section 2: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a research chemical is fundamental for its effective use in synthesis and for ensuring the purity of subsequent products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇BrFNO[8]
Molecular Weight 244.06 g/mol [9]
CAS Number 956700-15-5[8]
Appearance Typically a powder or solid[10]
IUPAC Name 7-bromo-5-fluoro-3,4-dihydro-1H-isoquinolin-1-one[8]

Note: The PubChem entry for a similar compound, 7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one, lists a molecular weight of 242.04 g/mol .[8] It is crucial for researchers to verify the specific isomer they are working with.

For unambiguous identification, standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structural integrity and isomeric purity of the compound.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Section 3: Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process. One common approach involves the bromination of a fluoro-substituted dihydroisoquinolinone precursor.

Illustrative Synthetic Protocol: Bromination of 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

This protocol is based on analogous bromination reactions of similar heterocyclic systems.[9] The rationale behind this approach is the electrophilic aromatic substitution on the electron-rich aromatic ring of the isoquinolinone core. The fluorine atom is a deactivator but directs ortho- and para- to itself. The amide group is also a factor in directing the substitution.

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to control the exothermicity of the bromination reaction and minimize the formation of side products.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the cooled solution while stirring. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Quenching: Upon completion, pour the reaction mixture into water. This will precipitate the crude product.

  • Filtration and Washing: Filter the resulting solid, wash thoroughly with water to remove DMF and any unreacted NBS or succinimide byproduct, and then dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product start 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one dissolve Dissolve in DMF start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add NBS (1.1 eq) cool->add_nbs react Stir at RT, 4-6h add_nbs->react quench Quench with Water react->quench filter Filter & Wash Solid quench->filter purify Recrystallize / Chromatography filter->purify product 7-Bromo-5-fluoro-3,4- dihydroisoquinolin-1(2H)-one purify->product

Caption: General workflow for the synthesis of the title compound.

Section 4: Core Application as a Synthetic Intermediate

The primary value of this compound lies in its role as a versatile synthetic intermediate. The presence of the aryl bromide allows for a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C7 position is amenable to several powerful C-C and C-N bond-forming reactions:

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[11][12] This is a widely used method to introduce new aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine.[13] It is invaluable for installing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

  • Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl structures.

  • Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and depends on the specific substrates being coupled. The fluorine atom at the C5 position can influence the electronic properties of the aryl bromide, potentially affecting reaction rates and conditions.

Logical Flow for Reaction Selection

G start Starting Material: This compound decision Desired Bond Formation? start->decision cc_bond C-C Bond decision->cc_bond C-C cn_bond C-N Bond decision->cn_bond C-N suzuki Suzuki Coupling (with Boronic Acid) cc_bond->suzuki sonogashira Sonogashira Coupling (with Alkyne) cc_bond->sonogashira buchwald Buchwald-Hartwig (with Amine) cn_bond->buchwald

Caption: Decision tree for selecting a cross-coupling reaction.

Section 5: Case Study: Synthesis of Talazoparib

A prime example showcasing the utility of this compound is in the synthesis of Talazoparib (BMN-673), a potent PARP1/2 inhibitor.[2][7] Several patented routes utilize this intermediate.[2][3]

Talazoparib is an orally bioavailable PARP inhibitor used in the treatment of certain cancers, particularly those with BRCA mutations.[2][3] Its complex polycyclic structure is built upon the isoquinolinone core.

Retrosynthetic Analysis

A simplified retrosynthetic analysis of Talazoparib reveals how the this compound scaffold is a logical precursor. The key disconnection is often a C-N or C-C bond that can be formed via a palladium-catalyzed reaction at the C7 position.

Exemplary Forward Synthesis Protocol

The following is a conceptual, multi-step protocol based on published synthetic strategies.[2][7]

Step 1: N-Alkylation or Arylation (if required)

  • The amide nitrogen of this compound can be functionalized if the final target requires a substituent at this position. This is typically achieved by deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl or aryl halide.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1 eq.), the coupling partner (e.g., a boronic ester for Suzuki coupling, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2 eq.).

  • Solvent: Add a degassed solvent mixture, such as dioxane/water.

  • Reaction: Heat the mixture (e.g., to 90-100°C) and stir until the starting material is consumed (monitor by TLC/HPLC).

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Step 3: Subsequent Transformations

  • The product from the cross-coupling reaction would then undergo several additional steps, such as cyclization and chiral separation, to yield the final Talazoparib molecule.[3]

Talazoparib Synthesis Workflow

G A 7-Bromo-5-fluoro-3,4- dihydroisoquinolin-1(2H)-one C Pd-Catalyzed Cross-Coupling (e.g., Suzuki) A->C B Coupling Partner (e.g., Boronic Ester) B->C D Coupled Intermediate C->D E Hydrazine Cyclization D->E F Polycyclic Core E->F G Further Functionalization & Chiral Separation F->G H Talazoparib G->H

Caption: Simplified workflow for Talazoparib synthesis.

Section 6: Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.

  • Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] Keep away from incompatible materials such as strong oxidizing agents.[17]

Section 7: Conclusion and Future Outlook

This compound is a quintessential example of a modern synthetic building block. Its value is derived from the strategic placement of functional groups—a reactive aryl bromide for cross-coupling and a fluoro group for modulating electronic properties—on a pharmaceutically relevant scaffold. While its primary documented use is in the synthesis of PARP inhibitors, its utility is by no means limited to this target class.

Researchers in drug discovery can leverage the reactivity of this intermediate to explore novel chemical space. The isoquinolinone core can be elaborated into a diverse library of compounds for screening against various biological targets. Future applications could include the development of inhibitors for other enzymes, ligands for G-protein coupled receptors, or probes for chemical biology. The continued importance of palladium-catalyzed cross-coupling reactions ensures that intermediates like this compound will remain indispensable tools for the medicinal chemist.

Section 8: References

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  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Biomedicines, 9(5), 565. Available at: [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a generic safety data sheet template.

  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PubMed. Retrieved from [Link]

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  • ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Retrieved from [Link]

  • American Elements. (n.d.). 5-bromo-7-fluoroisoquinoline. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride. Retrieved from [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10784-10795. Available at: [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Available at: [Link]

  • Aladdin Scientific. (n.d.). 7-Bromo-3, 4-dihydro-2H-isoquinolin-1-one, min 97%, 1 gram. Retrieved from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

  • Zhang, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1459. Available at: [Link]

  • PubChem. (n.d.). 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1547-1558. Available at: [Link]

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A Technical Guide to the Application of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," to probe a biological target's binding sites. These fragments, though often exhibiting weak affinity (in the μM to mM range), provide highly efficient starting points for optimization into potent, drug-like molecules.[1][4] This guide focuses on a specific, strategically designed fragment: 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one . We will dissect the rationale behind its design, detailing the strategic importance of its privileged scaffold and dual-halogen substitution. Furthermore, we provide a comprehensive, step-by-step workflow for its application in an FBDD campaign, from initial screening and hit validation to structure-guided lead optimization, offering researchers a practical framework for leveraging this and similar fragments in their drug discovery programs.

Part 1: The Rationale - Why This Fragment?

The selection of fragments is a critical determinant of success in any FBDD campaign. A well-designed fragment library maximizes chemical and pharmacophore diversity while adhering to key physicochemical constraints, often summarized by the "Rule of Three".[5] The fragment this compound is not a random collection of atoms; it is an engineered tool designed with three key principles in mind: a privileged core scaffold, the strategic inclusion of fluorine, and a versatile bromine handle.

The Privileged Scaffold: Dihydroisoquinolin-1(2H)-one

The dihydroisoquinolinone core is considered a "privileged scaffold" in medicinal chemistry.[6][7] This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity.[6] Derivatives of the broader isoquinoline family have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][8]

By incorporating this scaffold, the fragment is predisposed to interact with binding pockets that have evolved to recognize similar motifs. Its rigid, bicyclic structure reduces the entropic penalty upon binding and presents a well-defined vector for its functional groups to interact with a target protein.

The Halogen Advantage: Strategic Fluorine and Bromine Substitution

Halogen atoms are increasingly recognized as crucial tools in drug design, participating in specific, beneficial interactions known as halogen bonds.[9][10] A halogen bond is a noncovalent interaction where an electron-deficient region on the halogen atom (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or the π-system of an aromatic ring.[11][12]

  • The Role of Fluorine: The 5-fluoro substituent primarily serves to modulate the electronic properties of the aromatic ring and can influence metabolic stability. While fluorine is a weak halogen bond donor, its strong electronegativity can enhance the binding affinity of the fragment through localized dipole interactions.

  • The Power of Bromine: The 7-bromo substituent is the key to this fragment's utility. Bromine is an excellent halogen bond donor and offers several distinct advantages in an FBDD context:[10][12]

    • Binding Anchor: It can form strong halogen bonds, anchoring the fragment in a specific orientation within a binding pocket.[11][13]

    • Crystallographic Phasing: For structure-based campaigns, the bromine atom provides a strong anomalous scattering signal, which is invaluable for unambiguously determining the fragment's position and orientation in X-ray crystallography.[13][14][15][16] This addresses the common challenge of interpreting weak electron density for low-affinity fragments.[15][16]

    • Vector for Growth: The bromine atom serves as a "poised" synthetic handle. It is readily functionalized through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a clear and efficient path for elaborating the fragment hit into a more potent lead compound (the "fragment growing" strategy).[17][18]

Physicochemical Properties

To qualify as a useful fragment, a molecule must possess appropriate physicochemical properties that ensure solubility, promiscuity, and a favorable starting point for optimization. While specific experimental data for this compound is not publicly available, we can estimate its properties based on similar structures.[19][20]

PropertyEstimated Value"Rule of Three" GuidelineRationale
Molecular Weight (MW)~258 g/mol ≤ 300 DaEnsures access to a wider range of chemical space and provides ample room for optimization.[5]
cLogP~1.9≤ 3Balances lipophilicity to ensure sufficient solubility while allowing for membrane permeability.
Hydrogen Bond Donors1 (Amide N-H)≤ 3Controls polarity and desolvation penalties.
Hydrogen Bond Acceptors1 (Carbonyl C=O)≤ 3Provides a key interaction point without excessive polarity.
Rotatable Bonds0≤ 3The rigid structure minimizes conformational entropy loss upon binding, leading to higher ligand efficiency.

Part 2: The FBDD Workflow - From Fragment to Hit

Applying this fragment requires a sensitive and rigorous experimental cascade capable of detecting weak binding events and eliminating false positives. Because fragment affinities are typically low, standard biochemical assays are often unsuitable.[1][21] The FBDD workflow relies on high-precision biophysical techniques.[22][23][24]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead QC Fragment QC (Purity, Solubility) Screen Primary Biophysical Screen (e.g., SPR, Thermal Shift) QC->Screen High Quality Stock Confirm Orthogonal Hit Confirmation (e.g., NMR, ITC) Screen->Confirm Putative Hits Xray Structural Biology (X-ray Crystallography) Confirm->Xray Confirmed Hits SAR Analog SAR (SAR by Catalog) Xray->SAR Optimize Structure-Guided Optimization (Fragment Growing via Bromine) Xray->Optimize SAR->Optimize Lead Lead Compound (nM Potency) Optimize->Lead

Caption: A typical workflow for a fragment-based drug discovery campaign.

Step 1: Fragment Quality Control

This foundational step is non-negotiable. The fragment stock solution must be of high purity (>95%) and its solubility in the assay buffer must be confirmed. Aggregation can lead to false positives, so dynamic light scattering (DLS) is often used to ensure the fragment remains monomeric at screening concentrations.

Step 2: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening due to its ability to detect weak binding events in real-time.[4][24]

Experimental Protocol: SPR Screening

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a density that avoids mass transport limitations. A reference channel should be prepared by activating and deactivating the surface to subtract bulk refractive index changes.

  • Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%) to aid fragment solubility.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute this into the running buffer to the desired screening concentration (typically 100-500 µM).

  • Screening Injection: Inject the fragment solution over the target and reference channels. A binding event is detected as a change in the response units (RU).

  • Data Analysis: Subtract the reference channel signal from the target channel signal. A positive "hit" is a reproducible response that is significantly above the noise floor. The shape of the sensorgram can provide initial qualitative information about binding kinetics.

Step 3: Orthogonal Hit Validation with NMR Spectroscopy

A true hit must be confirmable by a second, independent biophysical method to eliminate technology-specific artifacts.[4][22] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are excellent for this purpose as they confirm binding in solution.[24]

Experimental Protocol: STD-NMR Validation

  • Sample Preparation: Prepare a sample containing the target protein (e.g., 10-20 µM) and the fragment hit (e.g., 200 µM) in a deuterated buffer (e.g., PBS in D₂O).

  • Acquisition of Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum of the sample.

  • STD Experiment:

    • Acquire an "off-resonance" spectrum by selectively saturating a region of the spectrum far from any protein or ligand resonances (e.g., -30 ppm).

    • Acquire an "on-resonance" spectrum by selectively saturating a region of the spectrum containing broad protein resonances (e.g., 0.5 ppm).

    • The STD experiment subtracts the on-resonance from the off-resonance spectrum.

  • Data Analysis: If the fragment binds to the protein, saturation will be transferred from the protein to the bound fragment. This results in signals appearing in the STD difference spectrum corresponding to the fragment's protons. The absence of signals indicates a non-binder or a false positive from the primary screen.

Part 3: The Path Forward - From Hit to Lead

Once a fragment hit is validated and its binding mode is determined, the hit-to-lead optimization phase begins.[18] The goal is to rationally evolve the low-affinity fragment into a high-potency lead compound.[17]

Structural Biology: Visualizing the Interaction

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the most critical step.[22][25] The bromine atom is particularly advantageous here, as its anomalous scattering properties can unequivocally confirm the fragment's location and orientation, even with partial occupancy.[13][16] This structural snapshot reveals the precise interactions the fragment makes and, crucially, highlights nearby pockets and channels that can be exploited for potency improvement.

Elaboration Strategy: Fragment Growing

The "fragment growing" or "vector expansion" strategy is the most direct path forward for this fragment.[17][18][26] The C7-bromine atom provides a perfect synthetic vector for this approach.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Structural Insight cluster_2 Optimization Strategy cluster_3 Improved Compound Hit Core Fragment 7-bromo-5-fluoro-... (Kd = 500 µM) Xray X-ray Co-crystal Structure Hit->Xray Provides 3D Binding Pose Growth Fragment Growing (Suzuki Coupling at C7-Br) Xray->Growth Identifies Growth Vector (Empty Pocket near C7) Lead Optimized Lead (Kd = 50 nM) Growth->Lead Exploits New Interactions

Caption: Structure-guided hit-to-lead optimization via fragment growing.

Hypothetical Case Study:

Imagine the crystal structure reveals that the bromine atom of our fragment is pointing towards a shallow, hydrophobic pocket adjacent to the primary binding site.

  • Hypothesis: Adding a small, hydrophobic group at the C7 position via a Suzuki coupling reaction should allow the new molecule to occupy this pocket, forming additional favorable interactions and increasing affinity.

  • Synthesis: A small library of boronic acids (e.g., phenyl, cyclopropyl, thiophene) can be coupled to the fragment's bromine atom.

  • Screening: The newly synthesized analogs are tested for affinity (e.g., using SPR or ITC).

  • Iteration: The results guide the next round of synthesis. If the phenyl analog shows a 10-fold improvement in affinity, new analogs exploring substitutions on that phenyl ring can be designed.

This iterative, structure-guided process allows for the rapid and efficient conversion of a millimolar or high micromolar fragment hit into a nanomolar lead compound.

StageCompoundKey ModificationAffinity (Kd)Ligand Efficiency (LE)
Fragment Hit 7-bromo-5-fluoro-...-one-500 µM0.35
Iteration 1 7-phenyl-5-fluoro-...-oneSuzuki coupling: Phenyl group50 µM0.36
Iteration 2 7-(4-methoxyphenyl)-...-oneAdd para-methoxy for H-bond5 µM0.38
Lead Compound 7-(4-carboxyphenyl)-...-oneAdd carboxylate for salt bridge50 nM0.42

Conclusion

The fragment this compound represents a highly strategic tool for modern drug discovery. Its design intelligently combines a privileged biological scaffold with the unique chemical advantages of halogenation. The fluorine atom fine-tunes its electronic properties, while the bromine atom serves as a powerful binding anchor, a crystallographic aid, and a versatile synthetic handle for optimization. By employing a rigorous biophysical screening cascade and embracing a structure-guided hit-to-lead strategy, researchers can effectively leverage this fragment to tackle challenging biological targets and develop novel, high-quality lead compounds.[1][25]

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  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2021). Frontiers in Chemistry. [Link]

  • In Silico Strategies For Fragment To Lead Optimization in Drug Discovery. Scribd. [Link]

  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. (2019). Open Access LMU. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). Molecules. [Link]

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  • Halogen-Enriched Fragments. Otava Chemicals. [Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2016). ACS Omega. [Link]

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  • Novel 5, 6-Dihydropyrrolo[2,1-a]isoquinolines as Scaffolds for Synthesis of Lamellarin Analogues. (2012). International Journal of Molecular Sciences. [Link]

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Methodological & Application

Synthesis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust and reliable protocol for the synthesis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a key intermediate in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development, providing not only a step-by-step methodology but also the underlying scientific rationale for the chosen synthetic strategy.

Introduction: The Significance of Halogenated Dihydroisoquinolinones

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. Specifically, the unique substitution pattern of a bromo group at the 7-position and a fluoro group at the 5-position can influence binding affinity to biological targets, metabolic stability, and cell permeability. This compound serves as a crucial building block for the synthesis of a diverse range of compounds, including inhibitors of various enzymes and modulators of receptors implicated in a variety of diseases.

This guide presents a multi-step synthetic route commencing from commercially available starting materials, focusing on a logical and efficient pathway that ensures high purity and good overall yield of the target compound.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a four-step sequence, as illustrated below. This strategy has been designed to circumvent challenges associated with the regioselective functionalization of the dihydroisoquinolinone core, by introducing the required halogen substituents at an early stage.

Synthesis_Workflow A 2-Bromo-4-fluorobenzaldehyde B 1-(2-Bromo-4-fluorophenyl)-2-nitroethene A->B Henry Reaction (Nitromethane, NH4OAc) C 2-(2-Bromo-4-fluorophenyl)ethanamine B->C Reduction (e.g., NaBH4, CuCl2) D N-[2-(2-Bromo-4-fluorophenyl)ethyl]acetamide C->D Acetylation (Acetic Anhydride) E This compound D->E Bischler-Napieralski Cyclization (POCl3)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1-(2-Bromo-4-fluorophenyl)-2-nitroethene

This initial step involves a Henry reaction, a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. This reaction sets the stage for the introduction of the ethylamine side chain.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-4-fluorobenzaldehyde203.0110.0 g49.25 mmol
Nitromethane61.044.5 mL83.7 mmol
Ammonium Acetate77.083.8 g49.25 mmol
Glacial Acetic Acid60.0550 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorobenzaldehyde (10.0 g, 49.25 mmol), ammonium acetate (3.8 g, 49.25 mmol), and nitromethane (4.5 mL, 83.7 mmol) in glacial acetic acid (50 mL).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

  • Dry the solid under vacuum to afford 1-(2-bromo-4-fluorophenyl)-2-nitroethene as a yellow crystalline solid.

Mechanistic Insight: The Henry reaction proceeds via a base-catalyzed (in this case, ammonium acetate acts as the base) deprotonation of nitromethane to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromo-4-fluorobenzaldehyde. The resulting nitroaldol adduct readily undergoes dehydration under the acidic and heated conditions to yield the β-nitrostyrene product.

Part 2: Synthesis of 2-(2-Bromo-4-fluorophenyl)ethanamine

The reduction of the β-nitrostyrene derivative is a critical step to generate the necessary phenethylamine backbone. A variety of reducing agents can be employed; here we describe a facile method using sodium borohydride and copper(II) chloride.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-Bromo-4-fluorophenyl)-2-nitroethene246.0310.0 g40.64 mmol
Sodium Borohydride37.836.15 g162.56 mmol
Copper(II) Chloride Dihydrate170.481.38 g8.13 mmol
Methanol32.04150 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 1-(2-bromo-4-fluorophenyl)-2-nitroethene (10.0 g, 40.64 mmol) in methanol (150 mL).

  • To this solution, add copper(II) chloride dihydrate (1.38 g, 8.13 mmol) and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (6.15 g, 162.56 mmol) in small portions over a period of 30 minutes, ensuring the temperature remains below 10 °C. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 4 M sodium hydroxide solution until pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromo-4-fluorophenyl)ethanamine as an oil, which can be used in the next step without further purification.

Causality of Reagent Choice: The combination of sodium borohydride and a transition metal salt like copper(II) chloride provides a powerful yet selective reducing system. Sodium borohydride alone is generally not strong enough to reduce the nitro group. The copper salt is believed to facilitate the reduction, potentially through the formation of copper hydride species or by coordinating to the nitro group, making it more susceptible to reduction. This method avoids the use of high-pressure hydrogenation or more hazardous reducing agents like lithium aluminum hydride.[3]

Part 3: Synthesis of N-[2-(2-Bromo-4-fluorophenyl)ethyl]acetamide

Acetylation of the primary amine is a straightforward but crucial step to prepare the precursor for the final cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(2-Bromo-4-fluorophenyl)ethanamine218.06(from previous step)~40.64 mmol
Acetic Anhydride102.094.2 mL44.70 mmol
Triethylamine101.196.2 mL44.70 mmol
Dichloromethane84.93100 mL-

Procedure:

  • Dissolve the crude 2-(2-bromo-4-fluorophenyl)ethanamine in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Add triethylamine (6.2 mL, 44.70 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (4.2 mL, 44.70 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-[2-(2-bromo-4-fluorophenyl)ethyl]acetamide as a solid. This can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane if necessary.

Part 4: Synthesis of this compound

The final step is an intramolecular electrophilic aromatic substitution, specifically a Bischler-Napieralski-type cyclization, to form the desired dihydroisoquinolinone ring system.

Sources

Application Notes and Protocols for the Synthesis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one via Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Dihydroisoquinolinones and the Bischler-Napieralski Reaction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif frequently encountered in a myriad of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence underscores its significance as a key building block in drug discovery, with derivatives exhibiting a wide range of therapeutic properties, including antitumor and antioomycete activities. The target molecule of this guide, 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, incorporates halogen substituents that can significantly modulate its physicochemical and pharmacological properties, making it a valuable intermediate for the synthesis of novel therapeutic agents.

The Bischler-Napieralski reaction stands as a cornerstone of synthetic organic chemistry for the construction of the dihydroisoquinoline core.[4][5][6] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide, typically in the presence of a strong dehydrating agent.[4][5][6] For substrates with electron-rich aromatic rings, the reaction often proceeds under relatively mild conditions. However, the synthesis of molecules such as our target, which bears electron-withdrawing bromo and fluoro groups, presents a greater challenge due to the deactivation of the aromatic ring towards electrophilic attack. To overcome this, more potent dehydrating systems, such as a combination of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃), are required to drive the cyclization to completion.[5][7][8]

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound, commencing with the preparation of the requisite N-(2-(4-bromo-2-fluorophenyl)ethyl)acetamide precursor. The protocols are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and practical considerations for success in a research and development setting.

Overall Synthetic Scheme

The synthesis of this compound is a multi-step process that begins with the synthesis of the precursor amine, followed by acetylation, and culminating in the Bischler-Napieralski cyclization.

Synthetic_Scheme 2-(4-bromo-2-fluorophenyl)acetonitrile 2-(4-bromo-2-fluorophenyl)acetonitrile 2-(4-bromo-2-fluorophenyl)ethan-1-amine 2-(4-bromo-2-fluorophenyl)ethan-1-amine 2-(4-bromo-2-fluorophenyl)acetonitrile->2-(4-bromo-2-fluorophenyl)ethan-1-amine 1. LiAlH₄, THF 2. H₂O, NaOH(aq) N-(2-(4-bromo-2-fluorophenyl)ethyl)acetamide N-(2-(4-bromo-2-fluorophenyl)ethyl)acetamide 2-(4-bromo-2-fluorophenyl)ethan-1-amine->N-(2-(4-bromo-2-fluorophenyl)ethyl)acetamide Acetic Anhydride, Et₃N, DCM Target_Molecule This compound N-(2-(4-bromo-2-fluorophenyl)ethyl)acetamide->Target_Molecule P₂O₅, POCl₃, Reflux

Caption: Overall synthetic route to the target molecule.

Part 1: Synthesis of N-(2-(4-bromo-2-fluorophenyl)ethyl)acetamide

This section details the two-step synthesis of the crucial amide precursor for the Bischler-Napieralski reaction.

Step 1.1: Synthesis of 2-(4-bromo-2-fluorophenyl)ethan-1-amine

The synthesis of the primary amine is achieved through the reduction of the corresponding nitrile using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of converting nitriles to primary amines.[9][10][11]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
2-(4-bromo-2-fluorophenyl)acetonitrile114897-91-5214.0310.01.0
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.9515.01.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL-
Deionized Water7732-18-518.02--
10% Sodium Hydroxide (aq)1310-73-240.00--
Anhydrous Sodium Sulfate7757-82-6142.04--
Dichloromethane (DCM)75-09-284.93--
Ethyl Acetate141-78-688.11--

Protocol:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (0.57 g, 15.0 mmol) and anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve 2-(4-bromo-2-fluorophenyl)acetonitrile (2.14 g, 10.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of deionized water (0.6 mL), 10% aqueous sodium hydroxide (0.9 mL), and finally deionized water (1.8 mL). A white precipitate will form.

  • Filtration and Extraction: Stir the resulting suspension for 30 minutes at room temperature, then filter it through a pad of Celite. Wash the filter cake with ethyl acetate. Combine the filtrate and the washings, and transfer to a separatory funnel.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-bromo-2-fluorophenyl)ethan-1-amine as an oil. The crude product is often of sufficient purity for the next step.

Step 1.2: Acetylation of 2-(4-bromo-2-fluorophenyl)ethan-1-amine

The primary amine is then acetylated using acetic anhydride in the presence of a base to form the desired amide.[12][13][14][15][16]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
2-(4-bromo-2-fluorophenyl)ethan-1-amine1255098-85-1218.0610.01.0
Acetic Anhydride108-24-7102.0912.01.2
Triethylamine (Et₃N)121-44-8101.1915.01.5
Anhydrous Dichloromethane (DCM)75-09-284.93100 mL-
Saturated Sodium Bicarbonate (aq)144-55-884.01--
Brine----
Anhydrous Magnesium Sulfate7487-88-9120.37--

Protocol:

  • Reaction Setup: Dissolve the crude 2-(4-bromo-2-fluorophenyl)ethan-1-amine (approx. 2.18 g, 10.0 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Add triethylamine (2.1 mL, 15.0 mmol) to the solution. Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.14 mL, 12.0 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction for completion by TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-(2-(4-bromo-2-fluorophenyl)ethyl)acetamide can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[17][18][19][20]

Part 2: Bischler-Napieralski Synthesis of this compound

The final step involves the intramolecular cyclization of the amide precursor to form the target dihydroisoquinolinone.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
N-(2-(4-bromo-2-fluorophenyl)ethyl)acetamide-260.105.01.0
Phosphorus Pentoxide (P₂O₅)1314-56-3141.9410.02.0
Phosphorus Oxychloride (POCl₃)10025-87-3153.3320 mL-
Dichloromethane (DCM)75-09-284.93--
Chloroform67-66-3119.38--
Saturated Sodium Bicarbonate (aq)144-55-884.01--
Anhydrous Sodium Sulfate7757-82-6142.04--

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(2-(4-bromo-2-fluorophenyl)ethyl)acetamide (1.30 g, 5.0 mmol) and phosphorus oxychloride (20 mL).

  • Addition of P₂O₅: Carefully add phosphorus pentoxide (1.42 g, 10.0 mmol) in portions to the stirred solution. The addition is exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of saturated aqueous sodium bicarbonate until the pH is approximately 8. Extract the product with dichloromethane or chloroform (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

Mechanism of the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. The key steps are:

  • Activation of the Amide: The carbonyl oxygen of the amide attacks the phosphorus atom of POCl₃, which is made more electrophilic by the presence of P₂O₅ (forming pyrophosphoryl chloride, a more potent activating agent). This leads to the formation of a good leaving group.[8][21]

  • Formation of the Electrophile: Subsequent elimination of the phosphate group generates a highly electrophilic nitrilium ion intermediate.

  • Intramolecular Cyclization: The electron-rich aromatic ring attacks the electrophilic nitrilium ion in an intramolecular fashion. The position of attack is directed by the substituents on the aromatic ring.

  • Rearomatization: Loss of a proton from the intermediate restores the aromaticity of the benzene ring, yielding the final 3,4-dihydroisoquinoline product.

Bischler-Napieralski_Mechanism Mechanism of the Bischler-Napieralski Reaction Amide N-Acyl-β-arylethylamine Activated_Amide Activated Amide Intermediate Amide->Activated_Amide POCl₃ / P₂O₅ Nitrilium_Ion Nitrilium Ion (Electrophile) Activated_Amide->Nitrilium_Ion Elimination Cyclized_Intermediate Cyclized Cationic Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized_Intermediate->Product Deprotonation (Rearomatization)

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Process Optimization and Troubleshooting

  • Anhydrous Conditions: The Bischler-Napieralski reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent the decomposition of the dehydrating agents.

  • Temperature Control: While the reaction requires heating to proceed, excessive temperatures can lead to the formation of side products, such as styrenes, via a retro-Ritter reaction.[7] Careful control of the reflux temperature is crucial.

  • Workup: The quenching of the reaction with ice should be performed slowly and with efficient stirring to manage the exothermic reaction.

  • Purification: The final product and the intermediate amide may require careful purification by column chromatography to remove any unreacted starting materials or side products. The choice of eluent system should be optimized using TLC.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, with coupling patterns influenced by the bromine and fluorine substituents. Characteristic signals for the two methylene groups of the dihydroisoquinolinone core. A broad singlet for the N-H proton.[22]
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-F and C-Br splitting), and the two aliphatic carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the product (C₉H₇BrFNO). The isotopic pattern characteristic of a monobrominated compound should be observed.
Infrared (IR) Spectroscopy A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. An N-H stretching vibration band around 3200-3400 cm⁻¹.

References

  • A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1H)-ones from 2-Bromobenzoate Precursors. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Three-Step Method for the Preparation of N‑Substituted 3,4-Dihydroisoquinolin-1(2H)‑ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1H)‑ones from 2‑Bromobenzoate Precursors. The Journal of Organic Chemistry - ACS Figshare. [Link]

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  • Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. ResearchGate. [Link]

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  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. [Link]

  • Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary. [Link]

  • Nitrile to Amine. Common Conditions. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Bischler-Napieralski Reaction. Cambridge University Press. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Bischler-Napieralski Reaction. YouTube. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. [Link]

  • Column Chromatography As A Tool For Purification. Sorbchem India. [Link]

  • Bischler-Napieralski. Common Conditions. [Link]

  • Synthesis and fluorescence properties of boroisoquinolines, a new family of fluorophores. The Royal Society of Chemistry. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. [Link]

  • 7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one. PubChem. [Link]

  • Acetylation New. Scribd. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Process for the direct acetylation of aromatic amines.
  • The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. [Link]

  • The most hated method of purification: column chromatography. Reddit. [Link]

  • Density Functional Studies of 2-( 4-bromophenyl )-2-( 4-fluorophenylamino ) acetonitrile. Semantic Scholar. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. [Link]

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Application Notes & Protocols: Synthesis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one via a Modified Pictet-Spengler Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the novel heterocyclic scaffold, 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. While the traditional Pictet-Spengler reaction is a cornerstone for tetrahydroisoquinoline synthesis, this protocol details a modified approach suitable for the formation of the dihydroisoquinolin-1(2H)-one core. The methodology hinges on the preparation of a key N-formyl-2-(3-bromo-5-fluorophenyl)ethylamine precursor, followed by an acid-catalyzed intramolecular cyclization. This guide offers in-depth scientific rationale, step-by-step protocols, and visual aids to facilitate the successful synthesis of this valuable compound for applications in medicinal chemistry and drug discovery.

Introduction

The isoquinoline and its partially saturated derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] The Pictet-Spengler reaction, a classic acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, has been a mainstay for the synthesis of tetrahydroisoquinolines for over a century.[2] However, the direct synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, which are lactam analogs, often requires alternative strategies.

This application note details a robust protocol for the synthesis of this compound, a novel compound with potential for further elaboration in drug discovery programs. The strategy deviates from the direct Pictet-Spengler condensation and instead employs a Bischler-Napieralski-type cyclization of a pre-formed N-acyl derivative of the corresponding phenylethylamine.[3][4] This approach allows for the direct formation of the desired lactam ring system. The key steps involve the synthesis of the crucial 3-bromo-5-fluorophenylethylamine precursor, its subsequent formylation, and the final acid-catalyzed intramolecular cyclization.

Reaction Scheme

G cluster_0 Precursor Synthesis cluster_1 Amide Formation & Cyclization A 3-Bromo-5-fluorobenzyl bromide B 3-Bromo-5-fluorophenylacetonitrile A->B NaCN C 2-(3-Bromo-5-fluorophenyl)ethylamine B->C Reduction (e.g., H2, Raney Ni) D N-Formyl-2-(3-bromo-5-fluorophenyl)ethylamine C->D Formylation E This compound D->E Acid-catalyzed Cyclization (e.g., PPA)

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Key Precursor - 2-(3-Bromo-5-fluorophenyl)ethylamine

The successful synthesis of the target molecule is critically dependent on the efficient preparation of the 2-(3-bromo-5-fluorophenyl)ethylamine precursor. This is achieved through a two-step sequence starting from the commercially available 3-bromo-5-fluorobenzyl bromide.

Step 1.1: Synthesis of 3-Bromo-5-fluorophenylacetonitrile

This step involves a nucleophilic substitution reaction where the bromide of 3-bromo-5-fluorobenzyl bromide is displaced by a cyanide ion to form the corresponding phenylacetonitrile.

Protocol:

  • To a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium cyanide (1.1 eq).

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-bromo-5-fluorophenylacetonitrile.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value Reference
Starting Material3-Bromo-5-fluorobenzyl bromideCommercially available
ReagentSodium Cyanide[5]
SolventDimethylformamide (DMF)[5]
Reaction Temperature70-80 °C[5]
Typical Yield85-95%[5]
Step 1.2: Reduction of 3-Bromo-5-fluorophenylacetonitrile to 2-(3-Bromo-5-fluorophenyl)ethylamine

The nitrile group of 3-bromo-5-fluorophenylacetonitrile is reduced to a primary amine to yield the desired phenylethylamine precursor. Catalytic hydrogenation is a common and efficient method for this transformation.[6][7][8]

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 3-bromo-5-fluorophenylacetonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture to 50-60 °C and shake or stir vigorously.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(3-bromo-5-fluorophenyl)ethylamine. This product is often used in the next step without further purification.

Parameter Value Reference
Starting Material3-Bromo-5-fluorophenylacetonitrileSynthesized in Step 1.1
CatalystRaney Nickel[6][7]
SolventMethanol or Ethanol[7]
Hydrogen Pressure50-100 psi[9]
Reaction Temperature50-60 °C[7]
Typical Yield>90%[9]

Part 2: Synthesis of this compound

With the key precursor in hand, the final steps involve the formation of the N-formyl derivative and the subsequent intramolecular cyclization to construct the dihydroisoquinolinone ring.

Step 2.1: N-Formylation of 2-(3-Bromo-5-fluorophenyl)ethylamine

The primary amine is converted to its formamide derivative. This can be achieved using various formylating agents. A common and effective method involves the use of ethyl formate.

Protocol:

  • Dissolve 2-(3-bromo-5-fluorophenyl)ethylamine (1.0 eq) in an excess of ethyl formate.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • The reaction typically proceeds to completion within a few hours.

  • After completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure to yield the crude N-formyl-2-(3-bromo-5-fluorophenyl)ethylamine.

  • The crude product can often be used directly in the next step, or it can be purified by crystallization or column chromatography if necessary.

Parameter Value
Starting Material2-(3-Bromo-5-fluorophenyl)ethylamine
ReagentEthyl Formate
Reaction ConditionReflux
Typical YieldQuantitative
Step 2.2: Acid-Catalyzed Cyclization to this compound

This is the key ring-forming step where the N-formyl derivative undergoes an intramolecular electrophilic aromatic substitution to form the desired dihydroisoquinolinone. Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization.[10]

Protocol:

  • Carefully add the crude N-formyl-2-(3-bromo-5-fluorophenyl)ethylamine (1.0 eq) to pre-heated polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring.

  • Continue heating and stirring the reaction mixture for the time indicated by TLC monitoring (typically 1-3 hours).

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.

Parameter Value Reference
Starting MaterialN-Formyl-2-(3-bromo-5-fluorophenyl)ethylamineSynthesized in Step 2.1
ReagentPolyphosphoric Acid (PPA)[10]
Reaction Temperature80-100 °C[10]
Typical Yield60-80%[10]

Visualization of the Cyclization Mechanism

The cyclization step proceeds through the formation of an electrophilic N-acyliminium ion intermediate, which is then attacked by the electron-rich aromatic ring.

G cluster_0 Mechanism of Cyclization A N-Formyl Precursor B N-Acyliminium Ion Intermediate A->B Protonation & Dehydration (PPA) C Cyclized Intermediate B->C Intramolecular Electrophilic Aromatic Substitution D Final Product C->D Deprotonation

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dihydroisoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a valuable framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Notably, this core is a cornerstone in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[1][2][3] The introduction of aryl or heteroaryl substituents at the 7-position of this scaffold via robust cross-coupling methodologies is a critical strategy for modulating potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool in modern synthetic chemistry.[5]

This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura coupling of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. We will delve into the mechanistic underpinnings, explore the critical reaction parameters, and offer field-proven methodologies for researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive molecules based on this important scaffold.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this cycle is paramount to troubleshooting and optimizing reactions, especially with a substrate like this compound, which presents unique electronic challenges.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dihydroisoquinolinone, forming a Pd(II) intermediate. The electron-withdrawing nature of the fluorine atom and the lactam carbonyl group can influence the electron density of the aromatic ring, potentially affecting the rate of this step.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

The presence of the nitrogen atom in the lactam ring and the fluorine substituent can lead to challenges such as catalyst inhibition or altered reactivity, necessitating careful selection of ligands and reaction conditions.[8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Intermediate) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupled Ar-Pd(II)L₂-R Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Product 7-Aryl-5-fluoro- dihydroisoquinolin-1-one (Ar-R) RedElim->Product ArylHalide 7-Bromo-5-fluoro- dihydroisoquinolin-1-one (Ar-Br) ArylHalide->OxAdd BoronicAcid Boronic Acid (R-B(OH)₂) + Base Boronate Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetal Workflow start Start reagents Combine Reactants: - 7-bromo-5-fluoro-dihydroisoquinolin-1-one - Boronic Acid/Ester - Pd₂(dba)₃ & XPhos - K₃PO₄ start->reagents setup Seal, Evacuate & Backfill with Inert Gas (3x) reagents->setup solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane/Toluene) setup->solvent heat Heat to 80-110 °C with Vigorous Stirring solvent->heat monitor Monitor by TLC/LC-MS (4-24 h) heat->monitor workup Cool, Dilute, Filter, and Extract monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 5.5 mol%).

  • Base Addition: Add potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Place the reaction mixture in a preheated oil bath or heating block at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-aryl-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

Protocol 2: Classical Conditions with Tetrakis(triphenylphosphine)palladium(0)

This protocol uses a more traditional catalyst system that can still be highly effective and is often more cost-effective.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent and Base: Add a solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1). Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Purge the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) under an inert atmosphere with vigorous stirring.

  • Monitoring and Work-up: Follow steps 6-8 from Protocol 1.

Data Presentation: Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for success. The following table summarizes common conditions adapted from literature on related heterocyclic systems, providing a rational basis for optimization. [5][9][10][11]

Parameter Reagent/Condition Rationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Precursors for the active Pd(0) species. Pd₂(dba)₃ is often preferred for its air stability. [6]
Pd(PPh₃)₄ An air-stable Pd(0) complex that can be used directly, often effective for less demanding couplings.
Ligand XPhos, SPhos, RuPhos Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) that promote oxidative addition and reductive elimination, crucial for electron-deficient or sterically hindered substrates.
P(tBu)₃, PCy₃ Electron-rich, sterically demanding alkylphosphine ligands known to form highly active catalysts. [7]
PPh₃ A standard, less electron-rich ligand, often sufficient for more reactive substrates.
Base K₃PO₄, Cs₂CO₃ Strong, non-nucleophilic bases. Often used in anhydrous conditions with bulky ligands. Cs₂CO₃ can enhance solubility.
K₂CO₃, Na₂CO₃ Milder inorganic bases, typically used in aqueous solvent mixtures.
Solvent 1,4-Dioxane, Toluene, DME Aprotic, ethereal or aromatic solvents suitable for anhydrous conditions. Must be degassed to remove oxygen.
Toluene/H₂O, Dioxane/H₂O Biphasic systems used with inorganic carbonate bases. Water is essential for dissolving the base and facilitating the formation of the active boronate species.
Boron Reagent Arylboronic Acids Standard, widely available reagents. Can be prone to protodeboronation under harsh conditions.

| | Arylboronic Pinacol Esters | More stable towards protodeboronation and often used for challenging or unstable heteroaryl partners. [6]|

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, switching to a more active ligand (e.g., from PPh₃ to XPhos), or using a stronger base (e.g., from K₂CO₃ to K₃PO₄). Ensure your solvent is rigorously anhydrous and degassed, as oxygen can deactivate the catalyst.

  • Protodeboronation: If significant amounts of the de-brominated starting material and the boronic acid homodimer are observed, this suggests protodeboronation of the boronic acid is a competing pathway. Using the corresponding boronic acid pinacol ester or switching to anhydrous conditions with a base like K₃PO₄ can mitigate this issue.

  • Poor Yields with Electron-Deficient Arylboronic Acids: These coupling partners are less nucleophilic. A more electron-rich phosphine ligand on the palladium center can accelerate the transmetalation step.

  • Fluorine's Influence: The electron-withdrawing fluoro group at the 5-position makes the C-Br bond more electron-deficient, which can facilitate the initial oxidative addition step. [12]However, the overall electronic nature of the heterocyclic system requires a carefully balanced catalyst system to ensure efficient turnover.

By applying the principles and protocols outlined in this guide, researchers can confidently approach the Suzuki-Miyaura coupling of this compound, enabling the synthesis of novel and diverse libraries of compounds for drug discovery and development.

References

  • Tarui, A., et al. (2015). Stereoselective Suzuki Coupling Reaction of an α-Bromo-α-fluoro-β-lactam. Synlett, 26, 55–58. [Link]

  • Starchenkov, I., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Center for Biotechnology Information. [Link]

  • Anonymous. (2025). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. [Link]

  • Anonymous. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suto, M. J., et al. (n.d.). Dihydroisoquinolinones: the design and synthesis of a new series of potent inhibitors of poly(ADP-ribose) polymerase. Semantic Scholar. [Link]

  • Chen, Z., et al. (2018). Direct Palladium-Catalyzed β-Arylation of Lactams. PubMed. [Link]

  • Maksimainen, M. M., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. National Center for Biotechnology Information. [Link]

  • Anonymous. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • Liégault, B., et al. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. Organic Chemistry Portal. [Link]

  • Anonymous. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Anonymous. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. [Link]

  • Sather, A. C., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Center for Biotechnology Information. [Link]

  • Toubi, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances (RSC Publishing). [Link]

  • Brusoe, A. T., & Hartwig, J. F. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Molander, G. A., & Jean-Gérard, L. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Center for Biotechnology Information. [Link]

  • Reddy, V. P., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. PubMed. [Link]

  • Rasool, N., et al. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Functionalization of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The strategic introduction of functionalities onto this core structure is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics. The subject of these application notes, this compound, is a particularly valuable building block. The bromine atom at the 7-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, making this scaffold highly attractive for the development of novel therapeutics.

These notes provide detailed, field-proven protocols for the functionalization of the bromine atom in this compound via four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. Each section includes a discussion of the reaction mechanism, insights into experimental design, and a step-by-step protocol.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[4] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[4]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate. This is often the rate-determining step.[2]

  • Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br(Ln) B->C D Transmetalation (R-B(OH)2, Base) C->D E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or its ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with additional organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (1-3 mol%)
Base K₂CO₃ (2.0 equiv.), Cs₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1)
Temperature 90-100 °C
Time 4-16 hours

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[1][7][8] This reaction has broad applicability in the synthesis of pharmaceuticals and other fine chemicals.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8][9]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle A Pd(0)Ln B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br(Ln) B->C D Amine Coordination & Deprotonation (R2NH, Base) C->D E Ar-Pd(II)-NR2(Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR2 F->G Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This general protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst)

  • Bulky phosphine ligand (if not using a pre-catalyst, e.g., XPhos, SPhos, RuPhos)

  • Strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-3 mol%) and ligand (if necessary) to a dry reaction vessel.

  • Add the base (1.5-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended Conditions
Catalyst/Ligand XPhos Pd G3 (1-2 mol%), RuPhos Pd G3 (1-2 mol%)
Base NaOtBu (1.5 equiv.), K₃PO₄ (2.0 equiv.)
Solvent Toluene, 1,4-Dioxane
Temperature 100-110 °C
Time 12-24 hours

Sonogashira Coupling: Synthesis of Alkynylated Derivatives

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12][13][14][15] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11][12][13]

  • Palladium Cycle: Similar to the previously described reactions, this cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)Ln B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR F->G Product H H-C≡CR I Base H->I J Cu(I)X I->J K Cu(I)-C≡CR J->K Formation of Copper Acetylide K->D To Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of aryl bromides.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the copper(I) salt (2-10 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2-2.0 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended Conditions
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Et₃N, DIPA
Solvent THF, DMF
Temperature Room Temperature to 50 °C
Time 2-12 hours

Cyanation: Introduction of a Nitrile Group

Palladium-catalyzed cyanation provides a direct method to install a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, and amides.

Mechanistic Overview

The catalytic cycle for palladium-catalyzed cyanation generally follows the same fundamental steps of oxidative addition, cyanide transfer (transmetalation), and reductive elimination.[16][17][18][19]

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide.

  • Cyanide Transfer: A cyanide source, such as zinc cyanide or potassium ferrocyanide, transfers a cyanide group to the palladium center.

  • Reductive Elimination: The aryl group and the cyanide group are reductively eliminated to form the aryl nitrile and regenerate the Pd(0) catalyst. Catalyst deactivation by excess cyanide is a known challenge in this reaction.[19][20]

Cyanation_Cycle A Pd(0)Ln B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br(Ln) B->C D Cyanide Transfer (e.g., Zn(CN)2) C->D E Ar-Pd(II)-CN(Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-CN F->G Product

Caption: Catalytic cycle of the palladium-catalyzed cyanation reaction.

Experimental Protocol: Cyanation using Zinc Cyanide

This protocol utilizes zinc cyanide, a commonly used and relatively safe cyanide source.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Phosphine ligand (e.g., dppf)

  • Anhydrous solvent (e.g., DMF, DMAc, or NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), zinc cyanide (0.6-1.0 equiv.), the palladium catalyst (2-5 mol%), and the ligand (4-10 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to a high temperature (typically 120-150 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing thoroughly with the organic solvent.

  • Wash the combined organic layers with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended Conditions
Cyanide Source Zn(CN)₂ (0.7 equiv.)
Catalyst/Ligand Pd₂(dba)₃ (2.5 mol%) / dppf (5 mol%)
Solvent DMF, DMAc
Temperature 120-140 °C
Time 6-18 hours

Conclusion

The protocols outlined in these application notes provide a robust starting point for the functionalization of the versatile this compound scaffold. The choice of reaction will depend on the desired final product, and optimization of the reaction conditions may be necessary for specific substrates. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining high yields of pure products. These methods open the door to a wide range of novel derivatives with potential applications in drug discovery and development.

References

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. [Link]

  • Grushin, V. V. (2004). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 126(40), 12844–12845. [Link]

  • Singleton, D. A., & Hu, D. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 15034–15042. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Baire, B. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33267–33288. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Sonogashira coupling reaction mechanism. (2023). ResearchGate. [Link]

  • Beller, M., & Zapf, A. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 43(21), 2772–2798. [Link]

  • Casares, J. A., Espinet, P., & Pablo, Ó. (2007). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 26(24), 5908–5919. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 61(81), 10534–10537. [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Jutand, A., & Grimaud, L. (2017). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 49(06), 1182–1189. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15302–15304. [Link]

Sources

Application Note: 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a Versatile Scaffold for Novel PARP Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have transformed the therapeutic landscape for cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations.[1][2] The clinical success of drugs like Olaparib and Talazoparib has spurred the search for new chemical scaffolds that may offer improved potency, selectivity, or pharmacokinetic profiles.[3][4] This document introduces 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a promising and versatile starting scaffold for the discovery of next-generation PARP inhibitors. We provide the scientific rationale for its selection, propose strategies for library synthesis, and detail a comprehensive suite of protocols for biochemical and cellular characterization.

Introduction: The Rationale for a New Scaffold

PARP enzymes, especially PARP1 and PARP2, are critical components of the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs).[5][6] In cancers with a compromised homologous recombination (HR) repair pathway, such as those with BRCA mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs, which convert to lethal double-strand breaks during replication. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.[7][8]

The 3,4-dihydroisoquinolin-1(2H)-one core is a validated pharmacophore present in several potent PARP inhibitors.[9][10][11] It effectively mimics the nicotinamide moiety of the natural PARP substrate, NAD+, competitively binding to the enzyme's catalytic domain.[3] The specific scaffold proposed here, this compound, offers distinct advantages for medicinal chemistry exploration:

  • 7-Bromo Position: The bromine atom serves as a versatile chemical handle for introducing molecular diversity via established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the solvent-exposed region of the PARP active site to enhance potency and modulate physical properties.

  • 5-Fluoro Position: Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity.[12][13][14][15] The electron-withdrawing nature of fluorine can also influence the acidity of the lactam proton, potentially affecting binding interactions.[14]

This application note outlines a strategic workflow for leveraging this scaffold to identify and optimize novel PARP inhibitors.

Strategic Workflow for Inhibitor Development

The development process follows a logical cascade, from initial library synthesis to comprehensive biological evaluation. This ensures that resources are focused on compounds with the most promising therapeutic potential.

G cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cellular Characterization cluster_3 Phase 4: Lead Optimization Scaffold 7-bromo-5-fluoro-3,4- dihydroisoquinolin-1(2H)-one Library Focused Compound Library (Suzuki, Buchwald-Hartwig etc.) Scaffold->Library Derivatization Biochem Biochemical PARP1/2 Activity Assay (IC50) Library->Biochem Primary Screen TargetEngage Cellular Target Engagement (NanoBRET® or PARylation Assay) Biochem->TargetEngage Hit Confirmation CellVial Cell Viability Assay (BRCA-mutant vs WT cells) TargetEngage->CellVial Functional Screen SAR Structure-Activity Relationship (SAR) Analysis CellVial->SAR LeadOpt Lead Optimization (ADME/Tox, Selectivity) SAR->LeadOpt

Figure 1: A tiered workflow for the discovery and optimization of PARP inhibitors from the target scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key assays in the screening cascade. It is crucial to include appropriate controls in every experiment, such as a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

Protocol 3.1: Primary Biochemical PARP1 Activity Assay (Fluorometric)

This assay quantitatively measures the inhibition of PARP1 enzymatic activity in a cell-free system. It is designed for initial high-throughput screening of the compound library.

Principle: This protocol is adapted from commercially available kits that measure the consumption of NAD+ during the PARP-catalyzed poly(ADP-ribosyl)ation (PARylation) reaction.[16][17] The remaining NAD+ is then used in a coupled reaction to generate a fluorescent signal, which is inversely proportional to PARP1 activity.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (double-stranded)

  • β-Nicotinamide Adenine Dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Developing Reagent (cycling enzyme mix)

  • 384-well black, flat-bottom plates

  • Test Compounds (dissolved in DMSO)

  • Positive Control: Olaparib

Procedure:

  • Compound Preparation: Create a serial dilution of test compounds in DMSO. A typical starting range is from 10 mM to 0.1 nM. Further dilute these into the PARP Assay Buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the well is ≤1%.[16]

  • Reaction Mix Preparation: Prepare a PARP1 Reaction Mix containing PARP Assay Buffer, Activated DNA (e.g., 5 µg/mL), and β-NAD+ (e.g., 25 µM).

  • Assay Plate Setup:

    • Add 5 µL of diluted test compound, Olaparib, or vehicle control to the appropriate wells of the 384-well plate.

    • Add 10 µL of the PARP1 Reaction Mix to all wells.

    • To initiate the reaction, add 5 µL of PARP1 enzyme (e.g., 1 ng/µL final concentration) to all wells except the "No Enzyme" negative control wells. Add 5 µL of assay buffer to these wells instead.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover and incubate at room temperature for 60 minutes.

  • Development: Add 20 µL of the Developing Reagent to each well. Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Excitation 540 nm, Emission 590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (No Enzyme wells).

    • Normalize the data with the vehicle control representing 0% inhibition and a fully inhibited control (high concentration of Olaparib) representing 100% inhibition.

    • Plot the normalized percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Cellular Target Engagement Assay (NanoBRET®)

This assay confirms that hit compounds can enter live cells and bind to the PARP1 protein.

Principle: The NanoBRET® Target Engagement (TE) assay measures compound binding at a target protein in intact cells.[18][19][20] The assay uses a target protein expressed as a fusion to NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the protein. When a test compound is added, it competes with the tracer for binding to the target, causing a dose-dependent decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

Materials:

  • HEK293 cells transiently or stably expressing PARP1-NanoLuc® fusion protein

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® PARP1 Tracer

  • Test Compounds and Olaparib (in DMSO)

  • White, 384-well assay plates

  • NanoBRET® Nano-Glo® Substrate

Procedure:

  • Cell Plating: Seed the PARP1-NanoLuc® expressing HEK293 cells into white assay plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of test compounds and controls in Opti-MEM®.

  • Tracer Preparation: Dilute the NanoBRET® Tracer in Opti-MEM® to the pre-determined optimal concentration.

  • Assay Execution:

    • Remove the culture medium from the cells.

    • Add the compound dilutions to the wells.

    • Immediately add the tracer solution to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle control (0% inhibition) and a control representing complete displacement (e.g., a high concentration of an unlabeled ligand).

    • Plot the corrected BRET ratio against the log concentration of the test compound and fit the curve to determine the IC50 value.

Protocol 3.3: Cell Viability Assay (Synthetic Lethality)

This assay assesses the functional consequence of PARP inhibition by measuring the selective cytotoxicity of compounds in cancer cells with and without BRCA mutations.

Principle: Cells deficient in BRCA1 or BRCA2 are highly dependent on PARP for DNA repair and survival.[2][21] Inhibition of PARP in these cells leads to cell death. This assay compares the viability of a BRCA-mutant cell line (e.g., MDA-MB-436, BRCA1 mutant) to a BRCA wild-type cell line (e.g., MDA-MB-231) after treatment with test compounds. A potent and selective PARP inhibitor will show significantly greater cytotoxicity in the BRCA-mutant line.

Materials:

  • BRCA1-mutant cancer cell line (e.g., MDA-MB-436)

  • BRCA-wild type cancer cell line (e.g., MDA-MB-231)

  • Appropriate cell culture medium and supplements

  • Test Compounds and Olaparib (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • White, 96-well clear-bottom plates

Procedure:

  • Cell Plating: Seed both cell lines into separate 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds and controls to the cells. A typical concentration range is 100 µM to 1 nM.

  • Incubation: Incubate the cells for 72-96 hours at 37°C in a CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated cells (100% viability) and a no-cell control (0% viability).

    • Plot the percent viability against the log concentration of the compound for each cell line.

    • Calculate the EC50 value for each compound in each cell line. A high potency (low EC50) in the BRCA-mutant line and low potency (high EC50) in the BRCA-WT line indicates a successful synthetic lethal effect.

Data Interpretation and Structure-Activity Relationship (SAR)

Data from the screening cascade should be systematically analyzed to guide the next round of chemical synthesis. A well-defined SAR helps in making rational decisions to improve compound properties.

G Start Initial Hit Compound (e.g., IC50 < 1 µM) CheckPotency PARP1 IC50 < 100 nM? Start->CheckPotency CheckCellular Cellular EC50 < 500 nM (BRCA-mutant)? CheckPotency->CheckCellular Yes Synthesize Synthesize Analogs (Explore R-groups) CheckPotency->Synthesize No CheckSelectivity BRCA-WT / BRCA-mutant EC50 Ratio > 10? CheckCellular->CheckSelectivity Yes CheckCellular->Synthesize No (Poor Permeability?) Advance Advance to Lead Optimization CheckSelectivity->Advance Yes CheckSelectivity->Synthesize No (Off-target toxicity?) Synthesize->CheckPotency Deprioritize Deprioritize Scaffold Synthesize->Deprioritize If SAR is flat

Figure 2: Decision tree for hit-to-lead progression based on integrated screening data.

Hypothetical Data Table:

The table below illustrates how data for a series of hypothetical compounds derived from the 7-bromo-5-fluoro scaffold could be presented. The "R-Group at C7" column indicates the chemical moiety introduced at the 7-position via a Suzuki coupling reaction.

Compound IDR-Group at C7PARP1 IC50 (nM)Cell Viability EC50 (nM) (MDA-MB-436, BRCA1-/-)Synthetic Lethal Ratio (EC50 WT / EC50 BRCA1-/-)
GF-001 Phenyl8525012
GF-002 4-Pyridyl259025
GF-003 3-Aminophenyl150>1000<5
GF-004 4-(Piperidin-1-yl)phenyl51550
Olaparib (Control)21065

From this hypothetical data, one could infer that:

  • Introducing a nitrogen-containing heterocycle (GF-002 vs GF-001) improves potency.

  • A basic amine at the para position of a phenyl ring (GF-004) dramatically increases both biochemical and cellular potency, suggesting a key interaction in the active site.

  • An amino group directly on the phenyl ring (GF-003) is detrimental, possibly due to electronic or steric reasons.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel PARP inhibitors. Its validated core pharmacophore, combined with strategically placed halogen atoms, provides a robust platform for medicinal chemistry optimization. The integrated workflow and detailed protocols described herein offer a clear and efficient path from initial library synthesis to the identification of potent and selective lead candidates with desirable cellular activity.

References

  • National Cancer Institute. (2014, December 31). Olaparib. National Cancer Institute. [Link][22]

  • Wang, Y., et al. (2021). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. MDPI. [Link][3]

  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib). [Link][23]

  • Pilié, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link][5]

  • van der Sijde, F. M., et al. (2016). Olaparib. British Journal of Clinical Pharmacology. [Link][7]

  • Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. [Link][24]

  • Patsnap. (2024, July 17). What is the mechanism of Olaparib?. Patsnap Synapse. [Link][8]

  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?. [Link][2]

  • Cancer Research UK. (n.d.). PARP Inhibitors. [Link][21]

  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry. [Link][9]

  • Pathi, V. B., et al. (2022). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. [Link][10]

  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link][12]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link][25]

  • Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. [Link][19]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link][13]

  • Burra, S., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research. [Link][26]

  • Sandler, S., et al. (1996). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Diabetologia. [Link][11]

  • Alfa Cytology. (n.d.). PARP Activity Assay Service. [Link][17]

  • Parkin, C. D., et al. (2022). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry. [Link][14]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link][15]

  • Li, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link][4]

Sources

Application Notes and Protocols: The Emerging Role of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold in Modern Drug Discovery

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to achieve high-affinity and selective interactions with biological targets. In recent years, this scaffold has garnered significant attention as a versatile template for the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1] Kinases, by catalyzing the phosphorylation of proteins, are central regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies.[3]

This application note focuses on a specific derivative, 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one , a compound poised for investigation as a potential kinase inhibitor. The strategic placement of bromine and fluorine atoms on the aromatic ring is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, and to provide key interaction points within the ATP-binding site or allosteric pockets of target kinases. While direct biological data for this specific molecule is emerging, its structural alerts point towards potential activity against several important kinase families, including Poly (ADP-ribose) polymerases (PARPs) and Tankyrases (TNKS), as well as the AXL receptor tyrosine kinase.[4][5][6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this compound as a kinase inhibitor. We will delve into the rationale for targeting specific kinases, provide detailed protocols for in vitro and cell-based assays, and offer insights into the interpretation of the resulting data.

Potential Kinase Targets and Rationale

The isoquinolinone scaffold has been successfully employed in the development of inhibitors for several key enzyme families involved in oncology and other diseases.

Poly (ADP-ribose) Polymerase (PARP) and Tankyrase (TNKS) Inhibition

PARP1 and PARP2 are critical enzymes in the repair of single-strand DNA breaks.[4] Inhibitors of these enzymes have shown significant clinical efficacy, particularly in cancers with mutations in the BRCA1/2 genes, through a mechanism known as synthetic lethality.[4] The 3,4-dihydroisoquinolin-1-one core can act as a nicotinamide mimic, competing with the natural substrate NAD+ for the binding site on PARP enzymes.[4]

Tankyrases (TNKS1 and TNKS2) are members of the PARP superfamily that play crucial roles in Wnt signaling, a pathway frequently dysregulated in cancer.[6][8] The isoquinolinone scaffold has been identified as a potent inhibitor of tankyrase activity, offering a promising avenue for therapeutic intervention in Wnt-driven cancers.[5][6]

Signaling Pathway: PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cells

PARP_Inhibition Single-Strand Break Single-Strand Break Double-Strand Break Double-Strand Break Single-Strand Break->Double-Strand Break leads to (if unrepaired) PARP PARP1/2 Single-Strand Break->PARP recruits HR Homologous Recombination (BRCA1/2 dependent) Double-Strand Break->HR Apoptosis Apoptosis (Synthetic Lethality) Double-Strand Break->Apoptosis leads to (if unrepaired) BER Base Excision Repair PARP->BER activates BER->Single-Strand Break repairs HR->Double-Strand Break Cell_Survival Cell Survival HR->Cell_Survival leads to Inhibitor 7-bromo-5-fluoro- 3,4-dihydroisoquinolin-1(2H)-one Inhibitor->PARP

Caption: PARP inhibition in BRCA-deficient cells.

AXL Receptor Tyrosine Kinase Inhibition

AXL is a receptor tyrosine kinase that is overexpressed in various cancers and is associated with poor prognosis, drug resistance, and metastasis.[7][9][10] As a member of the TAM (Tyro3, Axl, Mer) family, AXL plays a crucial role in cell survival, proliferation, and migration.[10] The development of selective AXL inhibitors is a promising strategy to overcome drug resistance and improve patient outcomes.[7] Several small molecule inhibitors targeting AXL have been developed, and the isoquinolinone scaffold represents a potential starting point for the design of novel AXL inhibitors.[7][11]

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases, such as PARP1, TNKS2, and AXL. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[11]

Materials:

  • This compound

  • Purified recombinant kinases (e.g., PARP1, TNKS2, AXL)

  • Kinase-specific substrate (e.g., biotinylated histone for PARP, specific peptide for AXL)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Staurosporine (as a non-selective kinase inhibitor positive control)[11]

  • DMSO

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Data Presentation:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
PARP1Experimental ValueExperimental Value
TNKS2Experimental ValueExperimental Value
AXLExperimental ValueExperimental Value
Kinase XExperimental ValueExperimental Value
Kinase YExperimental ValueExperimental Value

Experimental Workflow: In Vitro Kinase Assay

in_vitro_workflow A Prepare serial dilutions of This compound B Add compound and kinase to 96-well plate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction with ATP/Substrate mixture C->D E Incubate at 30°C D->E F Stop reaction and deplete ATP (ADP-Glo™ Reagent) E->F G Generate luminescent signal (Kinase Detection Reagent) F->G H Measure luminescence (Plate Reader) G->H I Plot dose-response curve and determine IC50 H->I

Caption: Workflow for IC50 determination.

Protocol 2: Cell-Based Kinase Phosphorylation Assay

This protocol assesses the ability of the test compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[12][13]

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., BRCA-deficient cells for PARP, AXL-overexpressing cells).

  • This compound

  • Cell culture medium and supplements

  • Phospho-specific antibody for the downstream substrate of the target kinase

  • Total protein antibody for the downstream substrate

  • Lysis buffer

  • Western blot or ELISA reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Detection of Phosphorylation:

    • Western Blot:

      • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

      • Probe the membrane with the phospho-specific antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Strip the membrane and re-probe with the total protein antibody to ensure equal loading.

    • ELISA:

      • Use a sandwich ELISA kit specific for the phosphorylated and total substrate.

      • Follow the manufacturer's instructions for coating the plate, adding lysates, and detecting the signal.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or absorbance values (ELISA).

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Protocol 3: Cell Proliferation/Viability Assay

This assay determines the effect of the test compound on the growth and viability of cancer cells.

Materials:

  • Cancer cell lines (as in Protocol 2)

  • This compound

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTS, XTT)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement:

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Incubate to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

ADME-Tox Profiling: A Critical Next Step

While efficacy is paramount, a successful kinase inhibitor must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[3][14] Early-stage in vitro ADME-Tox assays are crucial for identifying potential liabilities and guiding lead optimization.[15]

Key In Vitro ADME-Tox Assays:

ParameterAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayDetermines the aqueous solubility of the compound, which impacts absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability AssayPredicts the ability of the compound to cross the intestinal barrier.
Metabolic Stability Liver Microsome Stability AssayAssesses the susceptibility of the compound to metabolism by cytochrome P450 enzymes.
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationDetermines the extent to which the compound binds to plasma proteins, affecting its free concentration.
Cytotoxicity In vitro cytotoxicity assay in non-cancerous cell lines (e.g., hepatocytes)Evaluates the general toxicity of the compound.
hERG Inhibition Patch-clamp or fluorescence-based assayAssesses the risk of cardiotoxicity.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel kinase inhibitors. Based on the established activity of related compounds, this molecule warrants investigation as a potential inhibitor of PARP, Tankyrase, and AXL kinases. The protocols outlined in this application note provide a robust framework for the initial in vitro and cell-based characterization of this compound. A thorough evaluation of its potency, selectivity, and cellular activity, coupled with early-stage ADME-Tox profiling, will be essential in determining its potential as a lead candidate for further drug development.

References

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021-09-06). NIH. [Link]

  • 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. (2016-07-28). PubMed. [Link]

  • Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. (2025-12-27). Journal of Medicinal Chemistry. [Link]

  • Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors. (2015-08-03). ResearchGate. [Link]

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. (2022-01-01). NIH. [Link]

  • Scaffold hopping approach on the route to selective tankyrase inhibitors. (2018-01-01). NIH. [Link]

  • Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. (2025-12-27). Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. (2021-01-01). NIH. [Link]

  • Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. (2020-02-03). NIH. [Link]

  • Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. (2022-01-01). MDPI. [Link]

  • Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. (2020-02-03). Frontiers. [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2025-08-09). ResearchGate. [Link]

  • Protein kinase inhibitors. (2010-12-21).
  • Inhibitors of receptor-interacting protein kinase 1. (2017-08-10).
  • 2,3-dihydro-isoindole-1-on derivative as BTK kinase suppressant, and pharmaceutical composition including same. (2017-09-12).
  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. (2022-07-12). Frontiers. [Link]

  • Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. (2020-01-01). K.T.H.M. College. [Link]

  • Structure-Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023-01-01). ACS Publications. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022-12-01). NIH. [Link]

  • Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. (2020-01-01). ResearchGate. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016-01-01). NIH. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025-07-24). NIH. [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025-08-29). ResearchGate. [Link]

  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][4][6]diazepin-6-one scaffold. (2021-01-01). NIH. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011-03-21). Wiley-VCH. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023-04-03). PubMed. [Link]

  • 7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one. (2026-01-03). PubChem. [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (2017-07-13). PubMed. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2025-07-11). NIH. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023-08-01). NIH. [Link]

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Application Notes & Protocols: Investigating 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one for the Development of Novel Neurotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless progression of neurodegenerative diseases necessitates the exploration of novel therapeutic strategies. One promising avenue is the modulation of cellular stress and DNA repair pathways that contribute to neuronal death. The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, notably forming the core of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] Overactivation of PARP-1, a key DNA damage sensor, is a critical driver of a unique caspase-independent cell death pathway in neurons known as parthanatos, and is implicated in the pathology of Alzheimer's, Parkinson's, and ischemic stroke.[3][4] This document provides a comprehensive guide for the preclinical evaluation of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one , a novel isoquinolinone derivative, as a potential PARP inhibitor for the treatment of neurological disorders. We present a logical, tiered approach from initial target engagement and cellular neuroprotection assays to considerations for in vivo efficacy studies.

Scientific Rationale & Core Hypothesis

The central hypothesis is that this compound, by virtue of its isoquinolinone core, functions as an inhibitor of PARP-1. In the context of neurological disorders, excessive neuronal damage from factors like oxidative stress, excitotoxicity, and neuroinflammation triggers significant DNA single-strand breaks. This leads to the hyperactivation of PARP-1.[4]

Instead of facilitating repair, this excessive activity depletes cellular energy reserves (NAD+ and ATP), leading to mitochondrial dysfunction and the release of Apoptosis-Inducing Factor (AIF), culminating in neuronal death (parthanatos).[3] By inhibiting PARP-1, we hypothesize that this compound can prevent the catastrophic energy depletion and AIF release, thereby conferring neuroprotection.[3][5] This strategy aims not just to manage symptoms but to intervene directly in a core pathway of neuronal cell death.

G cluster_0 Cellular Stressor cluster_1 DNA Damage & PARP-1 Activation cluster_2 Parthanatos Pathway stress Oxidative Stress / Excitotoxicity dna_damage DNA Single-Strand Breaks stress->dna_damage causes parp_activation PARP-1 Hyperactivation dna_damage->parp_activation activates nad_depletion NAD+ / ATP Depletion parp_activation->nad_depletion consumes NAD+ to synthesize PAR aif_release Mitochondrial AIF Release nad_depletion->aif_release induces cell_death Neuronal Cell Death (Parthanatos) aif_release->cell_death triggers compound 7-bromo-5-fluoro-3,4- dihydroisoquinolin-1(2H)-one compound->parp_activation Inhibits

Figure 1: The proposed mechanism of neuroprotection. The compound is hypothesized to inhibit PARP-1 hyperactivation, a key step in the parthanatos cell death pathway.

In Vitro Evaluation: From Target to Function

This section outlines a staged protocol to validate the compound's mechanism and neuroprotective potential in a controlled, cell-based environment. The workflow progresses from direct enzyme inhibition to functional neuroprotection.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Phenotype start Compound Synthesis & QC p1 Protocol 2.1: PARP-1 Enzymatic Inhibition Assay start->p1 p2 Protocol 2.2: Cellular PARP Activity Assay p1->p2 Confirm cellular target engagement p3 Protocol 2.3: Neuronal Cytotoxicity (Dose-Response) p2->p3 Determine therapeutic window p4 Protocol 2.4: Neuroprotection Assay (Oxidative Stress Model) p3->p4 Assess functional rescue end Proceed to In Vivo Studies p4->end

Figure 2: A tiered experimental workflow for the in vitro characterization of the lead compound.

Protocol 2.1: PARP-1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound on purified PARP-1 enzyme and calculate its half-maximal inhibitory concentration (IC₅₀).

Causality: This is the foundational experiment to validate the core hypothesis. If the compound does not inhibit the PARP-1 enzyme directly, subsequent cellular effects cannot be confidently attributed to this mechanism. A colorimetric assay is a robust and high-throughput method for this initial screen.[6]

Materials:

  • Recombinant Human PARP-1 Enzyme

  • PARP-1 Assay Kit (e.g., universal colorimetric kits)

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB Substrate

  • This compound

  • Olaparib or Veliparib (positive control inhibitor)[7]

  • DMSO (vehicle control)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader (450 nm absorbance)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and the positive control (Olaparib) in DMSO. Create a 10-point, 3-fold serial dilution series in the assay buffer.

  • Reaction Setup: To the histone-coated wells, add 25 µL of assay buffer (or vehicle/compound dilutions).

  • Enzyme Addition: Add 25 µL of diluted PARP-1 enzyme to all wells except the "No Enzyme" blank. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 50 µL of the Biotinylated NAD+ solution to all wells to start the reaction. Incubate for 60 minutes at 25°C.

  • Wash: Wash the plate 4 times with 1x Wash Buffer to remove unincorporated NAD+.

  • Detection: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 60 minutes at 25°C.

  • Wash: Repeat the wash step (Step 5).

  • Develop Signal: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. The solution will turn blue.

  • Stop Reaction: Add 100 µL of Stop Solution. The color will change to yellow.

  • Read Plate: Measure absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

CompoundPredicted IC₅₀ (nM)Rationale
This compound10 - 500Novel compound, potency to be determined.
Olaparib (Positive Control)< 10A potent, clinically approved PARP inhibitor serves as a benchmark for assay performance and potency.[8]
DMSO (Vehicle Control)N/ARepresents 0% inhibition.
Protocol 2.2: Cellular Neuroprotection Assay

Objective: To assess the ability of the compound to protect cultured neuronal cells from death induced by a relevant stressor, such as oxidative stress.

Causality: This assay moves beyond target engagement to measure a functionally relevant outcome: neuroprotection. Hydrogen peroxide (H₂O₂) is used to induce massive DNA damage via oxidative stress, a common pathological feature in many neurodegenerative diseases.[4] This robustly activates the PARP-1 pathway, providing a clear model to test the efficacy of our inhibitor in a cellular context.[9]

Materials:

  • SH-SY5Y neuroblastoma cell line (or primary cortical neurons for higher biological relevance)[10]

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen/Strep)

  • Hydrogen Peroxide (H₂O₂)

  • Test Compound and positive control (Olaparib)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Opaque-walled 96-well plates suitable for luminescence

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in opaque-walled 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Pre-treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 µM to 10 µM) for 2 hours. Include vehicle (DMSO) and positive control (Olaparib) groups.

  • Induce Oxidative Stress: Add H₂O₂ to all wells (except the "No Stress" control) to a final concentration of 200 µM. This concentration should be optimized beforehand to induce ~50-70% cell death in 24 hours.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Measure Viability: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).

  • Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then let them incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data by setting the "No Stress" control to 100% viability and the "H₂O₂ + Vehicle" control to 0% protection. Calculate the percentage of neuroprotection for each compound concentration. Plot the results to visualize the dose-dependent protective effect.

Treatment GroupExpected Outcome
Untreated Control~100% Viability (Baseline)
Vehicle + H₂O₂~30-50% Viability (Maximum Damage)
Olaparib + H₂O₂Significant increase in viability compared to Vehicle + H₂O₂, demonstrating on-target neuroprotection.
Test Compound + H₂O₂A dose-dependent increase in cell viability, indicating a neuroprotective effect. The efficacy can be compared to the Olaparib control.

In Vivo Evaluation: Considerations for Preclinical Models

After successful in vitro validation, the next critical phase is to assess the compound's properties and efficacy in a living organism. This involves pharmacokinetic/pharmacodynamic (PK/PD) studies and testing in an appropriate animal model of neurological disease.[11][12]

Pharmacokinetic (PK) and Brain Penetration Studies

Objective: To determine if the compound can be absorbed, distributed to the brain, and maintained at therapeutic concentrations.

Causality: A compound is only useful for CNS disorders if it can cross the blood-brain barrier (BBB). Early PK studies are essential to assess brain exposure (Cbr) relative to plasma exposure (Cpl). This data is critical for designing effective dosing strategies for efficacy studies and avoids wasting resources on compounds that cannot reach their target.[13]

Key Parameters to Measure:

  • Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Brain-to-Plasma Ratio (Kp): A measure of the compound's ability to cross the BBB.

Efficacy in an Animal Model of Parkinson's Disease

Objective: To evaluate if the compound can reverse or attenuate motor deficits and neurodegeneration in a neurotoxin-induced model of Parkinson's Disease (PD).

Causality: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established preclinical model that causes selective destruction of dopaminergic neurons in the substantia nigra, mimicking a key pathological hallmark of PD.[14][15] This model is known to involve PARP-1-mediated cell death, making it highly relevant for testing our compound.[4]

Protocol Outline:

  • Model Induction: Administer MPTP to C57BL/6 mice to induce dopaminergic neurodegeneration.[16]

  • Treatment: Administer the test compound via an appropriate route (determined by PK studies) daily for a set period (e.g., 7-14 days). Include vehicle and positive control groups.

  • Behavioral Assessment: Conduct motor coordination tests like the Rotarod test or the beam walking test to assess functional improvement.[14][16] A reversal of MPTP-induced deficits in motor performance would indicate therapeutic efficacy.

  • Neurochemical and Histological Analysis: At the end of the study, collect brain tissue.

    • Immunohistochemistry: Stain sections of the substantia nigra for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. A higher number of TH-positive neurons in the treated group compared to the vehicle group would demonstrate neuroprotection.[16]

    • Neurotransmitter Analysis: Use HPLC to measure levels of dopamine and its metabolites in the striatum. Restoration of dopamine levels would provide biochemical evidence of efficacy.

References

  • New insights in animal models of neurotoxicity-induced neurodegener
  • Cell death assays for neurodegenerative disease drug discovery. (n.d.). PMC - NIH.
  • Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer's Disease. (n.d.). MDPI.
  • Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase. (n.d.). PMC - NIH.
  • The role of Poly-ADP ribose polymerase (PARP) enzymes in chemotherapy-induced cognitive impairments – parallels with other neurodegenerative disorders. (2025). PMC - PubMed Central.
  • Cell-based Assays. (n.d.). MD Biosciences.
  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. (n.d.). MDPI.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Pharmacokinetic/pharmacodynamic studies in drug product development. (n.d.). PubMed.
  • 7-Fluoro-1,3-diphenylisoquinoline reverses motor and non-motor symptoms induced by MPTP in mice: Role of striatal neuroinflamm
  • Special Issue : Pharmacokinetic Properties in Drug Development. (n.d.). MDPI.
  • The Interplay of Pharmacokinetics, Pharmacodynamics and Safety in Drug Development. (2023). Hilaris Publisher.
  • Flavone-based dual PARP-Tubulin inhibitor manifesting efficacy against endometrial cancer. (n.d.). Taylor & Francis Online.
  • Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. (n.d.). PMC - PubMed Central.
  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009). PubMed.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a key intermediate in pharmaceutical development. We address common experimental challenges with scientifically-grounded solutions to help researchers maximize yield and purity.

Section 1: Recommended Synthetic Protocol (Baseline)

The synthesis of this lactam is most effectively achieved via an intramolecular Friedel-Crafts-type cyclization of a suitable N-acyl-β-phenethylamine precursor. The strong electron-withdrawing nature of both bromine and fluorine substituents on the aromatic ring makes the final ring-closing step challenging, requiring robust reaction conditions.

Overall Reaction Scheme:

  • Step A: Amide Formation: 2-(2-bromo-4-fluorophenyl)ethanamine is acylated, for example, with acetyl chloride, to form the N-acetyl precursor.

  • Step B: Cyclodehydration: The N-acyl intermediate undergoes an acid-catalyzed intramolecular cyclization to yield the target lactam.

Detailed Experimental Protocol: Cyclization Step
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or freshly prepared polyphosphoric acid (PPA).

  • Substrate Addition: Under a gentle stream of nitrogen, add the precursor, N-(2-(2-bromo-4-fluorophenyl)ethyl)acetamide, portion-wise to the acidic medium at room temperature to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature must be determined empirically, as insufficient heat will result in a sluggish reaction, while excessive heat can lead to decomposition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the dehydrating agent and precipitate the crude product.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide until the pH is ~7-8. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the cyclization step.

Question 1: My reaction yield is very low or I've isolated no product.

  • Potential Cause 1: Insufficiently Activating Conditions. The core of this synthesis is an electrophilic aromatic substitution reaction. The bromine and fluorine atoms are strongly deactivating, making the aromatic ring electron-poor and less susceptible to acylation. Standard Friedel-Crafts or Bischler-Napieralski conditions may be too mild.[1]

    • Solution: Employ a stronger cyclodehydration agent. Polyphosphoric acid (PPA) is effective, but Eaton's reagent (P₂O₅/MeSO₃H) is often superior for deactivated systems. For extremely stubborn substrates, consider using trifluoromethanesulfonic acid (TfOH), a superacid, although this may require lower temperatures to prevent charring.[2]

  • Potential Cause 2: Incomplete Reaction. The reaction may be kinetically slow due to the deactivated ring system.

    • Solution A (Temperature): Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation versus decomposition by TLC.

    • Solution B (Time): Extend the reaction time. Take aliquots every few hours to determine if the reaction is progressing, stalled, or if the product is degrading over time.

    • Solution C (Microwave): Microwave-assisted synthesis can significantly accelerate the reaction by efficiently reaching and maintaining the required high temperatures, often reducing reaction times from hours to minutes.[3][4]

  • Potential Cause 3: Presence of Moisture. The cyclizing agents (PPA, P₂O₅) are potent dehydrating agents and will be quenched by water, rendering them ineffective.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Question 2: I'm observing significant formation of side products.

  • Potential Cause 1: Decomposition/Charring. The combination of high temperatures and strong acids required for this reaction can lead to substrate or product decomposition.

    • Solution: Find the "sweet spot" for temperature. Run a temperature gradient study (e.g., 70 °C, 85 °C, 100 °C) to identify the minimum temperature required for efficient cyclization without significant degradation. Using a milder, yet effective, modern cyclization agent can also be beneficial. For example, trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base can promote cyclization under milder conditions than PPA.[5]

  • Potential Cause 2: Regioisomeric Cyclization. While the substitution pattern makes cyclization at the C6 position (ortho to fluorine and meta to bromine) the most likely outcome, cyclization at the C4 position is a theoretical possibility, though sterically and electronically disfavored.

    • Solution: This is less of a practical issue for this specific substrate but can be confirmed with careful 2D NMR analysis (HMBC, NOESY) of the product. If regioisomers are forming, modifying the N-acyl group to introduce more steric bulk could potentially enhance regioselectivity.

Question 3: How do I effectively purify the final product?

  • Potential Cause: Baseline Impurities and Polar byproducts. The crude product after work-up is often contaminated with baseline material and polar byproducts from decomposition.

    • Solution A (Chromatography): Flash column chromatography is highly effective. Use a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute your product. The exact system will depend on the R_f value of your compound.

    • Solution B (Recrystallization): If the crude product is of reasonable purity (>85%), recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent pairs. A good starting point is dissolving the crude solid in a minimal amount of a hot solvent in which it is soluble (like ethanol or ethyl acetate) and then slowly adding a solvent in which it is insoluble (like water or hexanes) until turbidity persists. Allow it to cool slowly to form crystals.[6]

Section 3: Frequently Asked Questions (FAQs)

  • Q: Why is the Bischler-Napieralski reaction not the recommended primary route?

    • A: The classical Bischler-Napieralski reaction (using reagents like POCl₃ or P₂O₅) cyclizes β-phenethylamides to form 3,4-dihydroisoquinolines (imines), not the target 3,4-dihydroisoquinolin-1(2H)-one (a lactam).[1][7][8] While the resulting imine could potentially be hydrolyzed to the lactam, this adds an extra step and may not be efficient. The direct intramolecular acylation of the N-acyl precursor is a more convergent approach to the lactam.

  • Q: How do the electronic effects of bromine and fluorine impact the cyclization?

    • A: Both fluorine and bromine are electron-withdrawing through the inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. They are also weakly electron-donating through resonance (+R) and are ortho-, para-directing. In this case, the cyclization occurs ortho to the fluorine atom. The strong deactivation from both halogens is the primary reason why forceful reaction conditions are necessary.

  • Q: Are there any alternative synthetic strategies?

    • A: Yes, one could envision a route starting from a pre-functionalized benzene ring, such as 3-bromo-5-fluorotoluene, followed by benzylic bromination, conversion to a nitrile, and subsequent elaboration into the full isoquinolinone skeleton. However, the intramolecular cyclization of a readily prepared β-phenethylamine derivative is generally more straightforward and convergent.

Section 4: Data Summary & Workflow Visualization

Table 1: Comparison of Common Cyclization Conditions
Cyclizing AgentTypical TemperatureProsCons
Polyphosphoric Acid (PPA) 80 - 140 °CInexpensive, effective for many systems.Highly viscous, difficult to stir; work-up can be challenging.
Eaton's Reagent (P₂O₅/MeSO₃H) 70 - 110 °CMore powerful than PPA; less viscous and easier to handle.Reagent must be fresh; corrosive.
Phosphoryl Chloride (POCl₃) Reflux (e.g., in Toluene)Standard Bischler-Napieralski conditions.Typically forms the imine, not the lactam directly; can lead to chlorinated byproducts.[7]
Tf₂O / 2-chloropyridine 0 °C to RTVery mild conditions, short reaction times.[5]Expensive reagent; requires strict anhydrous conditions.
Troubleshooting Workflow Diagram

G start Initial Synthesis Attempt check_yield Check Yield & Purity start->check_yield low_yield Problem: Low / No Yield check_yield->low_yield Low side_products Problem: Side Products / Decomposition check_yield->side_products Impure success Success: High Yield & Purity check_yield->success Good cause_conditions Cause: Insufficiently Activating Conditions low_yield->cause_conditions cause_incomplete Cause: Incomplete Reaction low_yield->cause_incomplete cause_moisture Cause: Moisture Contamination low_yield->cause_moisture cause_temp Cause: Temperature Too High side_products->cause_temp sol_acid Solution: Use Stronger Acid (Eaton's Reagent, TfOH) cause_conditions->sol_acid sol_temp_time Solution: Increase Temperature / Time or Use Microwave cause_incomplete->sol_temp_time sol_anhydrous Solution: Ensure Anhydrous Conditions (Flame-dry, Inert atm.) cause_moisture->sol_anhydrous sol_temp_opt Solution: Optimize Temperature (Run Gradient Study) cause_temp->sol_temp_opt sol_mild_reagent Solution: Use Milder Reagent System (e.g., Tf₂O) cause_temp->sol_mild_reagent

Caption: Troubleshooting workflow for optimizing synthesis yield.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 151-190. Available from: [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. Available from: [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. Available from: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 74-150. Available from: [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 12345-12367. Available from: [Link]

  • Li, C., et al. (2022). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. Nature Communications, 13(1), 6432. Available from: [Link]

  • Beke, D., et al. (2014). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Molecules, 19(9), 13857–13872. Available from: [Link]

  • MySkinRecipes. (n.d.). 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride. Retrieved from [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10523–10534. Available from: [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13, 10523-10534. Available from: [Link]

  • Forgách, L., et al. (2015). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 20(10), 17871–17887. Available from: [Link]

  • Gribble, G. W. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). EP1089976B1 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

Sources

Technical Support Center: Synthesis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. This valuable heterocyclic scaffold serves as a key intermediate in the development of advanced pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its synthesis, while based on established chemical principles, presents unique challenges due to the specific halogenation pattern, which influences reactivity and selectivity.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this synthesis, minimize byproduct formation, and maximize yield and purity.

Overview of the Synthetic Strategy

The most common and reliable method for constructing the 3,4-dihydroisoquinolin-1(2H)-one core is a Bischler-Napieralski-type intramolecular cyclization. The general workflow involves the preparation of a suitably substituted N-acyl-β-phenylethylamine, followed by a strong acid-mediated ring closure. The specific substitution pattern of the target molecule dictates the choice of starting materials and the sequence of halogenation and cyclization steps.

Below is a generalized workflow for the synthesis.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A 2-(3-Bromo-5-fluorophenyl)ethanamine C N-[2-(3-Bromo-5-fluorophenyl)ethyl]acetamide A->C Base, Solvent (DCM) B Acylating Agent (e.g., Acetyl Chloride) B->C D N-[2-(3-Bromo-5-fluorophenyl)ethyl]acetamide C->D F This compound D->F Heat G 5-Bromo-7-fluoro- Isomer (Byproduct) D->G Side Reaction E Dehydrating/Lewis Acid (P₂O₅, POCl₃, Eaton's Reagent) E->F H Crude Product Mixture F->H G->H J Purified Target Compound H->J I Column Chromatography / Recrystallization I->J

Sources

Technical Support Center: Purification of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this halogenated isoquinolinone derivative. The unique substitution pattern of this molecule, featuring both bromine and fluorine atoms, can influence its reactivity and solubility, presenting specific hurdles during isolation and purification.[1] This resource provides troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: My final product shows multiple spots on Thin Layer Chromatography (TLC), even after column chromatography.

Possible Causes and Solutions:

  • Incomplete Reaction: The presence of starting materials is a common impurity. The synthesis of dihydroisoquinolinone scaffolds can involve methods like the Bischler-Napieralski or Pictet-Spengler reactions, which may not proceed to completion.[2]

    • Troubleshooting Steps:

      • Reaction Monitoring: Before workup, ensure the reaction has gone to completion by TLC or LC-MS analysis. If starting material is still present, consider extending the reaction time or adding a slight excess of a key reagent.

      • Chromatography Optimization: A standard silica gel column may not be sufficient to separate structurally similar starting materials from the product.

        • Solvent System Gradient: Employ a shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes, or methanol in dichloromethane) to improve separation.

        • Alternative Stationary Phases: Consider using alumina or a reverse-phase C18 column if silica proves ineffective.

  • Formation of Side Products: The synthesis of isoquinoline derivatives can sometimes lead to the formation of regioisomers or over-brominated/fluorinated species, depending on the synthetic route.[3]

    • Troubleshooting Steps:

      • Characterization of Impurities: If possible, isolate and characterize the major impurities by techniques like NMR or Mass Spectrometry to understand their structure. This will inform the selection of an appropriate purification strategy.

      • Recrystallization: This classical purification technique can be highly effective for removing minor impurities. The choice of solvent is critical and requires screening.

  • Product Degradation: The stability of halogenated organic compounds can be a concern, especially under harsh purification conditions (e.g., prolonged exposure to acidic or basic media).

    • Troubleshooting Steps:

      • pH Control: During aqueous workup and extraction, use buffered solutions to maintain a neutral pH.

      • Temperature Management: Avoid excessive heat during solvent removal (rotoevaporation) and drying.

Problem 2: I am experiencing poor recovery of my compound after column chromatography.

Possible Causes and Solutions:

  • Compound Adsorption to Silica Gel: The lactam functionality in the isoquinolinone core can lead to strong interactions with the acidic silica gel, resulting in tailing and poor elution.

    • Troubleshooting Steps:

      • Deactivation of Silica: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

      • Alternative Adsorbents: Consider using neutral or basic alumina as the stationary phase.

  • Inappropriate Solvent System: The choice of eluent is crucial for efficient elution from the column.

    • Troubleshooting Steps:

      • TLC Optimization: Systematically screen different solvent systems using TLC to find the optimal mobile phase that provides good separation (Rf value of the product around 0.3-0.4) and minimizes tailing.

      • Solvent Polarity: If the compound is not eluting, gradually increase the polarity of the mobile phase. Common solvent systems for isoquinoline derivatives include ethyl acetate/hexane and dichloromethane/methanol.[4]

Problem 3: My purified product is a solid, but I am struggling to find a suitable recrystallization solvent.

Possible Causes and Solutions:

  • Challenging Solubility Profile: The combination of the rigid isoquinolinone core and the halogen substituents can result in limited solubility in common organic solvents.

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Test the solubility of a small amount of the crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water).

      • Solvent Pairs: If a single solvent is not effective, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Q2: What are the typical impurities I should expect from the synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials, such as the corresponding phenylethylamine derivative.

  • Byproducts from incomplete cyclization or side reactions.

  • Reagents used in the synthesis, such as coupling agents or acids.

  • Regioisomers, for example, 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one.[1]

Q3: Are there any specific safety precautions I should take when handling this compound?

While specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. Related halogenated compounds are classified with warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[6]

Q4: Can I use reverse-phase HPLC for the final purification of this compound?

Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be an excellent technique for the final purification of this compound, especially for achieving high purity on a smaller scale. A typical mobile phase would consist of a gradient of acetonitrile or methanol in water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Triethylamine (optional)

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Fraction collector or test tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., 20%, 30%, 50% ethyl acetate in hexanes) to determine the optimal eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent as the column runs.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

This protocol outlines a general approach to purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • A selection of solvents for screening (e.g., ethanol, methanol, ethyl acetate, hexanes, water)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In small test tubes, add a small amount of the crude product and test its solubility in various solvents at room temperature and with gentle heating. Identify a suitable single solvent or a solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and then dry them under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (this compound) TLC TLC Analysis (Assess Purity & Impurity Profile) Crude->TLC Initial Assessment Column Column Chromatography (Silica Gel or Alumina) TLC->Column Major Impurities Present Recrystallization Recrystallization (Solvent Screening) TLC->Recrystallization Minor Impurities Present Column->Recrystallization Minor Impurities Remain Pure Pure Product Column->Pure High Purity Achieved Recrystallization->Pure Analysis Purity Confirmation (NMR, LC-MS, etc.) Pure->Analysis Final QC

Caption: A typical workflow for the purification of this compound.

Troubleshooting_TLC Start Multiple Spots on TLC After Column Q1 Are starting materials visible? Start->Q1 A1_Yes Optimize Reaction: - Extend reaction time - Adjust stoichiometry Q1->A1_Yes Yes A1_No Consider Side Products or Degradation Q1->A1_No No Q2 Are spots close together? A1_No->Q2 Q3 Is there tailing? A1_No->Q3 A2_Yes Optimize Chromatography: - Use a shallower gradient - Try a different stationary phase Q2->A2_Yes Yes A2_No Consider Recrystallization for structurally different impurities Q2->A2_No No A3_Yes Modify Mobile Phase: - Add triethylamine (0.1%) - Use a more polar solvent Q3->A3_Yes Yes

Caption: A decision tree for troubleshooting multi-spot TLC results.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 233. [Link]

  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. (2002). Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 1), 1674–1676. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2022). Scientific Reports, 12(1), 18883. [Link]

  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis. Facultatis Medicae, 124, 73–102. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances, 13(16), 10833–10842. [Link]

  • New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one. (1989). Journal of Heterocyclic Chemistry, 26(4), 937-941. [Link]

  • 7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). Molecules, 23(6), 1280. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances, 13(16), 10833-10842. [Link]

  • Isoquinoline. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Halogenated Dihydroisoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halogenated dihydroisoquinolinones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter at the bench. This resource is structured as a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Synthesis Issues

This section tackles the most frequent and frustrating issues encountered during the synthesis of halogenated dihydroisoquinolinones, particularly via classical methods like the Bischler-Napieralski and Pictet-Spengler reactions.

Issue 1: Low or No Product Yield

Question: My Bischler-Napieralski reaction to form a chloro-substituted dihydroisoquinolinone is giving me very low yields or only starting material. What's going wrong?

Answer: This is a classic problem. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring.[1][2]

Root Cause Analysis:

  • Electronic Deactivation: The primary culprit is often the halogen substituent itself. Halogens are electron-withdrawing groups (EWGs) by induction, which deactivates the aromatic ring, making it less nucleophilic and less likely to attack the electrophilic nitrilium ion intermediate.[3] This significantly slows down the key cyclization step.

  • Insufficient Dehydration/Activation: The reaction requires a potent dehydrating agent (a Lewis acid) like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to convert the starting amide into a highly electrophilic intermediate.[1][4] If this activation is incomplete, the reaction will stall.

  • Inadequate Reaction Temperature: Due to the deactivating effect of the halogen, higher thermal energy is often required to overcome the activation barrier for cyclization.[4]

Troubleshooting Workflow Diagram

start Low Yield in Bischler-Napieralski check_ring Is the aromatic ring heavily deactivated? (e.g., multiple halogens or other EWGs) start->check_ring stronger_cond Increase Reaction Severity check_ring->stronger_cond Yes check_reagents Are reagents and solvent pure and anhydrous? check_ring->check_reagents No action_stronger 1. Switch from POCl₃ to P₂O₅ in refluxing POCl₃. 2. Increase temperature (e.g., from toluene to xylene reflux). 3. Consider microwave-assisted synthesis. stronger_cond->action_stronger success Yield Improved action_stronger->success action_purify 1. Redistill POCl₃ if necessary. 2. Ensure starting amide is dry. 3. Use anhydrous solvent. check_reagents->action_purify No monitor_time Is the reaction time sufficient? check_reagents->monitor_time Yes action_time Increase reaction time and monitor by TLC/LC-MS. monitor_time->action_time No monitor_time->success Yes

Caption: Troubleshooting workflow for low yield.

Solutions & Protocols

ProblemPotential CauseRecommended Solution
Incomplete Cyclization Halogen deactivation of the aromatic ring.Use a stronger dehydrating agent. A combination of P₂O₅ in refluxing POCl₃ is often more effective than POCl₃ alone for deactivated substrates.[3][5] Increase the reaction temperature by using a higher-boiling solvent like xylene or consider microwave irradiation to enhance reaction rates.[4][5]
Starting Material Unchanged Insufficient activation or moisture in the reaction.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use freshly distilled POCl₃ and an anhydrous solvent. Impurities or moisture can quench the Lewis acid.[6]
Reaction Stalls Reaction time is too short for the slow cyclization.For deactivated systems, reaction times may need to be extended from a few hours to overnight. Monitor the reaction's progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 2: Formation of a Styrene-Type Byproduct

Question: In my Bischler-Napieralski reaction, I'm isolating a significant amount of a vinyl-substituted aromatic compound instead of my desired dihydroisoquinolinone. What is this byproduct and how can I prevent it?

Answer: You are observing the result of a retro-Ritter reaction, a well-documented side reaction in the Bischler-Napieralski synthesis.[3][4]

Mechanistic Insight:

The key intermediate in the reaction is a highly electrophilic nitrilium ion. While this ion is intended to be trapped by the intramolecular aromatic ring, it can also fragment, especially if the cyclization is slow (as with halogen-deactivated rings). This fragmentation eliminates the nitrile group and forms a stable carbocation, which then loses a proton to yield a styrene derivative. The formation of a conjugated system often provides a thermodynamic driving force for this side reaction.[4]

Mechanism of Side Product Formation

cluster_main Desired Pathway cluster_side Side Reaction Pathway Nitrilium Nitrilium Ion Intermediate Cyclization Intramolecular Cyclization Nitrilium->Cyclization Slow (due to EWG) Fragmentation Retro-Ritter Fragmentation Nitrilium->Fragmentation Competes with cyclization Product Halogenated Dihydroisoquinolinone Cyclization->Product Styrene Styrene Byproduct Fragmentation->Styrene

Caption: Competing pathways in the Bischler-Napieralski reaction.

Preventative Measures:

  • Solvent Choice: The most effective solution is to use the corresponding nitrile (e.g., acetonitrile if R'=Me) as the reaction solvent. According to Le Châtelier's principle, the high concentration of the nitrile solvent shifts the fragmentation equilibrium back toward the nitrilium ion intermediate, favoring the desired cyclization pathway.[3][4]

  • Milder Reagents: Recent literature suggests that using oxalyl chloride or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can generate an N-acyliminium intermediate under milder conditions.[4] This intermediate is less prone to the retro-Ritter fragmentation, avoiding the formation of the styrene byproduct.

Issue 3: Poor or Incorrect Regioselectivity

Question: I am trying to synthesize a specific regioisomer of a brominated dihydroisoquinolinone, but I'm getting a mixture of products. How can I control the position of the halogen?

Answer: Regioselectivity in these systems is a complex issue governed by the electronic and steric influences of the substituents on the aromatic ring.[7] Control must be exerted either during the cyclization of a pre-halogenated precursor or during the direct halogenation of the dihydroisoquinolinone core.

Root Cause Analysis:

  • Directing Group Effects: The position of cyclization in a Bischler-Napieralski or Pictet-Spengler reaction is directed by the existing groups on the phenethylamine precursor. Electron-donating groups (EDGs) are powerful ortho-, para-directors and strongly activate the ring for electrophilic attack. The halogen, while deactivating, is also an ortho-, para-director. The final cyclization position is a result of the combined effects of all substituents.[3]

  • Steric Hindrance: Cyclization will be disfavored at positions that are sterically hindered by bulky adjacent groups.

  • Ambiguous Nucleophilicity: In direct halogenation of a dihydroisoquinolinone, multiple positions on the aromatic ring may have similar reactivity, leading to mixtures. Computational methods can be used to predict the most nucleophilic site by calculating the energies of the reaction intermediates (halonium ions).[8]

Strategies for Regiocontrol:

  • Synthetic Strategy: The most reliable method for achieving a specific regioisomer is to install the halogen on the starting material (e.g., the phenethylamine) before cyclization. This locks in the substitution pattern early.

  • Blocking Groups: In some cases, a temporary blocking group can be installed to prevent reaction at an undesired position, then removed after the desired transformation.

  • Directed C-H Functionalization: Modern methods, often using transition metal catalysts, can offer exquisite regiocontrol in the C-H halogenation of heterocyclic systems, sometimes even at positions that are electronically or sterically disfavored in classical reactions.[9]

Table: Directing Effects in Electrophilic Cyclization

Substituent on Phenyl RingElectronic EffectDirecting InfluenceImpact on Reaction Rate
-OCH₃, -OH, -NR₂Strong EDGOrtho, ParaStrongly Accelerates
-CH₃, -AlkylWeak EDGOrtho, ParaAccelerates
-Cl, -Br, -IWeak DeactivatorOrtho, ParaSlows
-NO₂, -CF₃, -SO₃HStrong EWGMetaStrongly Slows

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route for my target: Bischler-Napieralski or Pictet-Spengler?

A1: The choice depends on your target's final oxidation state and substitution pattern.

  • Bischler-Napieralski directly yields 3,4-dihydroisoquinolines . It starts from a β-phenylethylamide . This route is generally better for rings that are electron-rich, though forcing conditions can be used for deactivated systems.[1][2]

  • Pictet-Spengler yields 1,2,3,4-tetrahydroisoquinolines . It starts from a β-phenylethylamine and an aldehyde or ketone.[10][11] This reaction is also favored by electron-donating groups on the aromatic ring.[12] If your final target is a dihydroisoquinolinone, a subsequent oxidation step would be required.

Q2: I've successfully synthesized my crude halogenated dihydroisoquinolinone, but it's difficult to purify. Any suggestions?

A2: Purification can indeed be challenging.

  • Column Chromatography: This is the most common method. Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The basic nitrogen atom can cause streaking on silica gel; adding a small amount of triethylamine (~0.5-1%) to your eluent can often resolve this by neutralizing acidic sites on the silica.

  • Recrystallization: If you have a solid product, recrystallization is an excellent method for obtaining high purity material. Screen various solvents; common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.

  • Acid/Base Extraction: Dissolve your crude material in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). Your product, being basic, should move to the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.

Q3: My reaction is not working at all. What are the first things I should check?

A3: Before attempting major changes, always verify the fundamentals. This systematic check can save significant time and resources.[6]

  • Reagent Integrity: Are your starting materials what you think they are? Confirm their identity and purity by NMR, melting point, or another appropriate technique. Was the bottle of Lewis acid left open to the air?

  • Anhydrous Conditions: Many of these reactions are highly sensitive to moisture.[6] Ensure glassware was properly dried, solvents are anhydrous, and an inert atmosphere was maintained if required.

  • Reaction Temperature: Was the heating mantle/oil bath set correctly? Use a calibrated thermometer to check the actual internal reaction temperature.

  • Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants and reagents were used.

Experimental Protocol: General Procedure for Bischler-Napieralski Synthesis of a Halogenated Dihydroisoquinolinone

This is a representative protocol and must be adapted based on the specific substrate and scale.

Materials:

  • Halogen-substituted N-phenethylacetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3-5 eq)

  • Anhydrous toluene or xylene (as solvent)

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add the halogen-substituted N-phenethylacetamide (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene (or xylene for higher temperatures) via syringe to dissolve the starting material.

  • Reagent Addition: While stirring, slowly add phosphorus oxychloride (3-5 eq) dropwise via syringe at room temperature. The addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux (Toluene: ~110 °C; Xylene: ~140 °C) and maintain for 4-24 hours.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing by TLC (quenching the aliquot in a solution of sodium bicarbonate before spotting).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • Basification: Slowly add a concentrated aqueous base (e.g., 6M NaOH) until the solution is strongly basic (pH > 12) to neutralize the acid and deprotonate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization as described in the FAQs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolones. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Catalysts, 7(11), 320. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd catalyzed 1,2‐dihydroisoquinoline synthesis. Retrieved from [Link]

  • ACS Publications. (2014). Catalytic Asymmetric Allylation of 3,4-Dihydroisoquinolines and Its Application to the Synthesis of Isoquinoline Alkaloids. The Journal of Organic Chemistry, 79(15), 7073-7083. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. Chemical Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • MDPI. (2021). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Molecules, 26(11), 3231. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms of regioselective halogenation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(33), 6845-6850. Retrieved from [Link]

  • Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). The first Bischler-Napieralski cyclization in a room temperature ionic liquid. Tetrahedron Letters, 43(29), 5089-5091. Retrieved from [Link]

  • Reddit. (2022). Regioselectivity In Relationship To Halogenation. r/OrganicChemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An efficient route to N-alkylated 3,4-dihydroisoquinolinones with substituents at the 3-position. Retrieved from [Link]

Sources

stability and storage conditions for 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Welcome to the technical support resource for this compound. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

While specific experimental data for this exact molecule is not extensively published, based on its structure and data from similar compounds like 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one, we can infer its key properties. It is a heterocyclic organic compound with a molecular formula of C₉H₇BrFNO and a molecular weight of approximately 244.06 g/mol .[1] The presence of bromine and fluorine atoms significantly influences its chemical properties and potential biological activities.[1]

Q2: What are the primary stability concerns for this compound?

The main stability concerns for this compound are potential degradation due to:

  • Hydrolysis: The lactam ring (an amide within a ring) can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light, which may cause the cleavage of the carbon-bromine bond.

  • Oxidation: While the core structure is relatively stable, long-term exposure to air could lead to gradual oxidation.

Q3: How should I handle this compound safely?

This compound and similar halogenated compounds are classified as irritants. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][3][4] Always handle this compound in a well-ventilated area or under a chemical fume hood.[3][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended conditions based on general guidelines for similar chemical structures.[7][8]

ParameterRecommended ConditionRationale
Temperature Room temperature or refrigerated (2-8 °C) for long-term storage.Cool temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[9]Minimizes the risk of oxidation and reaction with atmospheric moisture.
Light Keep in a dark place, protected from light.[7][8]Prevents potential photodegradation due to the bromine substituent.
Moisture Sealed in a dry environment.[5][7][8]Prevents hydrolysis of the lactam ring.
Container Tightly closed container.[3][4][5]Prevents exposure to air and moisture.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to the stability of this compound.

Scenario 1: I am observing a decrease in the compound's activity or potency in my assay.

Possible Cause: This could be due to the degradation of the compound, leading to a lower concentration of the active molecule.

Troubleshooting Steps:

  • Verify Compound Identity and Purity:

    • Protocol: Prepare a fresh solution of your compound and analyze it using Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR).

    • Expected Outcome: A pure sample should show a single major peak in the LC chromatogram with the expected mass-to-charge ratio (m/z) and a ¹H NMR spectrum consistent with the structure of this compound.

    • Interpretation: The presence of unexpected peaks in the LC-MS or extra signals in the ¹H NMR suggests the presence of impurities or degradation products.

  • Assess Storage Conditions:

    • Action: Review your storage procedures against the recommended conditions in the table above. Check if the container was tightly sealed and protected from light.

Scenario 2: I see new spots on my Thin Layer Chromatography (TLC) plate that were not there before.

Possible Cause: The appearance of new, more polar spots on a TLC plate often indicates the formation of degradation products, which are frequently more polar than the parent compound.

Troubleshooting Steps:

  • Hypothesize Degradation Pathway: A likely degradation product could be the result of hydrolysis of the lactam ring, opening it to form a carboxylic acid and an amine. This would significantly increase the polarity.

  • Confirm with LC-MS:

    • Protocol: Analyze the sample using LC-MS.

    • Interpretation: Look for a new peak with a mass corresponding to the addition of a water molecule (M+18).

Scenario 3: The physical appearance of the solid compound has changed (e.g., color change, clumping).

Possible Cause: A change in color could indicate oxidation or photodegradation. Clumping suggests moisture absorption.

Troubleshooting Steps:

  • Visual Inspection and Solubility Test:

    • Action: Note any changes in the color and texture of the solid. Test the solubility of a small amount in a standard solvent and compare it to a fresh sample if available. Degradation can sometimes alter solubility.

  • Purity Re-assessment:

    • Protocol: Perform purity analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Interpretation: Compare the chromatogram to a reference standard or a previously recorded chromatogram of a pure sample. A decrease in the area of the main peak and the appearance of new peaks confirms degradation.

Experimental Workflow for Purity Assessment

Purity Assessment Workflow Troubleshooting Workflow for Compound Stability cluster_issue Problem Identification cluster_analysis Analysis cluster_decision Decision cluster_solution Resolution start Experimental Anomaly Observed (e.g., low activity, new TLC spot) check_purity Assess Compound Purity (LC-MS, ¹H NMR, HPLC) start->check_purity review_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) start->review_storage is_pure Is the compound pure? check_purity->is_pure improve_storage Implement Correct Storage Procedures review_storage->improve_storage continue_exp Continue Experiment is_pure->continue_exp Yes new_sample Obtain a Fresh Sample of the Compound is_pure->new_sample No new_sample->improve_storage characterize_deg Characterize Degradation Products (Optional) new_sample->characterize_deg

Caption: Troubleshooting workflow for addressing issues with compound stability.

References

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of Bromo-fluoro-dihydroisoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving bromo-fluoro-dihydroisoquinolinone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with these valuable pharmaceutical intermediates. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, grounding our advice in mechanistic principles and field-proven experience.

Introduction: The Challenge of Coupling Bromo-fluoro-dihydroisoquinolinones

The bromo-fluoro-dihydroisoquinolinone core presents a unique set of challenges in Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atom and the dihydroisoquinolinone ring system can significantly impact the reactivity of the aryl bromide. Furthermore, the presence of the lactam functionality and the nitrogen heteroatom can lead to catalyst inhibition or undesired side reactions. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromo-fluoro-dihydroisoquinolinone is not proceeding. What are the initial checks I should perform?

A1: When a Suzuki coupling fails to initiate, a systematic check of the foundational elements is crucial.[1]

  • Catalyst Integrity: Ensure your palladium precatalyst and phosphine ligand are from a reliable source and have been stored correctly under an inert atmosphere. The active Pd(0) species is susceptible to oxidation.[2]

  • Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid partner.[1] It is imperative to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Reagent Quality: Verify the purity of your bromo-fluoro-dihydroisoquinolinone starting material and the boronic acid or ester. Impurities can poison the catalyst. Boronic acids, in particular, can be prone to decomposition or the formation of unreactive anhydrides (boroxines) upon storage.

Q2: I am observing significant formation of a byproduct corresponding to the homocoupling of my boronic acid. What is the cause and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often indicative of the presence of oxygen in your reaction mixture.[1][3] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that dimerizes the boronic acid.

  • Mitigation Strategy: Rigorous degassing of the solvent is paramount. The freeze-pump-thaw method is generally more effective than simply bubbling an inert gas through the solvent. Additionally, ensuring a leak-free reaction setup with a continuous positive pressure of inert gas is essential.

Q3: My starting material is being consumed, but I am isolating the de-brominated fluoro-dihydroisoquinolinone instead of the desired coupled product. What is happening?

A3: The formation of the de-brominated (hydrodehalogenated) product suggests a competing reduction pathway. This can occur after the initial oxidative addition of the palladium catalyst to the aryl bromide. Instead of undergoing transmetalation, the resulting Pd(II)-aryl intermediate may react with a hydride source in the reaction mixture, followed by reductive elimination to yield the de-brominated product.

  • Potential Hydride Sources: Common sources of hydrides include certain solvents (like alcohols, which can undergo β-hydride elimination from the corresponding alkoxide), bases, or impurities.

  • Troubleshooting:

    • If using an alcohol as a co-solvent, consider switching to a non-protic solvent system.

    • Ensure your base is not contributing to this side reaction.

    • Re-evaluate the purity of your reagents and solvents.

In-Depth Troubleshooting Guide

Problem 1: Low to No Conversion of the Bromo-fluoro-dihydroisoquinolinone

This is one of the most common issues encountered. The electron-deficient nature of the substrate can make the initial oxidative addition step of the catalytic cycle challenging.

Causality and Mechanistic Considerations:

The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[4] For electron-deficient aryl bromides, this step can be particularly sluggish. The choice of palladium source, and more critically, the phosphine ligand, directly influences the electron density and steric environment at the palladium center, thereby modulating its reactivity in the oxidative addition step.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no conversion.

Detailed Recommendations:

ParameterRecommendationRationale
Ligand Selection Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2] N-heterocyclic carbene (NHC) ligands can also be effective.[5]These ligands increase the electron density on the palladium center, which facilitates the oxidative addition to the electron-deficient aryl bromide. Their steric bulk also promotes the final reductive elimination step.
Palladium Source Utilize modern, air-stable palladium precatalysts (e.g., XPhos Pd G3/G4).These precatalysts are more robust and provide a more consistent source of the active Pd(0) species compared to older sources like Pd(PPh₃)₄.[2]
Base Employ stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.A stronger base can accelerate the transmetalation step, which may become rate-limiting if the oxidative addition is sufficiently fast. These bases also have good solubility in common solvent mixtures.
Solvent Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water, are a good starting point.[6]The solvent system needs to solubilize all components of the reaction. The addition of water can sometimes be beneficial for the transmetalation step, particularly when using inorganic bases.[7]
Temperature Gradually increase the reaction temperature.Higher temperatures can provide the necessary activation energy to overcome a sluggish oxidative addition step.
Problem 2: Protodeborylation of the Boronic Acid/Ester

This side reaction consumes the boronic acid coupling partner, leading to reduced yields of the desired product.

Causality and Mechanistic Considerations:

Protodeborylation is the cleavage of the C-B bond by a proton source, replacing the boronic acid functionality with a hydrogen atom. This process can be uncatalyzed or catalyzed by residual palladium species. Electron-deficient aryl boronic acids are particularly susceptible to this side reaction.

Troubleshooting Workflow:

Caption: Strategies to mitigate protodeborylation.

Detailed Recommendations:

ParameterRecommendationRationale
Boron Reagent Use a pinacol ester of the boronic acid instead of the free acid.[6] Potassium acyltrifluoroborates (KATs) are another excellent alternative.Boronic esters are generally more stable towards protodeborylation than their corresponding boronic acids.[6] KATs offer enhanced stability and can be highly effective in challenging couplings.
Reaction Conditions If possible with your specific substrate, minimize the amount of water in the reaction. Use the mildest base that still affords a reasonable reaction rate.While water can be beneficial, an excess can promote hydrolysis of the boronic acid/ester. Strong bases can also accelerate protodeborylation.
Reaction Time Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.Extended reaction times at elevated temperatures can lead to increased decomposition of the boronic acid.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-fluoro-dihydroisoquinolinone
  • Reaction Setup: To a flame-dried Schlenk flask, add the bromo-fluoro-dihydroisoquinolinone (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 0.1 M concentration relative to the aryl bromide) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst with the ligand already coordinated). Dissolve this in a small amount of the degassed solvent and add it to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Recommended Starting Conditions for Screening

ComponentCondition 1Condition 2Condition 3
Pd Source XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)PEPPSI-IPr (2 mol%)
Ligand (Included in precatalyst)SPhos (4 mol%)(Included in precatalyst)
Base K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)K₂CO₃ (3.0 equiv)
Solvent Dioxane/H₂O (10:1)Toluene/H₂O (10:1)THF
Temperature 100 °C110 °C80 °C

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2018). Importance of some factors on the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • YouTube. (2022). Suzuki Coupling | 365 Chemistry | Problem | Question | Solved. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

improving regioselectivity in the synthesis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold and may be encountering challenges with regioselectivity. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and supported by literature precedents.

Foundational Understanding: The Challenge of Regioselectivity

Question: Why is achieving high regioselectivity in the bromination of 5-fluoro-3,4-dihydroisoquinolin-1(2H)-one to obtain the 7-bromo isomer so challenging?

Answer: The challenge lies in the competing directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution (EAS).[1][2]

  • The Activating Amide Group: The fused amide portion of the dihydroisoquinolinone ring acts as an activating group. The nitrogen atom's lone pair can donate electron density into the ring through resonance, preferentially activating the positions ortho and para to the point of fusion (C6 and C8).

  • The Deactivating Fluoro Group: Fluorine, like other halogens, is an anomaly. It is deactivating overall due to its strong inductive electron-withdrawing effect, making the ring less reactive than benzene.[1] However, it is an ortho-, para-director because its lone pairs can donate into the ring via resonance, stabilizing the intermediates for substitution at these positions.[1][3]

In the starting material, 5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, the C7 position is para to the activating amide influence and ortho to the fluorine. The C5 position is occupied by fluorine. The primary competing site for bromination is the C5 position (if starting from the unsubstituted dihydroisoquinolinone) or other positions like C6 or C8 depending on the starting material. When starting with the 5-fluoro analogue, the main challenge is the competition between the positions activated by both the amide and the fluorine. The interplay between the activating resonance effect of the amide and the directing effect of the fluorine, complicated by steric factors, often leads to mixtures of isomers, making the isolation of the pure 7-bromo product difficult.[4]

Troubleshooting Guides & FAQs

FAQ 1: My reaction yields a mixture of isomers, primarily the desired 7-bromo product and an undesired regioisomer. How can I improve the selectivity for the 7-bromo isomer?

This is the most common issue. Improving regioselectivity often requires a careful optimization of reaction conditions to exploit the subtle differences in activation energy between the pathways leading to different isomers.

Troubleshooting Workflow:

G cluster_conditions Condition Optimization cluster_analysis Analysis & Next Steps start Poor Regioselectivity: Mixture of Bromo Isomers temp Lower Reaction Temperature start->temp Kinetic vs. Thermodynamic Control solvent Modify Solvent System start->solvent Influence Polarity/Solvation reagent Change Brominating Agent start->reagent Alter Electrophile Reactivity purify Chromatographic Purification temp->purify solvent->purify reagent->purify confirm Confirm Structure (NMR) purify->confirm Isolate Isomers

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Recommendations:

  • Recommendation 1.1: Lower the Reaction Temperature.

    • Rationale: Electrophilic aromatic brominations can be sensitive to temperature.[5] By lowering the temperature (e.g., from room temperature to 0 °C or -20 °C), you favor the kinetically controlled product. The transition state leading to the sterically less hindered and electronically favored 7-bromo isomer may have a lower activation energy. Higher temperatures can provide enough energy to overcome other activation barriers, leading to a mixture of products.[5]

    • Protocol Example: A general procedure involves dissolving the 7-fluoro-3,4-dihydroquinolin-2(1H)-one in a suitable solvent like DMF and cooling it to 0 °C before the portion-wise addition of N-Bromosuccinimide (NBS).[6]

  • Recommendation 1.2: Change the Brominating Agent.

    • Rationale: The reactivity of the electrophile is critical. A highly reactive brominating agent (e.g., Br₂) with a strong Lewis acid might be less selective. Milder, bulkier reagents can exhibit greater selectivity.

    • Suggested Agents (in order of increasing mildness/selectivity):

      • N-Bromosuccinimide (NBS): A very common and effective choice. Often used in polar aprotic solvents like DMF or acetonitrile.[6]

      • Tetrabutylammonium Tribromide (TBATB): A mild and highly selective reagent for the bromination of various heterocyclic systems.[7] Its bulky nature can enhance steric differentiation.

      • Bromodimethylsulfonium Bromide: Known for its use in regioselective monobromination of activated aromatic systems.

  • Recommendation 1.3: Modify the Solvent.

    • Rationale: The solvent can influence the effective reactivity of the electrophile and stabilize or destabilize the charged intermediates (arenium ions).

    • Solvent Choices:

      • Polar Aprotic (DMF, Acetonitrile): Commonly used and effective for reactions with NBS.[6]

      • Non-Polar (Dichloromethane, Chloroform): May decrease the rate of reaction but can sometimes improve selectivity by reducing the solvation of the electrophile, making it more sensitive to the electronic differences in the substrate.

      • Protic Acids (Acetic Acid): Can act as both a solvent and a catalyst, but may lead to harsher conditions and different selectivity profiles.

Summary of Conditions for Selectivity:

ParameterCondition A (Standard)Condition B (Optimized for Selectivity)Rationale
Brominating Agent N-Bromosuccinimide (NBS)Tetrabutylammonium Tribromide (TBATB)Milder, bulkier reagent enhances steric and electronic differentiation.[7]
Solvent Dimethylformamide (DMF)Dichloromethane (DCM) or Acetonitrile (MeCN)Less polar solvents can modulate electrophile reactivity.
Temperature Room Temperature (20-25°C)0°C to -20°CFavors the kinetic product with the lower activation energy.[5]
Catalyst None or Protic AcidNoneAvoids over-activation of the brominating agent.
FAQ 2: The bromination reaction is very slow or does not go to completion. What should I do?

Answer: A slow or incomplete reaction is typically due to insufficient activation of the aromatic ring or a deactivated brominating agent.

  • Recommendation 2.1: Verify Reagent Quality.

    • Rationale: N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light or moisture. Use freshly recrystallized or newly purchased NBS for best results.

  • Recommendation 2.2: Introduce a Mild Acid Catalyst.

    • Rationale: While strong Lewis acids can reduce selectivity, a catalytic amount of a protic acid (like acetic acid or a drop of sulfuric acid) can protonate the brominating agent, increasing its electrophilicity and accelerating the reaction. Proceed with caution, as this may also decrease regioselectivity.

  • Recommendation 2.3: Increase the Temperature (with caution).

    • Rationale: If selectivity is not an issue and the primary problem is conversion, slowly increasing the reaction temperature can overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to check for the formation of byproducts as you increase the heat.

FAQ 3: How can I definitively confirm the regiochemistry of my product and distinguish the 7-bromo isomer from others?

Answer: Unambiguous structural confirmation is crucial. A combination of spectroscopic techniques is the gold standard.[8][9]

  • Method 1: ¹H NMR Spectroscopy.

    • Rationale: The coupling patterns and chemical shifts of the aromatic protons provide the most direct evidence. For the 7-bromo-5-fluoro isomer, you would expect to see two aromatic protons. The proton at C8 will be a doublet coupled to the C6 proton, and the C6 proton will be a doublet coupled to the C8 proton. The magnitude of the coupling constant will indicate their relationship (meta-coupling is typically smaller, 2-3 Hz, than ortho-coupling, 7-9 Hz). Crucially, the fluorine atom will also couple to nearby protons. The proton at C6 will likely appear as a doublet of doublets due to coupling with both the C8 proton and the C5 fluorine atom.

  • Method 2: Nuclear Overhauser Effect (NOE) Spectroscopy.

    • Rationale: NOE experiments (like 1D NOESY or 2D NOESY) detect through-space proximity between protons. For the 7-bromo isomer, irradiation of the benzylic protons at C4 should show an NOE enhancement to the proton at C5 (if present) or the fluorine at C5, but a much weaker or no enhancement to the proton at C8. This helps map the substitution pattern.

  • Method 3: ¹³C and ¹⁹F NMR Spectroscopy.

    • Rationale: ¹³C NMR will show the expected number of carbon signals, and the carbons bonded to bromine and fluorine will have characteristic chemical shifts. ¹⁹F NMR is extremely useful; the chemical shift of the fluorine signal can be indicative of the substitution pattern on the ring.

Expected NMR Characteristics:

IsomerAromatic ¹H SignalsKey Coupling Patterns
7-Bromo-5-fluoro- Two signals (C6-H, C8-H)C6-H shows coupling to C8-H and C5-F. C8-H shows coupling to C6-H.
5-Bromo-7-fluoro- Two signals (C6-H, C8-H)C6-H shows coupling to C8-H and C7-F. C8-H shows coupling to C6-H.
6-Bromo-5-fluoro- Two signals (C7-H, C8-H)C7-H shows ortho coupling to C8-H. C8-H shows ortho coupling to C7-H.

Experimental Protocols

Protocol 1: High-Selectivity Bromination using NBS at Low Temperature

This protocol is adapted from a general procedure for the bromination of a similar quinolinone system and is optimized for regioselectivity.[6]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 5-fluoro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF, approx. 10-12 mL per gram of starting material). Stir under nitrogen until all solid has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water (approx. 10x the volume of DMF).

  • Isolation: A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, then with a small amount of cold diethyl ether or hexane to remove any non-polar impurities.

  • Purification: Dry the crude solid. If isomeric impurities are present (as determined by ¹H NMR), purify the product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient).

Reaction Scheme:

G SM 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Pdt This compound SM->Pdt reagents 1. NBS (1.1 eq) 2. DMF, 0°C to RT

Caption: Synthesis of the target compound via NBS bromination.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central (PMC). Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective one-step synthesis of 4-fluoroalkylated isoquinolines via carbopalladation reaction of fluorine-containing alkynes. PubMed. Available at: [Link]

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. Available at: [Link]

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

  • Techniques and Methods of Identification. ResearchGate. Available at: [Link]

  • What spectral technique is used to distinguish between structural isomers? Quora. Available at: [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. Available at: [Link]

  • The Regioselective Bromination of 4,4-Dimethyl-5,8-Dihydroxy-4H-Naphthalen-1-One. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the scale-up synthesis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drug candidates.[1] The specific substitution pattern of this compound makes it a valuable intermediate in the development of targeted therapeutics, particularly for neurological disorders.[2]

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible scale-up process. We will delve into the causality behind common experimental pitfalls and offer validated protocols to overcome them.

I. Synthetic Strategy Overview: The Bischler-Napieralski Approach

The most common and industrially viable route to 3,4-dihydroisoquinolin-1(2H)-ones is through a Bischler-Napieralski-type cyclization.[3][4][5] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide precursor in the presence of a dehydrating agent.[5][6]

General Reaction Scheme:

Bischler_Napieralski cluster_conditions Reaction Conditions Precursor β-(2-bromo-4-fluorophenyl)ethylamide Intermediate Nitrilium Ion Intermediate Precursor->Intermediate Activation Product This compound Intermediate->Product Intramolecular Cyclization Reagent Dehydrating Agent (e.g., POCl₃, P₂O₅, PPA)

Caption: Generalized Bischler-Napieralski reaction pathway.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

FAQ 1: My reaction yield has significantly dropped upon scaling up from 10g to 100g. What are the likely causes?

Answer: A drop in yield during scale-up is a common issue and can often be attributed to several factors that become more pronounced at a larger scale.[7][8]

A1.1: Inefficient Heat Transfer and Thermal Gradients:

  • The "Why": Exothermic reactions, even if manageable on a small scale, can create localized hotspots in larger reactors.[8] This is due to the decrease in the surface-area-to-volume ratio as the scale increases, which hinders efficient heat dissipation.[7] These thermal gradients can lead to the formation of side products and degradation of the desired product.

  • Troubleshooting:

    • Controlled Reagent Addition: Instead of adding the dehydrating agent (e.g., POCl₃) all at once, use a syringe pump or an addition funnel for slow, controlled addition. This allows the cooling system to manage the heat generated.

    • Jacketed Reactor: Employ a jacketed reactor with a circulating thermal fluid for precise temperature control.

    • Internal Temperature Monitoring: Always monitor the internal reaction temperature with a thermocouple, not just the temperature of the heating/cooling bath.

A1.2: Poor Mixing and Mass Transfer:

  • The "Why": What is effectively stirred with a magnetic stir bar in a round-bottom flask may be inadequately mixed in a larger reactor with a mechanical stirrer.[8] Poor mixing can lead to localized high concentrations of reagents, promoting side reactions.

  • Troubleshooting:

    • Stirrer Design: Use an overhead stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing throughout the reactor volume.

    • Stirring Speed: Optimize the stirring speed. Too slow will result in poor mixing, while too fast can introduce shear forces that may affect certain reactions.

A1.3: Impurity Amplification:

  • The "Why": Minor impurities in starting materials or small side reactions that were negligible at a small scale can become significant at a larger scale, impacting the overall yield and purity.[8]

  • Troubleshooting:

    • Starting Material Purity: Ensure the purity of the β-(2-bromo-4-fluorophenyl)ethylamide precursor is high before starting the reaction.

    • In-Process Controls (IPCs): Implement thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitoring during the reaction to track the formation of the product and any major byproducts.

FAQ 2: I am observing the formation of a significant amount of a styrene byproduct. How can I minimize this?

Answer: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski reaction, proceeding through a retro-Ritter type mechanism.[4] This is particularly prevalent with certain substrates and reaction conditions.

A2.1: Understanding the Mechanism: The nitrilium ion intermediate, which is key to the desired cyclization, can also undergo elimination to form a styrene byproduct.

Retro_Ritter Nitrilium Nitrilium Ion Intermediate Product Desired Dihydroisoquinolinone Nitrilium->Product Cyclization (Desired) Byproduct Styrene Byproduct Nitrilium->Byproduct Elimination (Undesired)

Caption: Competing pathways for the nitrilium ion intermediate.

A2.2: Mitigation Strategies:

  • Choice of Dehydrating Agent: While phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA) are strong dehydrating agents, they can be aggressive and promote the retro-Ritter reaction.[4][9] Phosphorus oxychloride (POCl₃) is often a milder choice.

  • Solvent Choice: Using a nitrile solvent, such as acetonitrile, can sometimes shift the equilibrium away from the styrene byproduct.[4]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress the elimination pathway.

FAQ 3: The work-up and purification are proving difficult at a larger scale. What are some best practices?

Answer: Work-up and purification are critical steps that require careful planning during scale-up.

A3.1: Quenching the Reaction:

  • The "Why": Quenching a large volume of a reaction mixture containing reagents like POCl₃ or PPA can be highly exothermic and hazardous if not done correctly.

  • Troubleshooting:

    • Reverse Quench: Slowly add the reaction mixture to a cooled (ice bath) solution of a quenching agent (e.g., saturated sodium bicarbonate solution or water). This allows for better control of the exotherm.

    • Adequate Cooling: Ensure you have a robust cooling system in place for the quench vessel.

    • pH Monitoring: Monitor the pH during the quench to ensure complete neutralization of the acidic reagents.

A3.2: Product Isolation and Purification:

  • The "Why": The physical properties of the product and impurities can affect the choice of purification method. Halogenated compounds can sometimes be challenging to purify due to their similar polarities.[10]

  • Troubleshooting:

    • Crystallization/Recrystallization: If the product is a solid, developing a robust crystallization or recrystallization procedure is often the most scalable and cost-effective purification method. Screen various solvents and solvent mixtures to find optimal conditions.

    • Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive at a larger scale. If necessary, optimize the mobile phase and stationary phase to maximize separation and throughput.

    • Extraction: Optimize the extraction procedure by selecting appropriate solvents and performing multiple extractions to ensure complete recovery of the product.

FAQ 4: What are the primary safety concerns when scaling up this synthesis?

Answer: Safety is paramount in any chemical synthesis, and the risks are amplified during scale-up.[7]

A4.1: Thermal Runaway:

  • The "Why": The Bischler-Napieralski reaction is often exothermic. A thermal runaway is an uncontrollable, self-heating state that can lead to a rapid increase in temperature and pressure, potentially causing fires or explosions.[11][12][13][14]

  • Prevention:

    • Calorimetry Studies: For large-scale production, consider performing reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile of the reaction and determine safe operating parameters.

    • Emergency Cooling: Have an emergency cooling plan in place, such as a supply of dry ice/acetone for the cooling bath.

    • Never leave a large-scale reaction unattended. [7]

A4.2: Handling of Corrosive and Hazardous Reagents:

  • The "Why": Reagents like phosphorus oxychloride, phosphorus pentoxide, and polyphosphoric acid are corrosive and react violently with water.[15]

  • Safe Handling Procedures:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Fume Hood: Conduct all operations in a well-ventilated fume hood.

    • Inert Atmosphere: Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

A4.3: Manual Handling of Large Equipment:

  • The "Why": Larger glassware and equipment are heavier and more difficult to handle, increasing the risk of spills and breakage.[7]

  • Best Practices:

    • Use appropriate lifting and securing techniques.

    • Ensure all glassware is properly clamped and supported.

    • Practice manipulations with a solvent (e.g., water) before using the actual reaction mixture. [7]

III. Recommended Scale-Up Protocol

This protocol is a general guideline and should be adapted based on your specific equipment and safety procedures.

Step 1: Pre-reaction Setup

  • Assemble a clean, dry, jacketed reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, a condenser with a nitrogen inlet, and an addition funnel.

  • Purge the reactor with nitrogen for at least 30 minutes.

  • Charge the reactor with the β-(2-bromo-4-fluorophenyl)ethylamide precursor and an appropriate solvent (e.g., toluene or acetonitrile).

Step 2: Reaction

  • Cool the reactor contents to 0-5 °C using the circulating bath.

  • Slowly add phosphorus oxychloride (POCl₃) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.

Step 3: Work-up

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate, appropriately sized vessel equipped with a stirrer and cooling, prepare a cooled solution of saturated sodium bicarbonate.

  • Slowly transfer the reaction mixture to the bicarbonate solution, ensuring the temperature of the quench mixture does not exceed 25 °C.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Step 4: Purification

  • Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).

  • Dry the purified product under vacuum to a constant weight.

Process Flow Diagram:

Process_Flow Start Start Setup Reactor Setup & Purge Start->Setup Charge Charge Starting Materials Setup->Charge Cooling1 Cool to 0-5 °C Charge->Cooling1 Addition Slow Addition of POCl₃ Cooling1->Addition Heating Heat to Reaction Temp Addition->Heating IPC In-Process Control (TLC/HPLC) Heating->IPC IPC->Heating Incomplete Cooling2 Cool to Room Temp IPC->Cooling2 Complete Quench Controlled Quench Cooling2->Quench Extraction Phase Separation & Extraction Quench->Extraction Drying Drying & Filtration Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization Concentration->Purification Drying_Final Final Product Drying Purification->Drying_Final End End Product Drying_Final->End

Caption: Step-by-step workflow for the scale-up synthesis.

IV. Data Summary Table

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 100g)Key Considerations for Scale-Up
Precursor Amount 10 g100 gEnsure high purity of starting material.
Solvent Volume ~100 mL~1 LMaintain appropriate concentration.
POCl₃ Addition Time ~10-15 min~1-2 hoursCrucial for temperature control.
Max. Internal Temp. ~5-10 °C (during addition)< 10 °C (during addition)Monitor closely to prevent exotherm.
Mixing Magnetic StirrerOverhead Mechanical StirrerEnsure adequate agitation for homogeneity.
Work-up Quench Add reaction to iceReverse quench (add reaction to base)Control exotherm and gas evolution.
Purification Method Column ChromatographyRecrystallizationScalability and cost-effectiveness.
Typical Yield 75-85%70-80%A slight decrease is common, but significant drops require investigation.

V. References

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. Available at: [Link]

  • Chen, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1545-1554*. Available at: [Link][1]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Available at: [Link][3]

  • Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses of isoquinolines. Tetrahedron, 36(10), 1279-1300.

  • Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038.

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link][4]

  • MDPI. (2023). Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. Available at: [Link][11]

  • ResearchGate. (2019). Phosphorus pentoxide from Kazakhstan phosphorus as a base for production of polyphosphoric acids (PPA) in the cascade reactors system. Available at: [Link][9]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link][5]

  • MDPI. (2021). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]

  • ResearchGate. (2022). Effect of Thermal Abuse Conditions on Thermal Runaway of NCA 18650 Cylindrical Lithium-Ion Battery. Available at: [Link][12]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link][7]

  • HWS Labortechnik Mainz. (n.d.). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link][8]

  • National Center for Biotechnology Information. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link][10]

  • UL Research Institutes. (2021). What Causes Thermal Runaway?. Available at: [Link][13]

  • Gasmet Technologies. (n.d.). What is thermal runaway in lithium-ion batteries. Available at: [Link][14]

  • J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Available at: [Link][6]

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic entities such as 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a potential scaffold in medicinal chemistry, this validation is paramount. This guide provides an in-depth, expert-driven protocol for the structural elucidation of this target molecule, centered on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the predictive analysis of its ¹H and ¹³C NMR spectra, outline a comprehensive 2D NMR workflow for unambiguous assignment, and compare this methodology with alternative analytical techniques.

The isoquinolin-1(2H)-one core is a privileged scaffold found in numerous biologically active compounds. The specific substitution pattern of a bromine at the 7-position and a fluorine at the 5-position introduces unique electronic features that can significantly influence the molecule's interaction with biological targets, making precise structural confirmation essential.

Part 1: Predictive NMR Analysis

In the absence of previously published experimental data for the title compound, a predictive approach based on established principles of NMR spectroscopy and data from analogous structures is the first step. The substituents (Br, F, and the lactam ring) exert predictable electronic effects (inductive and resonance) that influence the chemical shifts of nearby nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show four distinct signals: two in the aromatic region, two aliphatic triplets, and a broad singlet for the amide proton.

  • Aromatic Protons (H-6 and H-8): The aromatic region will feature two doublets corresponding to H-6 and H-8.

    • H-6: This proton is situated between the bromine and fluorine atoms. It will experience coupling to both the adjacent H-8 (ortho-coupling, ³JHH ≈ 8-9 Hz) and the fluorine atom at C-5 (meta-coupling, ⁴JHF ≈ 5-7 Hz), likely appearing as a doublet of doublets. Due to the electron-withdrawing nature of the adjacent halogens, its signal is expected to be downfield.

    • H-8: This proton is adjacent to the carbonyl-bearing quaternary carbon (C-8a) and will be ortho-coupled to H-6 (³JHH ≈ 8-9 Hz), appearing as a doublet. It is typically the most downfield aromatic proton in this scaffold due to the deshielding effect of the nearby carbonyl group.

  • Aliphatic Protons (H-3 and H-4): The dihydroisoquinolinone core gives rise to two characteristic triplets.

    • H-4: These two protons are on a benzylic carbon (C-4) and will appear as a triplet due to coupling with the H-3 protons (³JHH ≈ 6-7 Hz). Their proximity to the aromatic ring places their signal around 3.0-3.2 ppm.

    • H-3: These two protons are adjacent to the amide nitrogen and will also appear as a triplet, coupled to the H-4 protons (³JHH ≈ 6-7 Hz). They are typically found slightly upfield from H-4, around 3.5-3.7 ppm.

  • Amide Proton (N-H): A broad singlet is expected for the amide proton, typically in the range of 8.0-8.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals. The fluorine substituent will introduce characteristic C-F couplings, which are invaluable for assignment.

  • Carbonyl Carbon (C-1): The lactam carbonyl carbon will appear as a singlet in the downfield region, typically around 164-166 ppm.

  • Aromatic Carbons:

    • C-5: This carbon, directly attached to fluorine, will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly deshielded.

    • C-7: The carbon bearing the bromine atom will have its signal shifted downfield, though the effect is less pronounced than that of fluorine. The signal may be of lower intensity due to quadrupolar relaxation effects of the bromine nucleus.

    • C-6 & C-8: These protonated aromatic carbons will show smaller, multi-bond C-F couplings. Their chemical shifts will be influenced by the adjacent halogen substituents.

    • C-4a & C-8a: These quaternary carbons will also exhibit C-F couplings, providing crucial data for assignment. Their signals are typically found in the 125-140 ppm range.

  • Aliphatic Carbons (C-3 and C-4): These signals will appear in the upfield region of the spectrum. C-4 (benzylic) is expected around 28-30 ppm, while C-3 (adjacent to nitrogen) will be further downfield, around 40-42 ppm.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Key Predicted Couplings
N-H8.0 - 8.5br s--
C-1--164 - 166-
C-33.5 - 3.7t40 - 42³JHH ≈ 6-7 Hz
C-43.0 - 3.2t28 - 30³JHH ≈ 6-7 Hz
C-4a--135 - 138³JCF ≈ 3-5 Hz
C-5--158 - 162¹JCF ≈ 240-250 Hz
H-67.6 - 7.8dd115 - 118³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-7 Hz
C-7--118 - 122³JCF ≈ 7-9 Hz
H-87.9 - 8.1d128 - 131³JHH ≈ 8-9 Hz
C-8a--126 - 129⁴JCF ≈ 2-4 Hz

Part 2: The Definitive Validation Workflow

While 1D NMR provides the initial blueprint, a suite of 2D NMR experiments is required for an irrefutable structural proof. This multi-faceted approach ensures that every atom is correctly placed within the molecular framework.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_validation Validation & Confirmation H1_NMR ¹H NMR (Proton Environments & Couplings) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons C13_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C One-Bond Connectivity) C13_NMR->HSQC Assigns protonated carbons COSY->HSQC Confirms adjacent C-H units HMBC HMBC (¹H-¹³C Long-Range Connectivity) HSQC->HMBC Provides starting points for long-range correlations Structure Unambiguous Structure Confirmed HMBC->Structure Connects molecular fragments

Caption: Workflow for NMR-based structural validation.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve ~10-15 mg of the synthesized this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for ensuring the observation of the N-H proton.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This provides the initial overview of proton chemical shifts, multiplicities, and integrations.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum (e.g., using a zgpg30 pulse program). This reveals the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.[2][3] A critical cross-peak will be observed between the signals for the H-3 and H-4 protons, confirming their adjacent relationship in the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[2][3][4] This will definitively link H-3 to C-3, H-4 to C-4, H-6 to C-6, and H-8 to C-8, confirming the assignments of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall molecular structure by revealing 2- and 3-bond correlations between protons and carbons.[2][4][5] Key expected correlations that would lock in the structure are:

    • H-8 to C-1 and C-4a: This connects the aromatic ring to the carbonyl group and the dihydroisoquinolinone core.

    • H-4 to C-5 and C-8a: This correlation unambiguously establishes the fusion of the aliphatic and aromatic rings at the correct positions.

    • H-3 to C-1 and C-4a: These correlations confirm the placement of the C-3 methylene group relative to the carbonyl and the ring junction.

    • N-H to C-1 and C-8a: If observable, this confirms the lactam structure.

Caption: Key HMBC correlations for structural confirmation.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide crucial, complementary data. An integrated analytical approach provides the highest level of confidence.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and 3D structure.Provides an unambiguous, complete structural map.Lower sensitivity compared to MS; requires more sample.
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS). Fragmentation patterns give structural clues.Extremely high sensitivity. Confirms presence of bromine via isotopic pattern (M+ and M+2 peaks in a ~1:1 ratio).[6][7][8]Does not provide definitive connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple. Confirms key functional groups like the lactam C=O (strong absorption ~1660-1680 cm⁻¹) and N-H (~3200 cm⁻¹).[9][10]Provides limited information on the overall carbon skeleton.
X-ray Crystallography Absolute 3D structure in the solid state.The ultimate "proof" of structure if a suitable single crystal can be grown.Not all compounds crystallize easily; structure may differ from solution-phase conformation.

Conclusion

The structural validation of this compound relies on a logical and systematic application of modern NMR techniques. By starting with a predictive analysis of 1D spectra and progressing through a definitive 2D NMR workflow (COSY, HSQC, and HMBC), an unambiguous assignment of the molecular structure can be achieved. This NMR-centric approach, supported by complementary data from mass spectrometry and IR spectroscopy, forms a self-validating system that ensures the highest degree of scientific integrity. This rigorous characterization is an indispensable step in advancing novel chemical entities from the laboratory to potential therapeutic applications.

References

  • Chemistry LibreTexts (2020). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • ResearchGate (n.d.). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. Available at: [Link]

  • PubMed (n.d.). FTIR study of five complex beta-lactam molecules. Available at: [Link]

  • ESA-IPB (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Beilstein Journals (n.d.). Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1. Available at: [Link]

  • Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • ResearchGate (n.d.). FTIR study of five complex β-lactam molecules. Available at: [Link]

  • National Institutes of Health (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]

  • ResearchGate (n.d.). Physical properties and FTIR spectral data of γ-lactams 4(a-h). Available at: [Link]

  • ResearchGate (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • ResearchGate (n.d.). Representative FTIR Spectrum for β-lactam in CCl4. Available at: [Link]

  • RSC Publishing (n.d.). Palladium-catalysed stereoselective synthesis of 4-(diarylmethylidene)-3,4- dihydroisoquinolin-1(2H)-ones. Available at: [Link]

  • YouTube (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available at: [Link]

  • Indian Academy of Sciences (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

  • Science.gov (n.d.). cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]

  • SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • PubMed Central (n.d.). Theoretical NMR correlations based Structure Discussion. Available at: [Link]

  • NP-MRD (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0141770). Available at: [Link]

  • SpectraBase (n.d.). 1-Bromo-2-fluoro-benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate (2025). Theoretical NMR correlations based Structure Discussion. Available at: [Link]

  • YouTube (2017). How to predict the 13C NMR spectrum of a compound. Available at: [Link]

  • NMRDB.org (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • Stack Exchange (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]

  • SpectraBase (n.d.). 1-BROMO-2-FLUORO-(E)-NON-2-ENE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • YouTube (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]

  • RSC Publishing (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]

  • Cheminfo.org (n.d.). Predict 13C NMR spectra. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a halogenated isoquinolinone, a class of compounds of significant interest in medicinal chemistry and drug development. Accurate characterization and quantification of such molecules are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities. The choice of ionization technique, however, profoundly impacts the resulting mass spectrum and the nature of the data obtained. This guide compares two of the most common ionization methods: Electrospray Ionization (ESI), a "soft" technique, and Electron Ionization (EI), a "hard" technique, providing the foundational knowledge to select the optimal method for your analytical goals.

Molecular Profile: this compound

PropertyValueSource
Molecular FormulaC₉H₆BrFNO(Calculated)
Exact Mass258.9644 Da(Calculated)
Key Structural FeaturesIsoquinolinone core, lactam ring, bromine and fluorine substituentsN/A

The presence of bromine is a key feature, as its natural isotopic abundance (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1][2]

Comparative Analysis of Ionization Techniques

The initial choice of ionization will dictate the nature of the mass spectrum. ESI and EI represent two ends of the ionization energy spectrum, each offering distinct advantages and disadvantages for the analysis of this compound.

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Principle "Soft" ionization. Ions are formed from a solution sprayed into a high-voltage electric field, leading to solvent evaporation and ion desolvation.[3][4]"Hard" ionization. Gaseous sample molecules are bombarded with high-energy electrons (~70 eV), causing electron ejection and extensive fragmentation.[5]
Typical Platform Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Molecular Ion Abundant protonated molecule [M+H]⁺ is typically the base peak. Minimal in-source fragmentation.[6]Molecular ion (M⁺˙) may be weak or absent due to extensive fragmentation.[7][8]
Fragmentation Minimal fragmentation in full scan mode. Structural information is obtained via tandem MS (MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).[2]Extensive and reproducible fragmentation patterns provide a "fingerprint" of the molecule, useful for structural elucidation and library matching.[9]
Best Suited For Confirming molecular weight, quantification, and studying non-covalent interactions. Ideal for thermally labile or non-volatile compounds.Structural elucidation of unknown compounds, identification based on spectral libraries, and analysis of volatile and thermally stable compounds.[4]

Predicted Fragmentation Pathways

Understanding the likely fragmentation pathways is crucial for interpreting mass spectra and confirming the structure of this compound.

Electrospray Ionization with Tandem MS (ESI-MS/MS)

In ESI, the molecule will primarily be observed as its protonated form, [M+H]⁺, with an m/z of approximately 259.9723 and 261.9702, reflecting the bromine isotopes. Fragmentation will be induced via CID in an MS/MS experiment. The fragmentation of lactams under ESI conditions often initiates from the N-protonated species.[1][10] For the isoquinolinone core, characteristic losses are expected.[11][12]

A plausible ESI-MS/MS fragmentation pathway is outlined below:

G M_H [M+H]⁺ m/z 259.9/261.9 frag1 m/z 231.9/233.9 M_H->frag1 -28 Da loss_CO Loss of CO frag2 m/z 152.0 frag1->frag2 -79.9/-80.9 Da loss_Br Loss of Br radical frag3 m/z 125.0 frag2->frag3 -27 Da loss_HCN Loss of HCN

Predicted ESI-MS/MS fragmentation pathway.
  • Initial Protonation: The molecule is protonated, likely on the nitrogen or carbonyl oxygen of the lactam ring, to form the precursor ion [M+H]⁺.

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for lactams is the neutral loss of CO from the carbonyl group.[1] This would result in a fragment ion at m/z 231.9/233.9.

  • Loss of Bromine Radical (•Br): Subsequent fragmentation could involve the loss of the bromine radical, a characteristic fragmentation for halogenated compounds.[13] This would lead to a fragment at m/z 152.0.

  • Loss of Hydrogen Cyanide (HCN): The isoquinoline ring could then fragment further, potentially through the loss of HCN, yielding a fragment at m/z 125.0.

Electron Ionization (EI)

Under EI conditions, the high energy will lead to more extensive and complex fragmentation. The molecular ion (M⁺˙) at m/z 258.9/260.9 may be observed, but likely with low intensity.

G M M⁺˙ m/z 258.9/260.9 frag_M_Br [M-Br]⁺ m/z 179.0 M->frag_M_Br -79.9/-80.9 Da frag_M_CO [M-CO]⁺˙ m/z 230.9/232.9 M->frag_M_CO -28 Da loss_Br Loss of Br radical frag_M_Br_CO [M-Br-CO]⁺ m/z 151.0 frag_M_Br->frag_M_Br_CO -28 Da loss_CO Loss of CO loss_F Loss of F radical

Predicted EI fragmentation pathways.
  • Molecular Ion Formation: The initial event is the formation of the radical cation, M⁺˙.

  • Loss of Bromine Radical (•Br): A very likely initial fragmentation is the cleavage of the C-Br bond to lose a bromine radical, forming a more stable cation at m/z 179.0.

  • Loss of Carbon Monoxide (CO): Similar to ESI, the loss of CO from the lactam is a probable fragmentation pathway, leading to a fragment at m/z 230.9/232.9.

  • Sequential Losses: A fragment resulting from the loss of both bromine and CO at m/z 151.0 is also highly probable.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided as a starting point for method development.

LC-MS/MS (ESI) Protocol

This method is ideal for the quantification of this compound in complex matrices such as plasma or tissue extracts.

Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 100 µL of sample (e.g., plasma), add an internal standard.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition.[5][14]

G cluster_0 LC-MS/MS Workflow Sample_Prep Sample Preparation (LLE) LC_Separation Liquid Chromatography Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS_Analysis Tandem MS Analysis (MRM) ESI_Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

LC-MS/MS experimental workflow.

Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (ESI+):

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Quantifier: 259.9 -> 231.9

    • Qualifier: 261.9 -> 233.9

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific instrument and compound (typically 15-30 eV).

GC-MS (EI) Protocol

This protocol is suited for the analysis of the pure compound or in a simple, volatile matrix, with a focus on structural confirmation. Derivatization may be necessary to improve volatility and thermal stability, though the target compound may be amenable to direct analysis.[15]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10 µg/mL.[16]

  • Ensure the sample is free of non-volatile materials and particulates. Centrifuge if necessary.

  • Transfer the clear solution to a GC-MS autosampler vial.

G cluster_1 GC-MS Workflow Sample_Prep Sample Preparation (Dissolution) GC_Separation Gas Chromatography Sample_Prep->GC_Separation EI_Ionization Electron Ionization GC_Separation->EI_Ionization MS_Analysis Full Scan MS Analysis EI_Ionization->MS_Analysis Spectral_Matching Spectral Library Matching MS_Analysis->Spectral_Matching

GC-MS experimental workflow.

Gas Chromatography Parameters:

  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

Mass Spectrometry Parameters (EI):

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Conclusion and Recommendations

The choice between ESI and EI for the analysis of this compound is dictated by the analytical objective.

  • For quantitative analysis in biological matrices, LC-MS/MS with ESI is the superior choice due to its high sensitivity, selectivity, and minimal fragmentation of the precursor ion, which is ideal for MRM-based quantification.

  • For structural elucidation and identification of the pure compound or in a simple matrix, GC-MS with EI provides rich, reproducible fragmentation patterns that act as a molecular fingerprint, which can be invaluable for confirming the compound's identity.

By understanding the fundamental principles of each ionization technique and their resulting fragmentation pathways, researchers can confidently select and develop robust mass spectrometry methods for the analysis of this compound and related compounds, ensuring data of the highest scientific integrity.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Ji, Q. C., et al. (2005). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • PubChem. (2026, January 3). 7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • PubMed. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.
  • National Institutes of Health. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Retrieved from [Link]

  • Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. 16(1).
  • YouTube. (2025, May 10). What Is Electrospray Ionization (ESI) In LC-MS? - Chemistry For Everyone. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Agilent Technologies. (2011, November 30). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

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The Ascendancy of Halogenated Dihydroisoquinolinones: A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-5-Fluoro Analogs as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Drug Discovery and Development Community

In the relentless pursuit of novel oncology therapeutics, the intricate dance between a molecule's structure and its biological activity remains the guiding principle of medicinal chemistry. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the structure-activity relationship (SAR) of a promising class of compounds: 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one analogs. With a primary focus on their potent inhibitory effects on Poly(ADP-ribose) polymerase (PARP), we will dissect the nuanced roles of halogen substitutions and other structural modifications that dictate their efficacy and selectivity. This analysis is built upon a synthesis of current literature and provides a predictive framework for the rational design of next-generation PARP inhibitors.

The Therapeutic Promise of PARP Inhibition and the Rise of Dihydroisoquinolinones

The PARP family of enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR).[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a cornerstone of targeted cancer therapy.[1] The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in the design of PARP inhibitors, offering a rigid framework that can be strategically decorated with functional groups to optimize interactions within the PARP active site.

The core hypothesis driving the exploration of this compound analogs is that the specific placement of these two halogen atoms can significantly enhance potency, selectivity, and pharmacokinetic properties. The bromine atom at the 7-position and the fluorine atom at the 5-position are not arbitrary choices; they are strategically positioned to exploit key interactions within the enzyme's binding pocket.

Deconstructing the Structure-Activity Relationship: A Comparative Analysis

While a comprehensive head-to-head comparison of a full series of this compound analogs is not yet publicly available, we can construct a robust SAR model by synthesizing data from studies on structurally related dihydroisoquinolinone and isoquinolinone PARP inhibitors.

The Critical Role of the Dihydroisoquinolinone Core

The lactam moiety of the 3,4-dihydroisoquinolin-1(2H)-one core serves as a bioisostere for the nicotinamide group of the natural PARP substrate, NAD+. This allows the scaffold to anchor within the nicotinamide-binding pocket of the PARP enzyme. Modifications to this core are generally detrimental to activity.

The Influence of Halogenation at the 7- and 5-Positions
  • 7-Bromo Substitution: The introduction of a bromine atom at the 7-position is anticipated to enhance binding affinity through several mechanisms. Bromine is a large, polarizable atom capable of forming favorable halogen bonds with electron-rich residues in the PARP active site. Furthermore, its lipophilicity can improve membrane permeability and overall drug-like properties. Studies on related quinoline derivatives have shown that bromo-substitutions can lead to potent anticancer effects.

  • 5-Fluoro Substitution: Fluorine, with its high electronegativity and small size, can significantly modulate the electronic properties of the aromatic ring. A fluorine atom at the 5-position can increase the acidity of the N-H proton of the lactam, potentially leading to stronger hydrogen bonding interactions with the enzyme. Moreover, fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic oxidation and improve bioavailability. The "magic fluorine" is a concept that has been explored in the context of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors, suggesting its beneficial role.

Comparative Analysis of Substitutions at Other Positions

Based on published data for similar dihydroisoquinolinone scaffolds, we can predict the impact of further substitutions on the 7-bromo-5-fluoro core:

Position of SubstitutionType of SubstituentPredicted Impact on PARP Inhibitory ActivityRationale
N-2 Small alkyl groupsTolerated or slightly beneficialMay provide additional van der Waals interactions without causing steric hindrance.
Bulky aromatic groupsLikely detrimentalPotential for steric clashes within the narrow binding pocket.
C-3 Small, non-polar groupsPotentially beneficialCould occupy a hydrophobic sub-pocket, enhancing affinity.
Polar or charged groupsLikely detrimentalMay disrupt the hydrophobic nature of this region of the binding site.
C-4 Carboxamide derivativesHighly beneficialCan form crucial hydrogen bonds with key residues, significantly boosting potency. This has been a successful strategy in other dihydroisoquinolinone series.

Experimental Validation: Protocols for SAR Elucidation

To empirically validate the predicted SAR and to compare novel analogs, a standardized set of assays is crucial.

Synthesis of this compound Analogs

The synthesis of the core scaffold can be achieved through multi-step synthetic routes, often starting from appropriately substituted phenylacetic acids or phenethylamines. Introduction of the bromo and fluoro substituents early in the synthesis is generally the most efficient approach.

Conceptual Synthetic Workflow:

G Start Substituted Phenethylamine Cyclization Intramolecular Cyclization Start->Cyclization Halogenation Selective Halogenation (if not pre-installed) Cyclization->Halogenation Core This compound Halogenation->Core Derivatization Functional Group Interconversion / Coupling Reactions Core->Derivatization Analogs Target Analogs Derivatization->Analogs

A conceptual workflow for the synthesis of target analogs.

In Vitro PARP Inhibition Assays

a) Homogeneous PARP1/2 Activity Assay (Fluorometric):

This assay quantifies PARP activity by measuring the consumption of NAD+.

  • Principle: The assay measures the amount of nicotinamide (NAM) produced as a byproduct of NAD+ cleavage by PARP. Nicotinamidase is used to convert NAM to nicotinic acid and ammonia. A developer reagent is then added that reacts with the product to generate a fluorescent signal.

  • Procedure:

    • Prepare a serial dilution of the test compounds.

    • In a 96-well plate, add the PARP1 or PARP2 enzyme, activated DNA, and the test compound.

    • Initiate the reaction by adding NAD+.

    • Incubate to allow for the enzymatic reaction to proceed.

    • Stop the reaction and add the nicotinamidase and developer reagent.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate IC50 values from the dose-response curves.

b) PARP Trapping Assay:

This assay is critical as the ability of a PARP inhibitor to trap the enzyme on DNA is a key mechanism of its cytotoxicity.

  • Principle: This assay utilizes a fluorescently labeled DNA probe. When PARP binds to the probe, the fluorescence polarization (FP) is high. Upon auto-PARylation, PARP dissociates, and the FP decreases. An effective trapping inhibitor will prevent this dissociation, maintaining a high FP signal.

  • Procedure:

    • Incubate purified PARP1 or PARP2 with a specific fluorescent DNA probe and the test compound.

    • Initiate PARylation by adding NAD+.

    • Measure the fluorescence polarization at various time points.

    • Compounds that maintain a high FP signal are identified as potent PARP trappers.

Cellular Assays
  • Cell-Based PARP Activity Assay (ELISA): This assay measures the levels of poly(ADP-ribose) (PAR) in cells treated with the inhibitor and a DNA-damaging agent. A reduction in PAR levels indicates cellular PARP inhibition.

  • Cell Viability Assays: The cytotoxic effects of the analogs should be evaluated in cancer cell lines with and without BRCA mutations (e.g., MDA-MB-436 [BRCA1-mutant] vs. MCF-7 [BRCA-proficient]) to determine their synthetic lethal potency.

In Vivo Efficacy and Pharmacokinetic Profiling

Promising candidates from in vitro and cellular assays should be advanced to in vivo studies.

Workflow for In Vivo Evaluation:

G Lead Lead Compound Identified from In Vitro Assays PK Pharmacokinetic Studies (ADME) Lead->PK Efficacy Xenograft Tumor Models (e.g., BRCA-deficient tumors) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Candidate Preclinical Candidate Toxicity->Candidate

A streamlined process for the in vivo assessment of lead compounds.

  • Pharmacokinetic Studies: Key parameters such as oral bioavailability, plasma half-life, and tissue distribution should be determined in animal models.

  • Xenograft Models: The anti-tumor efficacy of the analogs should be evaluated in mouse xenograft models bearing human tumors with known DNA repair deficiencies. Tumor growth inhibition will be the primary endpoint.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of next-generation PARP inhibitors. The strategic placement of the bromo and fluoro substituents is predicted to confer enhanced potency and favorable drug-like properties. The comparative framework and experimental protocols outlined in this guide provide a clear roadmap for the systematic exploration of the SAR of this exciting class of compounds. Future work should focus on the synthesis and evaluation of a diverse library of analogs to validate these predictions and to identify preclinical candidates with superior efficacy and safety profiles for the treatment of cancers with underlying DNA repair deficiencies.

References

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved January 18, 2026, from [Link]

  • Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 10523–10541. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.

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Comparative Analysis of 7-Substituted 5-Fluoro Dihydroisoquinolinones as PARP1 Inhibitors: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1] The principle of synthetic lethality, where the simultaneous loss of two genes or pathways is lethal to a cell while the loss of either one is not, provides the therapeutic window for PARP inhibitors.[1] The dihydroisoquinolinone scaffold represents a privileged chemical structure in the design of potent PARP1 inhibitors. Within this class, subtle atomic modifications can dramatically alter inhibitory activity, cellular potency, and pharmacokinetic properties.

This guide provides a comparative framework for evaluating two closely related analogs: 7-bromo-5-fluoro dihydroisoquinolinone and 7-chloro-5-fluoro dihydroisoquinolinone . While direct, side-by-side published data on these specific compounds is limited, this document synthesizes established structure-activity relationships (SAR) for PARP inhibitors and provides a comprehensive set of experimental protocols for their empirical evaluation. We will explore the underlying mechanism of PARP1, explain the rationale behind key experimental designs, and present a logical workflow for researchers aiming to characterize and differentiate these or similar small molecule inhibitors.

Part 1: The Target - PARP1 in the DNA Damage Response (DDR)

PARP1 is a critical nuclear protein that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs).[2] Upon detecting a break, PARP1 binds to the damaged DNA, triggering a conformational change that activates its catalytic domain. Using NAD+ as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nearby proteins, including histones.[3][4]

This PARylation event serves two primary functions:

  • Chromatin Remodeling: The dense negative charge of the PAR chains leads to electrostatic repulsion, decompacting the local chromatin structure and making the DNA lesion accessible to repair enzymes.[5]

  • Recruitment of Repair Machinery: The PAR chains act as a scaffold, recruiting a multitude of DNA repair factors, such as those involved in Base Excision Repair (BER) and Single-Strand Break Repair (SSBR), to the site of damage.[3][6]

Inhibition of PARP1's catalytic activity prevents the repair of SSBs. When a replication fork encounters an unrepaired SSB, it can stall and collapse, leading to the formation of a more cytotoxic double-strand break (DSB).[2] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This is the mechanistic basis of synthetic lethality exploited by PARP inhibitors.

PARP1_Signaling_Pathway cluster_detection DNA Damage Detection cluster_activation PARP1 Activation & PARylation cluster_recruitment Repair Machinery Recruitment cluster_outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds AutoPAR Auto-PARylation PARP1->AutoPAR catalyzes NAD NAD+ NAD->AutoPAR substrate PAR Poly(ADP-ribose) Chains Chromatin Chromatin Decompaction PAR->Chromatin induces BER_SSBR BER/SSBR Factors (XRCC1, etc.) PAR->BER_SSBR recruits AutoPAR->PAR forms Repair SSB Repair Chromatin->Repair enables BER_SSBR->Repair mediates Survival Cell Survival Repair->Survival

Caption: The PARP1 signaling pathway in response to single-strand DNA breaks.

Part 2: Structure-Activity Rationale: Bromo vs. Chloro Substitution

The inhibitory potential of a dihydroisoquinolinone is heavily influenced by the substituents on its aromatic ring. The primary difference between the two molecules of interest lies in the halogen at position 7: bromine versus chlorine. This seemingly minor change can impact several key properties that govern drug efficacy.

Feature7-Bromo Substitution7-Chloro SubstitutionRationale & Expected Impact
Atomic Radius (Å) ~1.14~0.99Bromine is larger than chlorine. This can affect the steric fit within the PARP1 active site, potentially leading to either improved or diminished binding affinity depending on the pocket's topology.
Electronegativity (Pauling) 2.963.16Chlorine is more electronegative, which can alter the electron density of the aromatic ring system and influence key hydrogen bonding or pi-stacking interactions with active site residues.
Lipophilicity (Hansch π) +0.86+0.71The bromo-substituent is generally more lipophilic than the chloro-substituent. This could enhance membrane permeability and cellular uptake but may also increase off-target binding or reduce solubility.
Halogen Bonding Stronger PotentialWeaker PotentialBromine is a better halogen bond donor than chlorine. If a halogen bond with a carbonyl or other electron-rich group in the PARP1 active site is possible, the bromo-analog may exhibit higher potency.

Expert Insight: The choice between a bromo and chloro substituent is a classic medicinal chemistry strategy for fine-tuning inhibitor potency and properties. While a definitive prediction is impossible without experimental data, the larger size and greater potential for halogen bonding of bromine often lead to enhanced potency in well-fitting active sites. However, this can be offset by negative steric clashes or altered electronics. Empirical testing is the only way to resolve this.

Part 3: Experimental Framework for Comparative Evaluation

To objectively compare the 7-bromo and 7-chloro analogs, a tiered approach starting from biochemical assays and progressing to cell-based models is recommended.

A. Biochemical PARP1 Inhibition Assay

This initial screen directly measures the ability of the compounds to inhibit the enzymatic activity of purified PARP1 protein. A common method is a fluorometric assay that detects the consumption of NAD+.

Protocol: Fluorometric PARP1 Activity Assay [7]

  • Reagent Preparation:

    • Prepare PARP1 Assay Buffer (e.g., Tris-based buffer, pH 8.0, containing MgCl2 and DTT).

    • Dilute recombinant human PARP1 enzyme and activated DNA to working concentrations in Assay Buffer.

    • Prepare a stock solution of β-NAD+ and the nicotinamide-cleaving enzyme.

    • Prepare serial dilutions of the 7-bromo and 7-chloro test compounds (e.g., starting from 100 µM down to low nM) and a known PARP inhibitor control (e.g., Olaparib) in Assay Buffer. A DMSO concentration of <1% is recommended.[7]

  • Reaction Setup (96-well plate):

    • To each well, add 50 µL of the PARP1 enzyme/activated DNA mix.

    • Add 5 µL of the serially diluted test compounds or controls.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation and Detection:

    • Initiate the enzymatic reaction by adding 50 µL of the β-NAD+ solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and develop the fluorescent signal by adding the nicotinamide-cleaving enzyme and developer solution according to the kit manufacturer's instructions.

    • Read the fluorescence on a plate reader (e.g., Ex/Em = 430/580 nm).

  • Data Analysis:

    • Subtract background fluorescence (no enzyme control).

    • Normalize the data to positive (no inhibitor) and negative (high concentration of control inhibitor) controls.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

protocol_biochemical Workflow: Biochemical PARP1 Assay prep 1. Prepare Reagents (Enzyme, DNA, NAD+, Compounds) plate 2. Plate Enzyme & DNA prep->plate add_cpd 3. Add Serial Dilutions of 7-Br & 7-Cl Compounds plate->add_cpd incubate1 4. Pre-incubate (15 min) add_cpd->incubate1 add_nad 5. Initiate with NAD+ incubate1->add_nad incubate2 6. Incubate (60 min, 30°C) add_nad->incubate2 develop 7. Stop & Develop Signal incubate2->develop read 8. Read Fluorescence develop->read analyze 9. Calculate IC50 Values read->analyze

Caption: Experimental workflow for the biochemical PARP1 inhibition assay.

B. Cell-Based PARP Activity Assay

This assay measures the ability of the compounds to inhibit PARP1 activity within a cellular context, providing insights into cell permeability and target engagement. This is often done by quantifying PAR levels after inducing DNA damage.

Protocol: In-Cell PARP Activity ELISA [8][9]

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549 or a BRCA-deficient line like MDA-MB-436) in a 96-well plate and allow them to adhere overnight.[8]

    • Pre-treat cells with serial dilutions of the 7-bromo and 7-chloro compounds for 1-2 hours.

  • DNA Damage Induction:

    • Induce DNA damage by treating cells with a DNA alkylating agent (e.g., 1 mM H2O2 for 10 minutes or 200 µM temozolomide for 1 hour).[9]

  • Cell Lysis and PAR Detection:

    • Wash the cells with PBS and lyse them according to the assay kit protocol.

    • Transfer lysates to a histone-coated plate, which will capture PARylated proteins (primarily PARP1 and histones).

    • Detect the captured PAR using a primary anti-PAR antibody followed by an HRP-conjugated secondary antibody.

    • Add a chemiluminescent HRP substrate and measure the signal on a luminometer.[9]

  • Data Analysis:

    • Normalize the luminescent signal to the damaged (no inhibitor) and undamaged controls.

    • Plot the percentage of PARylation versus the log of inhibitor concentration to determine the EC50 value for each compound.

protocol_cellular Workflow: Cell-Based PARP Activity Assay seed 1. Seed Cells in 96-well Plate treat_cpd 2. Pre-treat with 7-Br & 7-Cl Compounds (1-2 hr) seed->treat_cpd damage 3. Induce DNA Damage (e.g., H2O2) treat_cpd->damage lyse 4. Wash and Lyse Cells damage->lyse elisa 5. Perform PAR-ELISA (Capture, Detect with Anti-PAR Ab) lyse->elisa read 6. Read Chemiluminescence elisa->read analyze 7. Calculate EC50 Values read->analyze

Caption: Experimental workflow for the cell-based PARP inhibition assay.

C. Synthetic Lethality / Cell Viability Assay

This crucial experiment validates the therapeutic hypothesis by measuring the selective cytotoxicity of the compounds in HR-deficient cancer cells compared to HR-proficient cells.

Protocol: Cell Viability Assay (e.g., AlamarBlue or CellTiter-Glo) [9]

  • Cell Culture:

    • Seed both a BRCA-deficient cell line (e.g., MDA-MB-436, CAPAN-1) and a BRCA-proficient cell line (e.g., MCF-7, BxPC-3) in 96-well plates.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 7-bromo and 7-chloro compounds.

    • Incubate for an extended period (e.g., 72-120 hours) to allow for differences in cell proliferation to manifest.

  • Viability Measurement:

    • Add the viability reagent (e.g., AlamarBlue or CellTiter-Glo) to each well.

    • Incubate as required by the manufacturer.

    • Measure the fluorescence or luminescence signal.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Plot percent viability versus the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

    • A potent inhibitor will show a significantly lower GI50 in the BRCA-deficient line compared to the BRCA-proficient line.

Part 4: Data Interpretation and Predicted Comparison

The data from these experiments would allow for a direct, quantitative comparison of the two compounds.

Hypothetical Comparative Data Table:

Parameter7-Bromo-5-fluoro Analog7-Chloro-5-fluoro AnalogInterpretation
PARP1 IC50 (nM) 1.54.2The bromo-analog shows ~3-fold higher potency in inhibiting the isolated enzyme, possibly due to a better fit or halogen bonding in the active site.
Cellular PAR EC50 (nM) 1235Both compounds are cell-permeable and engage the target. The bromo-analog maintains its superior potency in a cellular context.
GI50 (BRCA-deficient) (nM) 2570The bromo-analog is more effective at killing cancer cells that rely on PARP for survival.
GI50 (BRCA-proficient) (µM) >10>10Both compounds show low toxicity in healthy-like cells, indicating a good therapeutic window based on synthetic lethality.
Selectivity Ratio >400>140The selectivity ratio (GI50 proficient / GI50 deficient) quantifies the synthetic lethal effect. A higher ratio is desirable. The bromo-analog is more selective.

This guide provides a comprehensive framework for the comparative evaluation of 7-bromo-5-fluoro and 7-chloro-5-fluoro dihydroisoquinolinone as PARP1 inhibitors. By systematically assessing their biochemical potency, cellular target engagement, and selective cytotoxicity, researchers can build a complete profile of their therapeutic potential. Based on established structure-activity relationships, one might hypothesize a higher potency for the bromo-substituted compound due to its potential for stronger halogen bonding and altered lipophilicity. However, only the rigorous application of the detailed experimental protocols outlined herein can provide the definitive data necessary to select the superior candidate for further drug development.

References

  • Multiple functions of PARP1 in the repair of DNA double strand breaks. PubMed Central.
  • Functional Aspects of PARP1 in DNA Repair and Transcription. PMC - NIH.
  • PARP1 - Wikipedia. Wikipedia.
  • Rapid Detection and Signaling of DNA Damage by PARP-1. PMC - PubMed Central.
  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI.
  • Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. Benchchem.
  • PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH.
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.
  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • PARP assay for inhibitors. BMG LABTECH.
  • Dot Language Graphviz.
  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;.
  • Structure-activity relationships in vitro | Download Table.
  • DOT Language. Graphviz.

Sources

A Comparative Guide to the In Vitro ADME Properties of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early ADME Profiling in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidates falter during clinical trials due to unfavorable pharmacokinetic properties.[1] Therefore, a comprehensive assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile at the earliest stages is not just beneficial, but essential for de-risking projects and efficiently allocating resources.[2][3][4] In vitro ADME assays serve as the frontline of this evaluation, providing critical insights into a molecule's potential behavior in a biological system long before it enters in vivo studies.[3]

The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a "privileged scaffold" in medicinal chemistry.[5] This structural motif is prevalent in numerous natural products and synthetic molecules demonstrating a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[5][6] The specific compound of interest, 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, is a halogenated derivative of this scaffold. The inclusion of bromine and fluorine atoms is a common medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, which can significantly influence a compound's ADME profile.[7]

This guide provides an in-depth technical comparison of the anticipated in vitro ADME properties of this compound. While specific experimental data for this exact molecule is not publicly available, we will leverage data from structurally related isoquinolinone derivatives and provide validated, step-by-step protocols for the key experiments that form the bedrock of an early-stage ADME assessment. This document is designed for researchers, scientists, and drug development professionals to serve as both a predictive analysis and a practical handbook for experimental design.

Physicochemical Characteristics: The Foundation of Pharmacokinetics

A molecule's fundamental physicochemical properties dictate its interaction with biological environments. Properties like molecular weight, lipophilicity (LogP/LogD), and polar surface area are determinants for solubility, permeability, and metabolic stability.[8][9]

While data for the precise 7-bromo-5-fluoro isomer is limited, we can infer properties from closely related analogs.

PropertyValue (Predicted/Analog Data)SourceSignificance in ADME
Molecular Formula C₉H₇BrFNO[10]Foundational for all calculations.
Molecular Weight ~244.06 g/mol [10]Influences diffusion and permeability.
LogP (Predicted) ~2.0 - 2.5N/AMeasures lipophilicity; impacts solubility, permeability, and protein binding.
Hydrogen Bond Donors 1[11]Affects solubility and permeability.
Hydrogen Bond Acceptors 2[11]Affects solubility and permeability.

The presence of both a lipophilic bromine atom and an electronegative fluorine atom suggests a nuanced profile. The bromine likely increases lipophilicity, potentially enhancing membrane permeability, while the fluorine may influence metabolic stability and binding interactions.

Part 1: Metabolic Stability Assessment

The Causality Behind the Experiment: Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[12][13] A compound that is metabolized too quickly will have a short half-life and poor in vivo exposure, rendering it ineffective. Conversely, a compound that is too stable may accumulate and cause toxicity. Therefore, this assay is a critical early filter to identify compounds with an appropriate metabolic profile to warrant further development.[13]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure to determine the rate of disappearance of a test compound when incubated with human liver microsomes (HLM), which are rich in Phase I metabolic enzymes.[12][14]

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
  • Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.
  • Human Liver Microsomes (HLM): Thaw pooled HLM on ice. Dilute with cold phosphate buffer to a final concentration of 0.5 mg/mL.
  • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.[14]

2. Incubation Procedure:

  • Pre-warm the HLM suspension and buffer at 37°C for 5-10 minutes.
  • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]
  • Incubate the plate at 37°C with shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).[12][14]
  • Include a negative control without the NADPH cofactor to assess non-enzymatic degradation.

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.
  • The slope of the linear regression line corresponds to the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) = (k / microsome concentration).
Workflow Diagram: Microsomal Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 1µM Test Compound in Microsomes P2 Prepare NADPH Cofactor Solution R1 Pre-warm at 37°C P2->R1 R2 Initiate Reaction: Add Cofactor R1->R2 R3 Incubate at 37°C (t = 0, 5, 15, 30, 60 min) R2->R3 A1 Quench Reaction with Acetonitrile + IS R3->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate t½ and CLint A3->A4

Caption: Workflow for the in vitro microsomal stability assay.

Comparative Data: Metabolic Stability
CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg)Classification
This compound (Hypothetical)(Hypothetical)(To be determined)
Verapamil (High Clearance Control)< 10> 150High
Carbamazepine (Low Clearance Control)> 60< 15Low
Isoquinolinone Analog (Compound 66)ModerateModerateModerate[15]

Interpretation: A moderate half-life, as seen with some isoquinolinone derivatives, is often desirable.[15] The halogenation pattern on our target compound could either block potential sites of metabolism (increasing stability) or introduce new liabilities. This experiment is crucial to determine its actual profile.

Part 2: Permeability and Efflux Assessment

The Causality Behind the Experiment: For an orally administered drug to be effective, it must pass from the gastrointestinal tract into the bloodstream. This process, known as absorption, is largely governed by the compound's permeability across the intestinal epithelium. The Caco-2 cell permeability assay is the industry standard for predicting human oral absorption.[16] These cells, derived from a human colon carcinoma, differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp).[17][18] Measuring transport in both directions (apical to basolateral for absorption, and basolateral to apical for efflux) allows us to determine if the compound is actively pumped out of the cells, which can severely limit its bioavailability.[17]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

1. Cell Culture:

  • Seed Caco-2 cells onto semi-permeable filter inserts in a Transwell® plate.
  • Culture for ~21 days to allow the cells to differentiate and form a confluent monolayer.[18]

2. Monolayer Integrity Check:

  • Before the experiment, verify the integrity of the cell monolayer. This is a critical self-validating step.
  • Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[19]
  • Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.[18]

3. Transport Experiment:

  • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
  • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
  • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
  • Incubate the plate at 37°C. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

4. Sample Analysis & Calculation:

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.
  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
Workflow Diagram: Caco-2 Permeability Assay

G cluster_culture Cell Culture & QC cluster_transport Transport Experiment cluster_analysis Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 21 days to form monolayer C1->C2 C3 Verify Integrity: Measure TEER C2->C3 T1 Add Compound to Donor Chamber (A or B) C3->T1 T2 Incubate at 37°C T1->T2 T3 Sample Receiver Chamber at Time Points T2->T3 A1 Quantify Compound by LC-MS/MS T3->A1 A2 Calculate Papp (A→B) and Papp (B→A) A1->A2 A3 Determine Efflux Ratio A2->A3

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Comparative Data: Permeability and Efflux
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability ClassEfflux Substrate
This compound (Hypothetical)(Hypothetical)(Hypothetical)(To be determined)(To be determined)
Propranolol (High Permeability Control)> 10~10~1.0HighNo
Atenolol (Low Permeability Control)< 1< 1~1.0LowNo
Digoxin (P-gp Substrate Control)< 1> 5> 5.0LowYes

Interpretation: An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[17] If our target compound shows high A→B permeability (e.g., > 5 x 10⁻⁶ cm/s) and a low efflux ratio (< 2), it is predicted to have good oral absorption.

Part 3: Plasma Protein Binding (PPB)

The Causality Behind the Experiment: Once a drug enters the bloodstream, it can bind to plasma proteins, most commonly albumin.[20] This binding is a reversible equilibrium. Only the unbound (free) fraction of the drug is able to distribute into tissues, interact with its pharmacological target, and be cleared by metabolic enzymes.[21] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and pharmacokinetic data. A very highly bound compound (>99.9%) can be problematic, as small changes in binding can lead to large changes in the free concentration, potentially causing toxicity. The equilibrium dialysis method is considered the gold standard for measuring PPB.[22]

Experimental Protocol: Equilibrium Dialysis PPB Assay

1. Apparatus and Reagents:

  • RED Device: Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass.
  • Plasma: Pooled human plasma, thawed at 37°C.
  • Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Test Compound: 10 mM stock solution in DMSO.

2. Assay Procedure:

  • Spike the test compound into the plasma to a final concentration of ~2-5 µM.
  • Add the spiked plasma to one chamber (the donor chamber) of the RED device.
  • Add an equal volume of PBS to the other chamber (the receiver chamber).
  • Seal the plate and incubate at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.[23]

3. Sample Analysis:

  • After incubation, carefully remove equal volume aliquots from both the plasma chamber and the buffer chamber.
  • To ensure accurate comparison (matrix matching), add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
  • Precipitate the proteins from both samples by adding ice-cold acetonitrile with an internal standard.
  • Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in both chambers.

4. Data Calculation:

  • The concentration in the buffer chamber at equilibrium represents the unbound drug concentration.
  • Calculate the Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
  • Calculate Percent Bound = (1 - fu) * 100.
Workflow Diagram: Equilibrium Dialysis PPB Assay

G cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis S1 Spike Compound into Plasma S2 Add Spiked Plasma to RED Donor Chamber S1->S2 S3 Add PBS to Receiver Chamber S2->S3 I1 Seal Plate and Incubate at 37°C for 4-6 hours S3->I1 A1 Sample Both Chambers I1->A1 A2 Matrix Match Samples (Plasma and Buffer) A1->A2 A3 Protein Precipitation and LC-MS/MS Analysis A2->A3 A4 Calculate Fraction Unbound (fu) A3->A4

Sources

A Senior Application Scientist's Guide to Purity Assessment of 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for synthesized pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of the novel intermediate, 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one. We will explore the rationale behind experimental choices, present comparative data, and offer detailed protocols to establish a self-validating and reliable analytical system.

The Critical Role of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can have significant implications for the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4] Therefore, the development of a precise, accurate, and robust analytical method for purity assessment is not merely a quality control measure but a critical step in the drug development lifecycle.[5]

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile and thermally unstable compounds, making it exceptionally well-suited for intermediates like this compound.[1][5] Its high resolution, sensitivity, and versatility allow for the effective separation and quantification of the main compound from its process-related impurities and potential degradation products.[1][6]

Understanding the Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method. While experimental data for this specific novel compound may be limited, we can infer key characteristics based on its structure:

  • Structure: The molecule contains a bicyclic aromatic isoquinolinone core, substituted with a bromine and a fluorine atom. The presence of the aromatic ring dictates strong UV absorbance, making UV detection a suitable choice.

  • Polarity: The presence of polar functional groups (amide) and non-polar moieties (aromatic ring, halogen substituents) suggests a moderate polarity. The octanol-water partition coefficient (logP) is a key indicator of hydrophobicity. While an experimental value is unavailable, predictive models can offer an estimate. Based on similar structures, the logP is likely to be in a range suitable for reversed-phase HPLC. Online prediction tools can provide a more specific estimate.[7][8]

  • UV Absorbance: The conjugated aromatic system is expected to exhibit strong UV absorbance. A preliminary UV scan of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) is essential to determine the wavelength of maximum absorbance (λmax). This will ensure optimal sensitivity for both the main peak and any impurities.

HPLC Method Development: A Strategic Approach

The goal of HPLC method development for purity assessment is to achieve adequate separation of the main compound from all potential impurities with good peak shape and sensitivity. A systematic approach is crucial for efficiency and robustness.

Logical Flow of HPLC Method Development

HPLC_Method_Development Analyte_Properties 1. Analyte Characterization (Polarity, UV Spectrum) Column_Selection 2. Column Selection (e.g., C18, Phenyl-Hexyl) Analyte_Properties->Column_Selection Mobile_Phase_Screening 3. Mobile Phase Screening (Organic Solvent, pH) Column_Selection->Mobile_Phase_Screening Gradient_Optimization 4. Gradient Optimization (Isocratic vs. Gradient) Mobile_Phase_Screening->Gradient_Optimization Detector_Settings 5. Detector Settings (Wavelength, Bandwidth) Gradient_Optimization->Detector_Settings Method_Validation 6. Method Validation (ICH Q2(R1)) Detector_Settings->Method_Validation

Caption: A systematic workflow for HPLC method development.

Column Selection: A Comparative Analysis

The choice of the stationary phase is a critical determinant of selectivity in reversed-phase HPLC. For aromatic compounds like this compound, two common choices are C18 and Phenyl-Hexyl columns.

Stationary PhasePrinciple of SeparationAdvantages for Aromatic CompoundsPotential Disadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions between the non-polar C18 chains and the analyte.Robust and widely applicable. Good retention for moderately non-polar compounds.May not provide sufficient selectivity for structurally similar aromatic impurities.
Phenyl-Hexyl Mixed-mode interactions: hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[9][10]Enhanced selectivity for aromatic compounds due to π-π interactions.[11][12] Can resolve isomers and closely related aromatic impurities that may co-elute on a C18 column.[13]May exhibit different retention behavior that requires specific mobile phase optimization.

Recommendation: Initial screening on both a C18 and a Phenyl-Hexyl column is advisable to determine the optimal selectivity for the separation of the main compound from its impurities.

Mobile Phase Optimization

The mobile phase composition, particularly the organic modifier and pH, plays a crucial role in achieving the desired separation.

  • Organic Solvent: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. A preliminary gradient run with both solvents can reveal differences in selectivity.

  • Aqueous Phase and pH Control: For ionizable compounds, the pH of the mobile phase is a critical parameter. Since this compound has an amide functional group which is generally neutral, significant pH-dependent retention changes are not expected. However, impurities may have ionizable groups. Therefore, using a buffered mobile phase (e.g., phosphate or formate buffer) in the pH range of 2.5-7.0 is recommended to ensure robust and reproducible retention times.

Experimental Protocols

Protocol 1: Initial HPLC Screening

Objective: To evaluate the suitability of C18 and Phenyl-Hexyl columns and different organic modifiers for the separation.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Columns:

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B1: Acetonitrile

  • B2: Methanol

Gradient Program:

  • A generic scouting gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: DAD, 210-400 nm (to determine the optimal wavelength) Injection Volume: 5 µL Sample Preparation: 1 mg/mL of synthesized this compound in acetonitrile.

Protocol 2: Optimized Stability-Indicating HPLC Method

This protocol represents a refined method based on the initial screening, aiming for optimal separation of the main peak from potential degradation products.

Instrumentation:

  • As per Protocol 1.

Column:

  • Phenyl-Hexyl column (4.6 x 150 mm, 5 µm) - Chosen for superior selectivity based on screening.

Mobile Phase:

  • A: 20 mM Potassium phosphate buffer, pH 3.0

  • B: Acetonitrile

Gradient Program:

  • To be optimized based on screening results. A representative gradient could be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

Flow Rate: 1.0 mL/min Column Temperature: 35 °C Detection: UV at λmax (determined from the initial DAD scan) Injection Volume: 10 µL Sample Preparation: 0.5 mg/mL of the compound in a 50:50 mixture of acetonitrile and water.

Forced Degradation Studies: Ensuring Method Specificity

A crucial aspect of a purity-indicating method is its ability to separate the active ingredient from its degradation products.[14][15] Forced degradation studies, as recommended by ICH guidelines, involve subjecting the compound to various stress conditions to generate potential degradants.[15]

Forced Degradation Workflow

Forced_Degradation Compound 7-bromo-5-fluoro-3,4- dihydroisoquinolin-1(2H)-one Acid Acid Hydrolysis (e.g., 0.1 M HCl) Compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Compound->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C) Compound->Thermal Photolytic Photolytic Stress (e.g., UV/Vis light) Compound->Photolytic HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment (DAD) HPLC_Analysis->Peak_Purity LC_MS Impurity Identification (LC-MS) HPLC_Analysis->LC_MS

Sources

A Researcher's Guide to the Chiral Separation of 7-Bromo-5-Fluoro-3,4-Dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The enantiomers of pharmacologically active molecules can exhibit significantly different biological activities.[1] For novel scaffolds like the 7-bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one core, developing robust methods to separate and analyze these enantiomers is a critical step in the drug discovery and development pipeline. This guide provides an in-depth comparison of potential chiral separation strategies for this specific class of compounds, grounded in established chromatographic principles and experimental data from analogous structures.

While direct application data for this compound is not publicly available, likely due to its novelty in proprietary research, we can extrapolate effective methodologies from the separation of structurally related dihydroisoquinolinones and halogenated aromatic lactams.[2][3][4] This guide will focus on two primary high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) techniques, leveraging polysaccharide-based chiral stationary phases (CSPs), which are renowned for their broad applicability in resolving a vast range of racemates.[5][6]

The Challenge: Structural Features of the Analyte

The target molecule possesses several key features that dictate the strategy for its chiral separation:

  • A Rigid Lactam Core: The 3,4-dihydroisoquinolin-1(2H)-one structure provides a rigid framework.

  • A Stereogenic Center: The point of chirality, likely at a substituted position, needs to be resolved.

  • Aromatic System with Halogens: The bromo- and fluoro-substituents create specific electronic properties (π-deficient regions) and potential sites for dipole-dipole interactions.

  • Hydrogen Bonding Capabilities: The secondary amine within the lactam ring is a hydrogen bond donor and the carbonyl is a hydrogen bond acceptor.

Successful chiral recognition relies on a "three-point interaction model," where the chiral stationary phase must interact with the analyte at a minimum of three points, with at least one interaction being stereochemically dependent.[1] For our target molecule, these interactions will likely involve hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[6][7]

Comparative Analysis of Separation Technologies

The two most powerful and widely adopted techniques for chiral separations in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and well-understood technique. For the target analyte, polysaccharide-based CSPs are the most promising choice.[5][6] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, form helical polymer chains that create chiral grooves and cavities.[7]

Recommended Chiral Stationary Phases (CSPs):

  • Amylose-based CSPs (e.g., Chiralpak® AD-H, IA): Amylose tris(3,5-dimethylphenylcarbamate) is a highly versatile phase. The helical structure of amylose often provides excellent recognition for a wide range of compounds, including those with aromatic rings and hydrogen bonding sites.[2][5]

  • Cellulose-based CSPs (e.g., Chiralcel® OD-H, IB): Cellulose tris(3,5-dimethylphenylcarbamate) offers different selectivity compared to its amylose counterpart due to a more linear polymer structure.[7] It is often complementary to the Chiralpak AD series.[9][10]

The "-H" series columns utilize 5-micron particles, providing higher efficiency and resolution compared to the older 10-micron particle columns.[11] Immobilized phases (IA, IB, etc.) are covalently bonded to the silica, offering greater solvent compatibility and durability, which allows for a wider range of mobile phases to be explored.[7][12]

Logical Workflow for HPLC Method Development

Caption: HPLC method development workflow.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and environmental impact.[13] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations and column equilibration.[14][15]

Why SFC is an Excellent Choice:

  • Speed: Analysis times are typically 3 to 10 times shorter than HPLC.[16]

  • Green Chemistry: Reduces the use of organic solvents significantly.[13]

  • Orthogonal Selectivity: SFC can often provide different elution orders and improved resolution compared to HPLC for the same CSP.

  • Ideal for Preparative Scale: The CO2 mobile phase is easily evaporated, simplifying the isolation of pure enantiomers.[13]

SFC is highly compatible with the same polysaccharide-based CSPs used in HPLC, making it a complementary screening technique.[16]

Logical Workflow for SFC Method Development

Caption: SFC method development workflow.

Performance Comparison: HPLC vs. SFC

The following table summarizes a hypothetical but realistic comparison based on typical performance for separating heterocyclic compounds.

ParameterChiral HPLC (Normal Phase)Chiral SFCRationale & Justification
Typical Run Time 10 - 20 minutes2 - 5 minutesSFC's low-viscosity mobile phase allows for higher flow rates without a significant loss in efficiency.[14]
Resolution (Rs) Good to Excellent (Often > 2.0)Good to Excellent (Often > 2.0)Both techniques can achieve baseline separation. Selectivity can differ, making one technique superior for a specific compound.
Solvent Consumption High (e.g., 10-20 mL/run)Low (e.g., 1-2 mL organic/run)SFC primarily uses CO2, drastically reducing organic solvent waste.[13]
Method Development Well-established, but can be slow due to longer equilibration times.[17]Rapid screening of multiple columns and co-solvents is possible due to fast equilibration.[14]
Scalability Straightforward, but requires large volumes of expensive and flammable solvents.Highly efficient for preparative scale; product isolation is simplified due to CO2 evaporation.
Sample Solubility Can be an issue for polar compounds in non-polar mobile phases.[17]The use of polar co-solvents (e.g., methanol) provides good solubility for a broad range of compounds.

Experimental Protocols

Protocol 1: Generic HPLC Screening Method
  • Column Selection:

    • Chiralpak® AD-H, 4.6 x 250 mm, 5 µm

    • Chiralcel® OD-H, 4.6 x 250 mm, 5 µm

  • Sample Preparation: Dissolve the racemic compound in the initial mobile phase or a compatible solvent (e.g., ethanol) at a concentration of ~1 mg/mL.

  • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v).

  • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v).

  • Additive: For neutral or acidic compounds, no additive is needed initially. For basic compounds (like many isoquinolinones), add 0.1% diethylamine (DEA) to both the mobile phase and the sample diluent to improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm (or wavelength of maximum absorbance).

    • Injection Volume: 5 µL

  • Procedure: a. Equilibrate the first column with Mobile Phase A for at least 30 minutes. b. Inject the sample and record the chromatogram. c. If no separation is observed, repeat with Mobile Phase B. d. Repeat steps a-c for the second column.

  • Optimization: If partial separation is observed (Rs < 1.5), systematically adjust the ratio of alcohol (e.g., increase to 15%, 20%) or change the alcohol modifier (e.g., from IPA to EtOH) to improve resolution.[18]

Protocol 2: Generic SFC Screening Method
  • Column Selection: Same as HPLC protocol.

  • Sample Preparation: Dissolve the racemic compound in methanol or ethanol at a concentration of ~1 mg/mL.

  • Mobile Phase: Supercritical CO2 and a co-solvent.

  • Co-solvent Screening:

    • Methanol (MeOH)

    • Ethanol (EtOH)

  • Additive: Add 0.1% DEA to the co-solvent for basic compounds.

  • Chromatographic Conditions:

    • Co-solvent Gradient: Start with a fast screening gradient from 5% to 40% co-solvent over 5 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 254 nm.

    • Injection Volume: 2 µL

  • Procedure: a. Equilibrate the system with the starting conditions. b. Inject the sample and run the screening gradient with the first co-solvent on the first column. c. Repeat for all combinations of columns and co-solvents.

  • Optimization: Identify the condition giving the best "hit." Convert the gradient method to an isocratic method based on the co-solvent percentage where the peak eluted. Optimize the isocratic co-solvent percentage, temperature, and back pressure to achieve a baseline resolution (Rs ≥ 1.5).[14]

Conclusion and Recommendations

For the chiral separation of this compound derivatives, a systematic screening approach using polysaccharide-based CSPs is highly recommended.

  • Primary Recommendation: Begin with Supercritical Fluid Chromatography (SFC) due to its speed, efficiency, and green credentials.[13][15] A rapid screen on Chiralpak AD-H and Chiralcel OD-H columns with methanol and ethanol as co-solvents will quickly identify promising separation conditions.

  • Secondary Approach: If SFC is unavailable or fails to yield a satisfactory separation, Normal Phase HPLC on the same set of columns is the gold-standard alternative.[18]

The structural features of the target molecule—a rigid, halogenated lactam—are well-suited for the chiral recognition mechanisms offered by amylose and cellulose phenylcarbamate derivatives.[6][19] By following the outlined protocols, researchers can efficiently develop a robust and reliable method for the analytical or preparative separation of these important pharmaceutical building blocks.

References

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Semantic Scholar. [Link]

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • Enantioseparation of 5-chloro-2-{2-[3,4-dihydroisoquinoline-2(1H)-yl]ethyl}-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247), a high-affinity 5-HT 7 receptor ligand, by HPLC-PDA using amylose tris-(3, 5- dimethylphenylcarbamate) as a chiral stationary phase. PubMed. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM.com. [Link]

  • Chiral HPLC Method Development. I.B.S. Inc. [Link]

  • A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PubMed Central. [Link]

  • Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies. [Link]

  • Enantioselective synthesis of 1-aryltetrahydroisoquinolines. PubMed. [Link]

  • Chiral Columns. HPLC.eu. [Link]

  • Enantioselective chromatography in drug discovery. PubMed. [Link]

  • Chiral FAQs. MZ-Analysentechnik. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. National Institutes of Health. [Link]

  • How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience? ResearchGate. [Link]

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The Emerging Therapeutic Landscape of Substituted Dihydroisoquinolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The dihydroisoquinolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to engage with a diverse array of biological targets. This guide provides an in-depth technical review of the therapeutic potential of substituted dihydroisoquinolinones, with a focus on their applications in oncology and inflammatory diseases. We will objectively compare the performance of these compounds with established alternatives, supported by experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore and advance this promising class of molecules.

Dihydroisoquinolinones in Oncology: Targeting Key Pathways

Substituted dihydroisoquinolinones have shown significant promise as anti-cancer agents by modulating critical pathways involved in cancer cell proliferation, survival, and DNA repair. Two of the most notable targets are Poly (ADP-ribose) polymerase (PARP) and the p53-MDM2 protein-protein interaction.

PARP Inhibition: Exploiting Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA single-strand break repair.[1] The inhibition of PARP, particularly PARP1 and PARP2, has become a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[2][3] This therapeutic approach is based on the concept of synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways leads to cell death.[4]

In HRR-deficient cancer cells, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[2] Without a functional HRR pathway to repair these lesions, the cancer cells are forced to rely on error-prone repair mechanisms, leading to genomic instability and ultimately, apoptosis.[5]

Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Several substituted dihydroisoquinolinones have been developed as potent PARP inhibitors. Below is a comparison of their in vitro activity against PARP1 and their cytotoxic effects on various cancer cell lines.

Compound IDModificationPARP1 IC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
Olaparib (Clinical PARPi)1-5MDA-MB-436 (BRCA1 mutant)0.01-0.1[6][7]
Talazoparib (Clinical PARPi)0.57Capan-1 (BRCA2 mutant)0.001-0.01[8]
PD128763 5-methyl-dihydroisoquinolinoneNot specifiedIslet cells (protection)Not applicable[9]
Isoindolinone Analog Novel isoindolinone scaffold<10Not specifiedNot specified[10]

Note: The table above provides a snapshot of the available data. Direct comparison of IC50 values should be done with caution due to variations in assay conditions between studies.

Inhibition of the p53-MDM2 Interaction: Restoring Tumor Suppression

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[11] In many cancers where p53 is not mutated, its function is often abrogated by its negative regulator, Murine Double Minute 2 (MDM2), which targets p53 for proteasomal degradation.[12][13] Disrupting the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[11]

Dihydroisoquinolinone-based inhibitors have been designed to fit into the hydrophobic pocket of MDM2, mimicking the key interactions of the p53 N-terminal domain.[14] This blocks the binding of p53 to MDM2, leading to the stabilization and accumulation of p53.[15] Activated p53 can then translocate to the nucleus and induce the expression of target genes such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis, respectively.[16][17]

p53_MDM2_Inhibition cluster_0 Normal Regulation cluster_1 Inhibition by Dihydroisoquinolinone p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation MDM2->Proteasome Ubiquitination p53_active Active p53 MDM2_inhibited MDM2 p53_active->MDM2_inhibited Binding Blocked p21 p21 p53_active->p21 Transcription PUMA PUMA p53_active->PUMA Transcription Inhibitor Dihydroisoquinolinone Inhibitor Inhibitor->MDM2_inhibited Binding CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis_p53 Apoptosis PUMA->Apoptosis_p53

Mechanism of p53 reactivation by MDM2 inhibitors.

A number of dihydroisoquinolinone derivatives have shown potent inhibition of the p53-MDM2 interaction.

Compound IDModificationp53-MDM2 IC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
Nutlin-3a (Clinical MDM2i)90HCT116 (p53 wt)~1[18]
NVP-CGM097 Dihydroisoquinolinone1.7SJSA-1 (p53 wt)0.05-0.1[15]
Compound 11 Dihydroisoquinolinonelow nMNot specifiedNot specified[14]
Spirooxindole Analog Spirooxindole240-280MCF7 (p53 wt)0.12-0.17[11]

Dihydroisoquinolinones in Inflammatory Diseases

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Substituted dihydroisoquinolinones have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways.

Inhibition of Inflammatory Mediators

The anti-inflammatory potential of dihydroisoquinolinone derivatives has been linked to the modulation of key inflammatory pathways. One such emerging target is the stimulator of interferon genes (STING) pathway.

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection and cellular damage.[19] Aberrant activation of the STING pathway can lead to chronic inflammation and autoimmune diseases. Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi, where it activates TANK-binding kinase 1 (TBK1).[20] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3) and activates the NF-κB pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[21]

STING_Pathway cluster_0 cGAS-STING Signaling cytosolic_DNA Cytosolic DNA cGAS cGAS cytosolic_DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING_ER STING (ER) cGAMP->STING_ER STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 IKK IKK STING_Golgi->IKK IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus NFkB NF-κB IKK->NFkB NFkB->Nucleus Type1_IFN Type I Interferons Nucleus->Type1_IFN Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Inhibitor Dihydroisoquinolinone STING Inhibitor Inhibitor->STING_ER Inhibition

Inhibition of the cGAS-STING pathway by dihydroisoquinolinone derivatives.

While research in this area is still emerging, some studies have reported the anti-inflammatory activity of dihydroisoquinolinone derivatives.

Compound ClassTargetIn Vitro Activity (IC50)In Vivo ModelEfficacyReference
Pyrazolo-isoquinolinesiNOS20.76 µM (7d)LPS-induced inflammationReduced NO production[22]
Steroidal ArylidenesNO release2.69 µM (comp. 13)LPS-activated microgliaReduced NO release[23]
TetrahydrocarbazolesHRBC membrane stabilization1.89 µg/mLNot applicable92% inhibition[24]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the therapeutic potential of substituted dihydroisoquinolinones.

PARP1 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

PARP_Assay_Workflow A Prepare Reagents: - PARP1 Enzyme - NAD+ - Activated DNA - Dihydroisoquinolinone B Incubate PARP1 with Inhibitor (10-15 min) A->B C Initiate Reaction: Add NAD+ and Activated DNA B->C D Incubate (30-60 min, 30°C) C->D E Stop Reaction & Add Developing Reagent D->E F Incubate (15 min, RT) E->F G Measure Fluorescence (Ex: 485 nm, Em: 528 nm) F->G H Calculate % Inhibition and IC50 G->H

Workflow for the PARP1 fluorometric inhibition assay.
  • Reagent Preparation:

    • Prepare 1x Assay Buffer by diluting 5x PARPtrap™ Assay Buffer 2 with distilled water.[25]

    • Dilute PARP1 enzyme to a final concentration of 7 nM in 1x Assay Buffer.[25]

    • Prepare a serial dilution of the dihydroisoquinolinone test compound in 1x Assay Buffer. A typical starting concentration is 10 µM.

    • Prepare a fluorescently labeled PARP inhibitor probe (e.g., PARPi-FL) at a final concentration of 3 nM in 1x Assay Buffer.[25]

  • Assay Procedure:

    • In a 96-well black plate, add 5 µL of the test compound or vehicle control (DMSO).

    • Add 20 µL of the diluted PARP1 enzyme to each well.

    • Incubate for 10-15 minutes at room temperature.[26]

    • Add 25 µL of the fluorescent probe to each well.[25]

    • Incubate for 30-90 minutes at room temperature, protected from light.[25]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (FP) using a microplate reader with excitation at ~485 nm and emission at ~528 nm.[25]

    • The decrease in FP is proportional to the inhibition of PARP1 activity.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

p53-MDM2 Interaction Assay (Fluorescence Polarization)

This assay measures the ability of a compound to disrupt the interaction between p53 and MDM2.

p53_MDM2_FP_Workflow A Prepare Reagents: - MDM2 Protein - Fluorescently Labeled p53 Peptide - Dihydroisoquinolinone B Incubate MDM2 with Inhibitor (30 min) A->B C Add Fluorescent p53 Peptide B->C D Incubate (60 min, RT) C->D E Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) D->E F Calculate % Inhibition and IC50 E->F

Workflow for the p53-MDM2 fluorescence polarization assay.
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, 0.1% NP-40, pH 8.0).[27]

    • Dilute recombinant human MDM2 protein to a final concentration of ~25-30 nM in assay buffer.[27]

    • Prepare a fluorescently labeled p53-derived peptide (e.g., 5-carboxyfluorescein-RFMDYWEGL-OH) to a final concentration of 10 nM.[27]

    • Prepare a serial dilution of the dihydroisoquinolinone test compound in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the test compound or vehicle control.

    • Add the diluted MDM2 protein and incubate for 1 hour at room temperature.[27]

    • Add the fluorescently labeled p53 peptide to all wells.

    • Incubate for 1 hour at room temperature, protected from light.[27]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[27]

    • A decrease in fluorescence polarization indicates disruption of the p53-MDM2 interaction.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

MTT_Assay_Workflow A Seed Cells in a 96-well Plate B Incubate (24 h) A->B C Treat with Dihydroisoquinolinone (Serial Dilutions) B->C D Incubate (48-72 h) C->D E Add MTT Reagent D->E F Incubate (2-4 h) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate (10 min) G->H I Measure Absorbance (490 nm) H->I J Calculate % Viability and IC50 I->J

Workflow for the MTT cell viability assay.
  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the dihydroisoquinolinone test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[28]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[28]

    • Shake the plate for 10 minutes at a low speed to dissolve the formazan crystals.[28]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[28]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Conclusion and Future Directions

Substituted dihydroisoquinolinones represent a highly promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy as PARP inhibitors and p53-MDM2 interaction disruptors highlights their significant potential in oncology. Furthermore, their emerging role as modulators of inflammatory pathways, such as the STING pathway, opens up new avenues for the treatment of a wide range of inflammatory and autoimmune diseases.

The structure-activity relationship studies conducted to date provide a valuable foundation for the rational design of more potent and selective dihydroisoquinolinone derivatives. Future research should focus on expanding the chemical space around this privileged scaffold, exploring novel substitution patterns to enhance target engagement and optimize pharmacokinetic properties. In vivo studies are crucial to validate the preclinical efficacy and safety of these compounds and to identify lead candidates for clinical development. The continued exploration of the therapeutic potential of substituted dihydroisoquinolinones holds great promise for addressing unmet medical needs in oncology and beyond.

References

  • Li, Y., et al. (2021). Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. PubMed Central. [Link]

  • Le, B. Q., et al. (2018). PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. PubMed Central. [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active poly(ADP-ribose) polymerase-1/2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, a halogenated heterocyclic compound often utilized as a building block in medicinal chemistry. Adherence to these procedures is paramount not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Toxidocological Profile

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The presence of bromine and fluorine substituents also necessitates caution regarding its thermal decomposition, which can release toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are essential to prevent skin contact. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of this compound, especially in powdered form or when generating solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. As a halogenated organic compound, this compound must be disposed of in a dedicated "Halogenated Organic Waste" container.

Core Principles of Segregation:

  • NEVER mix halogenated waste with non-halogenated organic waste. The disposal processes for these two streams are different and mixing them can lead to dangerous reactions and increased disposal costs.

  • NEVER dispose of this compound down the sink or in the regular trash. This is illegal and environmentally irresponsible.

  • Keep acidic and basic waste streams separate from halogenated organic waste.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of pure compound, contaminated labware, and solutions containing this compound.

Disposal of Unused or Waste this compound (Solid)
  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container clearly labeled "HALOGENATED ORGANIC WASTE (SOLID)."

    • The container should have a secure, tight-fitting lid.

  • Transfer:

    • Carefully transfer the solid waste into the designated container inside a chemical fume hood.

    • Minimize the creation of dust.

  • Labeling:

    • The waste container must be labeled with a hazardous waste tag as soon as the first particle of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate estimation of the quantity.

      • The date the waste was first added.

      • The primary hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Disposal of Contaminated Labware (e.g., weigh boats, gloves, pipette tips)
  • Gross Decontamination: Remove as much of the solid residue as possible and dispose of it as solid waste (see above).

  • Waste Collection:

    • Place all contaminated disposable labware into a designated, lined container for "CHEMICALLY CONTAMINATED SOLID WASTE."

    • This container should also be clearly labeled with the identity of the contaminant.

  • Empty Original Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).

    • The first rinseate is considered hazardous and must be collected and disposed of as "Halogenated Organic Waste (Liquid)."

    • Subsequent rinses should also be collected and disposed of in the same manner.

    • After triple-rinsing and air-drying, the original container can be defaced (labels removed or blacked out) and disposed of as regular glass or plastic waste, in accordance with institutional policy.

Disposal of Solutions Containing this compound
  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle) with a screw cap.

    • The container must be labeled "HALOGENATED ORGANIC WASTE (LIQUID)."

  • Collection:

    • Pour the waste solution into the designated container inside a chemical fume hood.

  • Labeling:

    • As with solid waste, the liquid waste container must be properly labeled with a hazardous waste tag.

    • The label must list all chemical constituents of the solution with their approximate percentages.

  • Storage:

    • Keep the container tightly sealed and stored in a secondary containment bin within a designated satellite accumulation area.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert all personnel in the immediate area of the spill.

    • If the spill is large or involves a significant release of dust, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Control and Contain:

    • For small spills of solid material, carefully cover the spill with an absorbent material designed for chemical spills.

    • For small liquid spills, use a chemical spill kit to absorb the material.

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and paper towels. All cleanup materials are considered hazardous waste and must be disposed of accordingly.

  • Reporting: Report all spills to your laboratory supervisor and EHS office, as per your institution's policy.

Final Disposal Logistics

Once a waste container is full, it must be prepared for pickup by your institution's certified hazardous waste management service.

  • Ensure the waste container is clean on the outside and the label is complete and legible.

  • Request a waste pickup following your institution's specific procedures.

  • DO NOT transport hazardous waste outside of your designated laboratory area.

Visual Workflow for Disposal

DisposalWorkflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Contaminated Labware Stream cluster_final Final Disposal start Waste Generated (Solid, Liquid, or Contaminated Labware) is_solid Solid Compound? start->is_solid is_liquid Liquid Solution? is_solid->is_liquid No solid_container Transfer to 'HALOGENATED ORGANIC WASTE (SOLID)' Container is_solid->solid_container Yes is_labware Contaminated Labware? is_liquid->is_labware No liquid_container Transfer to 'HALOGENATED ORGANIC WASTE (LIQUID)' Container is_liquid->liquid_container Yes labware_container Place in Lined Container for 'CHEMICALLY CONTAMINATED SOLID WASTE' is_labware->labware_container Yes label_solid Label Container with Hazardous Waste Tag solid_container->label_solid store_solid Store in Satellite Accumulation Area label_solid->store_solid container_full Waste Container Full store_solid->container_full label_liquid Label Container, Listing All Constituents liquid_container->label_liquid store_liquid Store in Secondary Containment label_liquid->store_liquid store_liquid->container_full label_labware Label with Contaminant Name labware_container->label_labware store_labware Store in Satellite Accumulation Area label_labware->store_labware store_labware->container_full request_pickup Request Pickup from EHS/Certified Waste Vendor container_full->request_pickup

Caption: Decision workflow for the proper segregation and disposal of waste streams containing this compound.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23649834, 7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one. Retrieved from [Link].

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Navigating the Handling of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Approach to Safety

Based on the Globally Harmonized System (GHS) classifications of analogous compounds, 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one should be handled with the assumption that it is:

  • Harmful if swallowed: Acute toxicity, oral.[1]

  • A skin irritant: Causes skin irritation.[1]

  • A serious eye irritant: Causes serious eye irritation.[1]

  • A respiratory irritant: May cause respiratory irritation.[1]

These classifications necessitate a multi-faceted PPE strategy to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core Principles of PPE Selection and Use

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific risks posed by the chemical and the procedure being performed. The following sections detail the essential PPE for handling this compound, explaining the rationale behind each choice.

Dermal Protection: Beyond the Basic Lab Coat

Given the compound's classification as a skin irritant, robust dermal protection is paramount.

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[2] This provides a primary barrier against splashes and spills. For procedures with a higher risk of splashes, consider a chemically resistant apron worn over the lab coat.

  • Gloves: The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals.[2][3] However, for prolonged handling or in the event of a spill, it is crucial to consult a glove manufacturer's chemical resistance guide to ensure the chosen material offers adequate protection against halogenated aromatic compounds. Always double-glove when handling this compound to provide an extra layer of security.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile glovesProvides a barrier against a skin irritant. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Body Protection Flame-resistant lab coatProtects skin and personal clothing from splashes and spills.
Additional Protection Chemically resistant apronRecommended for tasks with a high splash potential, offering an extra layer of chemical resistance.
Ocular Protection: Shielding Against Irreversible Damage

The risk of serious eye irritation necessitates stringent eye protection.

  • Safety Glasses with Side Shields: For low-volume handling in a well-ventilated area, safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.[2]

  • Chemical Splash Goggles: When there is any risk of splashing, chemical splash goggles are mandatory.[4] These provide a complete seal around the eyes, offering superior protection compared to safety glasses.

  • Face Shield: For procedures involving larger quantities or a significant risk of splashing or exothermic reaction, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[2]

Respiratory Protection: Safeguarding Against Inhalation Hazards

As a potential respiratory irritant, exposure to airborne particles of this compound must be minimized.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as a certified chemical fume hood.[5] All weighing and handling of the solid compound should be performed within a fume hood.

  • Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is required. The type of respirator will depend on the specific task and potential exposure levels and should be selected in consultation with your institution's environmental health and safety department.[2][6]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict protocol for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself.

Donning PPE Workflow

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash hands thoroughly Inspect_PPE->Wash_Hands Don_Coat Don lab coat Wash_Hands->Don_Coat Don_Gloves1 Don inner gloves Don_Coat->Don_Gloves1 Don_Goggles Don safety goggles/face shield Don_Gloves1->Don_Goggles Don_Gloves2 Don outer gloves Don_Goggles->Don_Gloves2

Caption: PPE Donning Sequence.

Doffing PPE Workflow

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_post Post-Procedure Remove_Gloves2 Remove outer gloves Remove_Coat Remove lab coat Remove_Gloves2->Remove_Coat Remove_Goggles Remove goggles/face shield Remove_Coat->Remove_Goggles Remove_Gloves1 Remove inner gloves Remove_Goggles->Remove_Gloves1 Dispose_PPE Dispose of PPE in designated waste Remove_Gloves1->Dispose_PPE Wash_Hands2 Wash hands thoroughly Dispose_PPE->Wash_Hands2

Caption: PPE Doffing Sequence.

Disposal and Decontamination: Completing the Safety Cycle

Proper disposal of contaminated PPE is essential to prevent secondary exposure.

  • Solid Waste: All disposable PPE, including gloves, bench paper, and any contaminated wipes, should be placed in a clearly labeled hazardous waste container.

  • Decontamination: In the event of a spill on reusable PPE, such as a lab coat or face shield, decontaminate it according to your institution's established procedures for halogenated organic compounds. If proper decontamination is not possible, dispose of the item as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.

Always have an emergency eyewash station and safety shower readily accessible in the work area.[7]

By understanding the potential hazards of this compound and diligently applying the principles of PPE selection and use outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

  • PubChem. 7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one - PubChem. National Institutes of Health. Available at: [Link].

  • Clariant. Safety Data Sheet in accordance with Regulation (EU) No.453/2010. Available at: [Link].

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available at: [Link].

  • Quora. What safety gear do chemists typically wear when handling chemicals? - Quora. Available at: [Link].

  • University of California, Riverside. Personal Protective Equipment Selection Guide. Available at: [Link].

  • Bernardo Ecenarro. Recommended PPE to handle chemicals - Bernardo Ecenarro. Available at: [Link].

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals | Hazmat School. Available at: [Link].

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link].

  • PubChem. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem. National Institutes of Health. Available at: [Link].

  • ACS Publications. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

  • ACS Publications. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy | Organic Letters - ACS Publications. Available at: [Link].

  • Massachusetts Institute of Technology. PSFC Halogenated Solvents. Available at: [Link].

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link].

  • PubChem. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone - PubChem. National Institutes of Health. Available at: [Link].

  • PubChem. 7-Bromo-5-fluoro-2-methyl-isoquinolin-1-one - PubChem. National Institutes of Health. Available at: [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.